molecular formula C17H12O5 B180081 5-Acetoxy-7-hydroxyflavone CAS No. 132351-58-7

5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081
CAS No.: 132351-58-7
M. Wt: 296.27 g/mol
InChI Key: ZCEVJMPLRAGWNX-UHFFFAOYSA-N
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Description

5-Acetoxy-7-hydroxyflavone is a useful research compound. Its molecular formula is C17H12O5 and its molecular weight is 296.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-10(18)21-15-7-12(19)8-16-17(15)13(20)9-14(22-16)11-5-3-2-4-6-11/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEVJMPLRAGWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577585
Record name 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132351-58-7
Record name 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Acetoxy-7-hydroxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Acetoxy-7-hydroxyflavone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for this compound is limited. This guide provides a comprehensive overview based on computed data, established chemical principles, and experimental findings for its parent compound, chrysin (B1683763) (5,7-dihydroxyflavone), and other closely related flavone (B191248) derivatives.

Chemical Identity and Structure

This compound is a synthetic flavone, an acetylated derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). The core structure is a 2-phenyl-4H-1-benzopyran-4-one skeleton. In this derivative, the hydroxyl group at the 5-position is acetylated, while the 7-position hydroxyl group remains free. This specific substitution pattern is important as the 5-hydroxyl group is typically involved in intramolecular hydrogen bonding with the adjacent carbonyl group at the 4-position, influencing its chemical reactivity.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate [1][2]
CAS Number 132351-58-7 [1][2]
Molecular Formula C₁₇H₁₂O₅ [1][2]
Molecular Weight 296.27 g/mol [1][2]
InChI Key ZCEVJMPLRAGWNX-UHFFFAOYSA-N [2]
Canonical SMILES CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O [1]

| Synonyms | (7-hydroxy-4-oxo-2-phenyl-chromen-5-yl) acetate; 5-O-acetylchrysin |[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 296.27 g/mol PubChem[2]
XLogP3 (Predicted) 1.7 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem[2]
Hydrogen Bond Acceptor Count 5 PubChem[2]
Rotatable Bond Count 3 PubChem[2]
Topological Polar Surface Area 72.8 Ų PubChem[2]
Heavy Atom Count 22 PubChem[2]
Complexity 477 PubChem[2]
Melting Point Data not available
Boiling Point Data not available

| Solubility | Data not available | |

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound from its precursor, chrysin (5,7-dihydroxyflavone), requires a regioselective approach. The 7-hydroxyl group is more nucleophilic and sterically accessible than the 5-hydroxyl group, which is chelated by the adjacent carbonyl. Therefore, direct acetylation typically yields 7-acetoxy-5-hydroxyflavone. To achieve acetylation at the 5-position, a protection-acylation-deprotection strategy is proposed.

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Selective Protection of the 7-Hydroxyl Group.

    • Dissolve chrysin (1 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) (CH₃CN).

    • Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.1 equivalents).

    • Add a protecting group reagent, such as benzyl (B1604629) chloride (BnCl) (1.1 equivalents), to the suspension.

    • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter, and concentrate the solvent. Purify the crude product by column chromatography to isolate 7-(benzyloxy)-5-hydroxyflavone. This regioselective benzylation is based on established methods for chrysin.[3]

  • Step 2: Acetylation of the 5-Hydroxyl Group.

    • Dissolve the purified 7-(benzyloxy)-5-hydroxyflavone (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or pyridine (B92270).

    • Add acetic anhydride (B1165640) (Ac₂O) (1.5-2.0 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield crude 5-acetoxy-7-(benzyloxy)flavone.

  • Step 3: Deprotection of the 7-Hydroxyl Group.

    • Dissolve the crude 5-acetoxy-7-(benzyloxy)flavone in a solvent such as ethanol (B145695) or ethyl acetate.

    • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

    • Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric pressure (hydrogenolysis).

    • Stir vigorously at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the final product, this compound.

G cluster_synthesis Proposed Synthesis Workflow Chrysin Chrysin (5,7-Dihydroxyflavone) Step1 Step 1: Selective Protection (BnCl, NaHCO₃, CH₃CN, Reflux) Chrysin->Step1 Intermediate1 7-Benzyloxy-5-hydroxyflavone Step1->Intermediate1 Step2 Step 2: Acetylation (Ac₂O, Pyridine) Intermediate1->Step2 Intermediate2 5-Acetoxy-7-benzyloxyflavone Step2->Intermediate2 Step3 Step 3: Deprotection (H₂, Pd/C) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed multi-step synthesis of this compound.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be non-toxic (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.

    • Gently pipette to mix and ensure all formazan crystals are dissolved.

    • Incubate the plate overnight in the incubator to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-690 nm to reduce background noise.

    • Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Treat with Compound (Varying concentrations) A->B C 3. Incubate (24h, 48h, or 72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Add Solubilization Solution (Overnight incubation) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Biological Activity and Potential Mechanisms of Action

While direct experimental data on the biological activity of this compound is lacking, the activities of its parent compound, chrysin, are well-documented and provide a strong basis for predicting its potential therapeutic effects. Acetylation can alter a compound's lipophilicity, potentially affecting its bioavailability and cellular uptake.

Known Activities of the Parent Compound, Chrysin (5,7-dihydroxyflavone)

Chrysin exhibits a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[4]

  • Anticancer Activity: Chrysin has been shown to inhibit the proliferation of various cancer cell lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6] For example, the IC₅₀ values for chrysin against the MCF-7 human breast cancer cell line were reported as 19.5 µM after 48 hours and 9.2 µM after 72 hours of treatment.[5]

  • Anti-inflammatory Activity: Chrysin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] It also inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9]

Potential Signaling Pathways

The mechanism of action for many flavones involves the modulation of key intracellular signaling pathways that regulate inflammation and cell survival. Based on studies of chrysin and other related flavones, this compound may potentially target the following pathways:

  • JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Chrysin has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by blocking the phosphorylation and nuclear translocation of STAT1 and STAT3.[9] Inhibition of this pathway downregulates the expression of inflammatory genes.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many flavonoids, including chrysin, are known to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Derivatives of 5-acetoxyflavone have been shown to inhibit neuroinflammation by suppressing the p38, ERK, and JNK components of the MAPK pathway.[10]

The diagram below illustrates a representative inflammatory signaling cascade that is a common target for flavones like chrysin.

G cluster_pathway Representative Inflammatory Signaling Pathway Targeted by Flavones cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 JAK JAK Phosphorylation TLR4->JAK IKK IKK Activation TLR4->IKK STAT STAT Phosphorylation & Dimerization JAK->STAT STAT_Nuc STAT Translocation to Nucleus STAT->STAT_Nuc STAT_Gene STAT-driven Gene Transcription STAT_Nuc->STAT_Gene IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB NFkB_Gene NF-κB-driven Gene Transcription NFkB->NFkB_Gene Nucleus Nucleus Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) STAT_Gene->Inflammation NFkB_Gene->Inflammation Flavone This compound (Hypothesized Target) Flavone->STAT Flavone->IkB

Caption: Potential mechanism of action via inhibition of JAK/STAT and NF-κB pathways.

References

5-Acetoxy-7-hydroxyflavone: A Technical Overview of its Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetoxy-7-hydroxyflavone, a notable member of the flavonoid family. This document consolidates key chemical data, explores its biological activities with a focus on anticancer properties, and presents relevant experimental methodologies and signaling pathways based on current scientific literature.

Core Chemical and Physical Data

This compound and its isomer, 5-hydroxy-7-acetoxyflavone, are structurally related compounds with distinct CAS numbers but identical molecular weights. The precise positioning of the acetyl group influences their chemical and biological characteristics.

PropertyThis compound5-hydroxy-7-acetoxyflavone
CAS Number 132351-58-7[1]6674-40-4[2]
Molecular Formula C₁₇H₁₂O₅[1]C₁₇H₁₂O₅
Molecular Weight 296.27 g/mol [1]296.27 g/mol
Synonyms (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate(5-hydroxy-4-oxo-2-phenylchromen-7-yl) acetate

Biological Activity and Therapeutic Potential

While direct studies on this compound are limited, extensive research on structurally similar flavones, such as 5,7-dihydroxyflavone (chrysin) and 5-hydroxy-7-methoxyflavone, provides significant insights into its potential biological activities, particularly its anticancer effects. The current understanding suggests that like its parent compounds, this compound likely exerts its effects through the induction of apoptosis, modulation of key signaling pathways, and generation of reactive oxygen species (ROS) in cancer cells.

Anticancer Activity

Flavonoids, as a class, are recognized for their potential to inhibit cancer cell proliferation and induce programmed cell death. Research on related compounds suggests that this compound may share these properties. For instance, 5,7-dihydroxyflavone has been demonstrated to sensitize cancer cells to TRAIL-mediated apoptosis and inhibit tumor growth.[3] Similarly, 5-hydroxy-7-methoxyflavone has been shown to trigger mitochondrial-associated cell death in human colon carcinoma cells.[4][5] These effects are often mediated by the regulation of apoptosis-related proteins and the activation of specific signaling cascades.

Elucidating the Mechanism of Action: Key Signaling Pathways

The anticancer effects of flavones are intricately linked to their ability to modulate various intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. Based on studies of related flavones, the following pathways are likely targets for this compound.

The PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival and proliferation, and their dysregulation is a hallmark of many cancers. Flavonoids have been shown to inhibit these pathways, leading to decreased cancer cell viability. For example, 5,6,7,3′,4′,5′-Hexamethoxyflavone, a related polymethoxyflavone, inhibits the growth of triple-negative breast cancer cells by suppressing both the MAPK and Akt signaling pathways.[6] It is plausible that this compound exerts its anticancer effects through similar mechanisms.

PI3K_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Flavone This compound Flavone->PI3K Flavone->MEK

Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by this compound.

Mitochondrial-Mediated Apoptosis Pathway

A common mechanism of anticancer compounds is the induction of apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases. 5-Hydroxy-7-methoxyflavone has been shown to induce apoptosis in HCT-116 colon cancer cells via this pathway, which is initiated by the generation of reactive oxygen species (ROS).[4][5]

Apoptosis_Pathway Flavone This compound ROS ROS Generation Flavone->ROS Bcl2 Bcl-2 Flavone->Bcl2 Bax Bax Flavone->Bax Mito Mitochondrial Perturbation ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by this compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays are typically employed. The following provides a general framework for key experimental protocols.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Workflow:

MTT_Workflow start Seed cancer cells in 96-well plate treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan crystals with DMSO incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

The Annexin V assay is a standard method for detecting apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. Propidium iodide (PI) is used to differentiate between apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Culture cancer cells and treat with this compound at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[7]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[7]

Conclusion

This compound is a promising flavonoid with potential applications in cancer research and drug development. While further studies are needed to fully elucidate its specific mechanisms of action, the existing body of knowledge on related flavones provides a strong foundation for future investigations. The experimental protocols and signaling pathways outlined in this guide offer a framework for researchers to explore the therapeutic potential of this compound.

References

The Enigmatic Flavone: A Technical Guide to the Natural Sources and Isolation of 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sourcing and isolation of 5-Acetoxy-7-hydroxyflavone, a flavonoid of interest for its potential biological activities. This document details its primary known natural source, outlines a composite methodology for its extraction and purification based on established protocols for similar compounds, and explores a relevant signaling pathway potentially modulated by acetoxyflavones.

Natural Occurrence

Table 1: Quantitative Analysis of Major Flavonoids in Oroxylum indicum

FlavonoidPlant PartConcentration (% w/w of dried extract)Reference
BaicalinSeeds24.24 ± 2.44[1]
BaicaleinSeedsNot specified[1]
ChrysinSeedsNot specified[1]
BaicalinTissue-cultured plant shoot (week 3)14.78 ± 0.28[1]
BaicalinTissue-cultured plant (day 4)10.67 ± 0.58[1]
BaicalinVarious extracts0.4 - 11[2]

Note: The table presents data for other flavonoids to illustrate the richness of Oroxylum indicum as a source of these compounds. Specific quantitative data for this compound is currently unavailable.

Isolation and Purification: A Detailed Methodological Approach

While a specific, detailed protocol for the isolation of this compound is not extensively documented, the following methodology has been constructed based on established procedures for the extraction and purification of flavonoids from Oroxylum indicum and other plant materials. This protocol provides a robust framework for researchers to isolate this target compound.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation:

    • Collect fresh stem bark of Oroxylum indicum.

    • Wash the bark thoroughly with distilled water to remove any surface impurities.

    • Air-dry the bark in the shade for several days until it is completely dry.

    • Grind the dried bark into a coarse powder using a mechanical grinder.

  • Extraction:

    • Perform a Soxhlet extraction on the powdered bark (approximately 500 g) with methanol (B129727) (2.5 L) for 72 hours.

    • Alternatively, macerate the powdered bark in methanol at room temperature for 7 days with occasional shaking.

    • Filter the methanolic extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude methanolic extract in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • Separate the layers using a separatory funnel and collect each fraction.

    • Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is most likely to contain this compound due to its polarity.

Experimental Protocol: Chromatographic Purification
  • Column Chromatography:

    • Pack a glass column (e.g., 60 cm x 4 cm) with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.

    • Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. (e.g., n-hexane -> n-hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients -> MeOH).

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on pre-coated silica gel 60 F254 TLC plates.

    • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

    • Pool the fractions showing similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Subject the pooled fractions containing the compound of interest to preparative HPLC for final purification.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water (e.g., starting with 50% methanol in water and increasing to 100% methanol).

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques:

  • UV-Vis Spectroscopy: To determine the absorption maxima.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): To determine the complete chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, research on a structurally related compound, 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone, has shown its involvement in the LKB1-AMPK signaling pathway. This pathway is a key regulator of cellular energy metabolism and is a target for drugs aimed at treating metabolic disorders. It is plausible that this compound may also interact with this pathway.

LKB1_AMPK_Pathway cluster_synthesis Lipogenesis cluster_oxidation Lipid Oxidation Flavonoid This compound (Hypothesized) LKB1 LKB1 Flavonoid->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates ACC ACC AMPK->ACC Phosphorylates & Inhibits CPT1 CPT1 AMPK->CPT1 Activates FattyAcid_Synthase Fatty Acid Synthase FattyAcid_Synthesis Fatty Acid Synthesis ACC->FattyAcid_Synthesis Inhibition leads to decreased synthesis FattyAcid_Oxidation Fatty Acid Oxidation CPT1->FattyAcid_Oxidation Activation leads to increased oxidation

Caption: Hypothesized activation of the LKB1-AMPK signaling pathway by this compound.

Experimental Workflow Visualization

The overall process of isolating and identifying this compound from its natural source can be visualized as a systematic workflow.

Experimental_Workflow start Start: Plant Material (Oroxylum indicum bark) prep Preparation (Drying, Grinding) start->prep extraction Extraction (Methanol) prep->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation column_chrom Purification Step 1: Column Chromatography (Silica Gel) fractionation->column_chrom tlc Monitoring: TLC Analysis column_chrom->tlc prep_hplc Purification Step 2: Preparative HPLC tlc->prep_hplc Fractions with target compound pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation end End: Characterized Compound structure_elucidation->end

References

In-depth Technical Guide on the Biological Activity of 5-Acetoxy-7-hydroxyflavone: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the biological activity of 5-Acetoxy-7-hydroxyflavone. Despite extensive queries for quantitative data, experimental protocols, and associated signaling pathways, no specific studies detailing the biological screening of this particular flavone (B191248) derivative were identified.

This indicates that this compound is likely a novel or understudied compound within the scientific community. As a result, the core requirements for a detailed technical guide, including data tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time for this specific molecule.

To provide a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, this guide will instead focus on the biological activities of the closely related and well-studied parent compound, 5,7-Dihydroxyflavone (Chrysin) . The biological activities and signaling pathways associated with Chrysin are likely to provide valuable insights into the potential activities of its acetylated derivative, this compound.

Biological Activity Screening of 5,7-Dihydroxyflavone (Chrysin)

5,7-Dihydroxyflavone, commonly known as Chrysin, is a natural flavone found in various plants, honey, and propolis. It has been extensively studied for its diverse pharmacological effects. This section will summarize the key biological activities of Chrysin, presenting available quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Anticancer Activity

Chrysin has demonstrated significant anticancer properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin) in various cancer cell lines

Cell LineCancer TypeAssayIC50 ValueReference
HepG2Liver CancerMTT Assay25 µM[1]
DU145Prostate CancerMTT AssayDose-dependent decrease in viability[2][3]
MCF-7Breast CancerNot SpecifiedNot Specified[4]
WiDRColon CancerNot SpecifiedNot Specified[5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Chrysin (or the compound of interest) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]

Chrysin is known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A simplified representation of this process is shown below.

apoptosis_pathway 5,7-Dihydroxyflavone 5,7-Dihydroxyflavone ROS Generation ROS Generation 5,7-Dihydroxyflavone->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Simplified pathway of Chrysin-induced apoptosis.

Anti-inflammatory Activity

Chrysin exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of 5,7-Dihydroxyflavone (Chrysin)

Cell LineInflammatory StimulusMeasured MediatorEffectReference
RAW 264.7LPSNitric Oxide (NO)Inhibition of production
RAW 264.7LPSProstaglandin E2 (PGE2)Inhibition of production
RAW 264.7LPSTNF-αInhibition of release
RAW 264.7LPSIL-1βInhibition of release
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate and treated with various concentrations of Chrysin for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

A key mechanism of Chrysin's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) LPS LPS IKK Activation IKK Activation LPS->IKK Activation 5,7-Dihydroxyflavone 5,7-Dihydroxyflavone 5,7-Dihydroxyflavone->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression

Inhibition of the NF-κB pathway by Chrysin.

Antioxidant Activity

Chrysin possesses antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage.

Table 3: Antioxidant Activity of 5,7-Dihydroxyflavone (Chrysin)

AssayMethodResultReference
DPPHRadical ScavengingEffective scavenging activity
ABTSRadical ScavengingEffective scavenging activity
  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Various concentrations of Chrysin are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the sample).

antioxidant_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Chrysin Solutions Prepare Chrysin Solutions Mix Chrysin and DPPH Mix Chrysin and DPPH Prepare Chrysin Solutions->Mix Chrysin and DPPH Prepare DPPH Solution Prepare DPPH Solution Prepare DPPH Solution->Mix Chrysin and DPPH Incubate (30 min, dark) Incubate (30 min, dark) Mix Chrysin and DPPH->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance (517 nm)->Calculate Scavenging Activity

Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

While there is a wealth of information on the biological activities of 5,7-Dihydroxyflavone (Chrysin), its derivative, this compound, remains uncharacterized in the public domain. The addition of an acetoxy group at the 5-position may alter the compound's physicochemical properties, such as its lipophilicity and ability to be metabolized, which in turn could influence its biological activity.

Future research should focus on the synthesis and comprehensive biological screening of this compound. It would be of significant interest to compare its anticancer, anti-inflammatory, and antioxidant activities directly with those of Chrysin to elucidate the structure-activity relationship and determine if the acetylation offers any therapeutic advantages. Such studies would be invaluable to researchers, scientists, and drug development professionals working in the field of flavonoid-based therapeutics.

References

Preliminary In Vitro Studies of 5-Acetoxy-7-hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro biological activities of 5-Acetoxy-7-hydroxyflavone and its structurally related parent compound, 5,7-dihydroxyflavone (chrysin). While direct in vitro studies on this compound are limited in publicly available literature, this document extrapolates potential biological effects based on extensive research into chrysin (B1683763) and its derivatives. This guide covers potential anticancer, antioxidant, and anti-inflammatory properties, detailed experimental protocols for key assays, and visual representations of associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds widely distributed in plants, known for their diverse pharmacological activities. This compound is a synthetic derivative of the natural flavonoid chrysin (5,7-dihydroxyflavone). Chrysin itself has been the subject of numerous studies and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3][4]. The acetylation of the hydroxyl group at the 5-position to create this compound may alter its physicochemical properties, such as solubility and bioavailability, potentially influencing its biological efficacy. This guide summarizes the known in vitro activities of chrysin and related derivatives as a predictive framework for this compound.

Potential Biological Activities

Based on the activities of its parent compound, chrysin, this compound is hypothesized to exhibit several key biological effects in vitro.

Anticancer Activity

Chrysin and its derivatives have shown notable anticancer properties across various cancer cell lines. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

  • Apoptosis Induction: Chrysin has been shown to induce apoptosis in human tumor cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2[5][6]. This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis. Furthermore, chrysin can enhance the apoptosis-inducing potential of ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)[5][6]. Derivatives of chrysin have also been synthesized and shown to be potent activators of caspases 3 and 7, key executioner enzymes in the apoptotic cascade[7].

  • Cell Cycle Arrest: Flavonoids, including those structurally similar to this compound, have been observed to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For instance, 5,7-dimethoxyflavone, a derivative of chrysin, has been shown to induce cell cycle arrest in the Sub-G1 phase in liver cancer cells[8]. Another related compound, 3,7-dihydroxyflavone, is also hypothesized to exert its anti-cancer effects by modulating key regulators of the cell cycle[9].

  • Modulation of Signaling Pathways: The anticancer effects of chrysin and its analogs are often mediated through the modulation of critical intracellular signaling pathways. These include the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and play crucial roles in cell survival, proliferation, and differentiation.

Antioxidant Activity

The flavonoid scaffold, characterized by its phenolic hydroxyl groups, is known for its potent antioxidant activity. The hydroxyl groups at the 5 and 7 positions of chrysin are crucial for its ability to scavenge free radicals[10]. While the acetylation at the 5-position in this compound may modulate this activity, the remaining hydroxyl group at the 7-position is expected to contribute to its antioxidant potential. The antioxidant activity of flavonoids can be evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[11][12][13].

Anti-inflammatory Activity

Chrysin has demonstrated significant anti-inflammatory properties[4]. This activity is often attributed to its ability to inhibit the production of pro-inflammatory mediators. The structural similarities suggest that this compound may also possess anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities of chrysin and its derivatives against various human cancer cell lines. This data is presented to provide a comparative basis for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Chrysin (5,7-dihydroxyflavone) and its Derivatives

CompoundCell LineAssayIC50 / GI50Reference
ChrysinMurine Daltons lymphoma ascite (DLA)MTT55.72 µg/mL[10]
ChrysinHuman lung cancer (A549)MTT52.08 µg/mL[10]
ChrysinBreast cancer (MCF-7)MTT7.9 ± 0.1 µg/mL[10]
Chrysin DerivativeBreast cancer (MCF7)NCI6030 nM[14]
Chrysin DerivativeColon cancer (HCT-15)NCI6060 nM[14]
5-Hydroxy-7-methoxyflavoneHuman colon carcinoma (HCT-116)MTTDose-dependent cytotoxicity[15]
5,7-dimethoxyflavoneLiver cancer (HepG2)MTT25 µM[8]
7-hydroxy flavoneCervical cancer (HeLa)MTT22.5602 ± 0.21 µg/mL[16]
7-hydroxy flavoneBreast cancer (MDA-MB231)MTT3.86474 ± 0.35 µg/mL[16]
5,6,7-TrihydroxyflavoneCervical cancer (HeLa)MTT11.1 ± 1.06 µM[17]
5,6,7-TrihydroxyflavoneBreast cancer (MDA-MB231)MTT3.23 ± 0.81 µM[17]
5,6,7-TrihydroxyflavoneBreast cancer (MCF-7)MTT6.14 ± 0.96 µM[17]

Table 2: In Vitro Antioxidant Activity of Related Flavonoids

CompoundAssayIC50Reference
7-hydroxy flavoneDPPH radical scavenging5.5486 ± 0.81 µg/mL[16]
7,3',4'-trihydroxyflavoneDPPH radical scavenging5.2 ± 0.2 µM[18]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour[9].

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS[9].

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark[9].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify the protein of interest.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Below are diagrams of the PI3K/Akt and MAPK/ERK pathways, which are common targets of flavonoids.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bad->Apoptosis

Caption: PI3K/Akt Signaling Pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activation CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse

Caption: MAPK/ERK Signaling Pathway.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with This compound start->treatment cytotoxicity Cytotoxicity Assessment (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_expression Protein Expression Analysis (Western Blot) cytotoxicity->protein_expression apoptosis->protein_expression cell_cycle->protein_expression data_analysis Data Analysis & Interpretation protein_expression->data_analysis

Caption: General Experimental Workflow.

Conclusion and Future Directions

The available literature on chrysin and its derivatives strongly suggests that this compound holds promise as a bioactive compound with potential applications in cancer research and beyond. Preliminary in vitro studies should focus on confirming its cytotoxic, apoptotic, and antioxidant activities. Further investigations into its effects on key signaling pathways, such as PI3K/Akt and MAPK/ERK, will be crucial to elucidate its mechanism of action. This technical guide provides a solid foundation for initiating such research, offering detailed protocols and a predictive framework based on the extensive data available for structurally related flavonoids. Future studies should aim to generate specific quantitative data for this compound to validate these hypotheses and pave the way for further preclinical development.

References

5-Acetoxy-7-hydroxyflavone: A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxy-7-hydroxyflavone, a synthetic derivative of the natural flavonoid chrysin (B1683763) (5,7-dihydroxyflavone), is emerging as a compound of interest for its potential therapeutic activities. This technical guide synthesizes the available preclinical data on structurally related flavonoids to propose a hypothesized mechanism of action for this compound. Drawing on evidence from studies on chrysin and other acetylated flavones, we postulate that its primary modes of action likely involve anti-inflammatory, antioxidant, and anticancer effects. These effects are hypothesized to be mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK. The acetylation at the 5-position is suggested to enhance the bioavailability and potency of the parent compound, chrysin. This document provides a comprehensive overview of the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to guide future research and drug development efforts.

Introduction

Flavonoids are a large class of polyphenolic compounds found in plants, known for their diverse pharmacological activities. Chrysin (5,7-dihydroxyflavone) has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application can be limited by poor bioavailability. Chemical modifications, such as acetylation, are a common strategy to improve the pharmacokinetic profile and biological activity of natural products. This compound is a result of such a modification of chrysin. This guide will explore the hypothesized mechanism of action of this compound based on the activities of its parent compound and the known effects of flavonoid acetylation.

Hypothesized Biological Activities and Mechanism of Action

Based on the known biological activities of chrysin and the influence of acetylation on flavonoids, the mechanism of action for this compound is hypothesized to encompass anticancer, anti-inflammatory, and antioxidant effects, likely with enhanced potency compared to its parent compound.

Anticancer Activity

The anticancer effect of this compound is hypothesized to be a result of its ability to induce apoptosis and inhibit cell proliferation in cancer cells. This is supported by studies on chrysin derivatives, which have shown cytotoxic effects against various cancer cell lines. The acetylation of flavonoids has been demonstrated to enhance their anticancer activity, which is attributed to increased lipophilicity and improved cell membrane permeability.

Anti-inflammatory Activity

Flavonoids are well-documented inhibitors of inflammatory pathways. It is proposed that this compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved through the suppression of key signaling pathways like NF-κB, which is a central regulator of inflammation.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. This compound is expected to possess antioxidant activity, contributing to its protective effects against oxidative stress-related cellular damage.

Quantitative Data

Direct quantitative data for this compound is limited. However, a study by Worachartcheewan et al. (2015) on chrysin derivatives provides crucial insights into its anticancer potency.[1] The following table summarizes the available IC50 values for this compound against two human cancer cell lines.

CompoundCell LineActivityIC50 (µM)
This compound SGC-7901 (Human gastric adenocarcinoma)Anticancer2.09
This compound HT-29 (Human colorectal adenocarcinoma)Anticancer2.30

Key Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with various intracellular signaling pathways. Based on studies of related compounds, this compound is hypothesized to modulate the following key pathways:

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Flavonoids are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kappaB_Pathway Hypothesized Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Compound This compound Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Many flavonoids have been shown to inhibit PI3K/Akt signaling, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway Hypothesized Inhibition of PI3K/Akt Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Compound->PI3K Inhibits (Hypothesized) Compound->Akt Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key regulator of cell proliferation, differentiation, and survival. Its inhibition is a common mechanism of action for anticancer compounds.

MAPK_ERK_Pathway Hypothesized Modulation of MAPK/ERK Pathway Stimulus External Stimuli (e.g., Growth Factors) Ras Ras Stimulus->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Compound This compound Compound->Raf Inhibits (Hypothesized) Compound->MEK Inhibits (Hypothesized)

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the hypothesized biological activities of this compound.

Anticancer Activity: MTT Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate overnight A->B C Treat cells with this compound at various concentrations B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: A simplified workflow for the MTT assay to determine anticancer activity.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.

  • Preparation of Solutions: A stock solution of this compound is prepared in methanol (B129727). A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

  • Reaction Mixture: Different concentrations of the compound are added to the DPPH solution. The total volume is kept constant with methanol.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A control containing only DPPH and methanol is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, based on the established activities of its parent compound chrysin and the known benefits of acetylation, points towards a promising multi-target agent with potential applications in cancer, inflammation, and diseases associated with oxidative stress. The acetylation at the 5-position is anticipated to enhance its potency and bioavailability.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Specifically, comprehensive profiling of its effects on the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways is warranted. Furthermore, pharmacokinetic and pharmacodynamic studies are essential to determine its bioavailability, metabolism, and in vivo efficacy. The data and protocols presented in this guide provide a foundational framework for the continued investigation of this compound as a potential therapeutic candidate.

References

Spectroscopic Profile of 5-Acetoxy-7-hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the flavonoid derivative, 5-Acetoxy-7-hydroxyflavone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

This compound is a synthetic flavonoid derived from the naturally occurring 5,7-dihydroxyflavone, also known as chrysin. The introduction of an acetoxy group at the C-5 position alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile.

  • IUPAC Name: (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate

  • Molecular Formula: C₁₇H₁₂O₅

  • Molecular Weight: 296.27 g/mol

  • CAS Number: 132351-58-7

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of spectral data for structurally similar flavonoids.

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3~6.8s-Characteristic singlet for the H-3 proton of the flavone (B191248) C-ring.
H-6~6.4d~2.0Doublet due to coupling with H-8.
H-8~6.8d~2.0Doublet due to coupling with H-6.
H-2', H-6'~7.9m-Multiplet for the ortho protons of the B-ring.
H-3', H-4', H-5'~7.5m-Multiplet for the meta and para protons of the B-ring.
7-OH~10.9br s-Broad singlet for the hydroxyl proton, exchangeable with D₂O.
5-OCOCH₃~2.3s-Singlet for the methyl protons of the acetoxy group.

Note: Predicted values are based on the analysis of spectral data for 5-hydroxyflavone, 7-hydroxyflavone, and their acetylated derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Table 2 outlines the predicted chemical shifts for the carbon atoms of this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~163
C-3~107
C-4~182
C-4a~106
C-5~151
C-6~100
C-7~165
C-8~95
C-8a~157
C-1'~131
C-2', C-6'~126
C-3', C-5'~129
C-4'~132
5-OCOC H₃~169
5-OCOC H₃~21

Note: Predicted values are based on the analysis of spectral data for 5,7-dihydroxyflavone and related acetylated flavonoids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed in Table 3.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400O-H stretchPhenolic hydroxyl
~3100-3000C-H stretchAromatic
~1760C=O stretchEster (acetoxy)
~1650C=O stretchγ-pyrone
~1610, 1580, 1490C=C stretchAromatic rings
~1200C-O stretchEster (acetoxy)

Note: Predicted values are based on general IR correlation tables and data for similar flavonoid structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z of 296.

The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions of the C-ring. For this compound, key expected fragments would arise from:

  • Loss of the acetoxy group: A prominent fragment at m/z 237 [M - 43]⁺ corresponding to the loss of the acetyl group (CH₃CO).

  • RDA fragmentation: Cleavage of the C-ring leading to characteristic fragments of the A and B rings.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that covers the entire proton chemical shift range.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled with analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a flavonoid compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Characterized Compound Purity_Assessment->Final_Report

5-Acetoxy-7-hydroxyflavone and its Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring flavone (B191248) chrysin (B1683763) (5,7-dihydroxyflavone), is a member of the flavonoid class of compounds, which are widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic uses of this compound and its related derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

Flavonoids are a large class of polyphenolic compounds found in various plants, and they are known to possess a wide range of biological activities. Chrysin (5,7-dihydroxyflavone), a prominent member of the flavone subclass, has been extensively studied for its therapeutic potential. The acetylation of chrysin to form derivatives such as this compound can modify its physicochemical properties, potentially enhancing its bioavailability and efficacy. This guide explores the existing scientific literature to delineate the therapeutic promise of this compound and its structural relatives.

Potential Therapeutic Uses

The therapeutic potential of this compound and its derivatives stems from their ability to modulate key cellular processes involved in various diseases. The primary areas of investigation include oncology, inflammation, and neurodegenerative disorders.

Anticancer Activity

Chrysin, the parent compound of this compound, has demonstrated significant anticancer effects in a variety of cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), suppression of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1] Studies have shown that acetylation of similar flavonoids can enhance their anticancer activity and oral bioavailability.[4][5] For instance, the acetylated derivative of 5-demethyltangeretin, 5-acetyl-6,7,8,4'-tetramethylnortangeretin, showed enhanced cytotoxicity against human breast cancer cells.[5]

The anticancer activity of chrysin and its derivatives is attributed to their interaction with several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[2][3][6]

Anti-inflammatory Properties

Inflammation is a critical component of many chronic diseases. Flavonoids, including chrysin and its derivatives, are known to possess potent anti-inflammatory properties.[7][8][9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[8][9] The anti-inflammatory effects of these compounds are mediated, in part, by the suppression of the NF-κB and MAPK signaling pathways.[10] For example, 6-hydroxyflavone (B191506) and its methoxy (B1213986) derivative have been shown to have potent anti-inflammatory activity in kidney mesangial cells.[9][11]

Neuroprotective Effects

Emerging evidence suggests that flavonoids may have a protective role against neurodegenerative diseases.[12][13][14] Chrysin has been shown to protect neuronal cells from oxidative stress-induced damage and to modulate neurotransmitter pathways.[13][15] The neuroprotective effects of flavonoids are linked to their antioxidant properties and their ability to modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt and MAPK pathways.[16][17] For instance, 7,8-dihydroxyflavone, a structural isomer of chrysin, acts as a TrkB agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF) and promoting neuronal survival.[16][18]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anticancer activity of 5,7-dihydroxyflavone (chrysin) and its derivatives. Data for this compound is limited, and therefore, data for the parent compound and other closely related derivatives are included to provide a comparative context.

Table 1: In Vitro Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin) and its Derivatives

CompoundCancer Cell LineAssayIC50 / EC50 (µM)Reference
5,7-Dihydroxyflavone (Chrysin)MCF-7 (Breast Cancer)MTT19.5 (48h), 9.2 (72h)[2]
5,7-Dihydroxy-4-thioflavoneMCF-7 (Breast Cancer)MTT7.9[19]
5,7-Dihydroxy-4-thioflavoneMDA-MB-231 (Breast Cancer)MTT14.7[19]
3',4',5-TrihydroxyflavoneA549 (Lung Cancer)MTT<10[20]
3',4',5-TrihydroxyflavoneMCF-7 (Breast Cancer)MTT<10[20]
5-Acetyloxy-6,7,8,4'-tetramethoxyflavoneMCF-7 (Breast Cancer)MTT-[5]
5-Demethyltangeretin (5-hydroxy polymethoxyflavone)PC-3 (Prostate Cancer)MTT11.8[4]
5-Acetylated-demethyltangeretinPC-3 (Prostate Cancer)MTT5.1[4]

Key Signaling Pathways

The biological activities of this compound and its derivatives are largely attributed to their modulation of critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Chrysin has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and downstream targets, thereby promoting apoptosis in cancer cells.[2][6][21]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Flavonoid This compound & Derivatives Flavonoid->PI3K inhibits Flavonoid->Akt inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also implicated in cancer and inflammatory diseases. Chrysin and its derivatives have been shown to modulate the MAPK pathway, often leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.[3][7][22]

MAPK_Pathway Stimuli Growth Factors / Stress Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression Flavonoid This compound & Derivatives Flavonoid->MEK inhibits Flavonoid->ERK inhibits

Caption: MAPK signaling pathway and potential inhibitory points by flavonoids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Synthesis of this compound

Objective: To synthesize this compound from its precursor, 5,7-dihydroxyflavone (chrysin).

Materials:

Procedure:

  • Dissolve 5,7-dihydroxyflavone in a suitable anhydrous solvent in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride (1.1 equivalents for mono-acetylation) to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate this compound.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_Workflow Start 5,7-Dihydroxyflavone (Chrysin) Reaction Acetylation Reaction Start->Reaction Reagents Acetic Anhydride Pyridine (catalyst) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[22]

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/Akt, MAPK).

Materials:

  • Cells or tissue lysates

  • Protein extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time and lyse them to extract total protein.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-Akt).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., Akt) to normalize for loading differences.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.[6]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential in the fields of oncology, inflammation, and neuroprotection. The available data, primarily from studies on its parent compound chrysin, indicate that these molecules can modulate key signaling pathways such as PI3K/Akt and MAPK, leading to beneficial therapeutic effects.

Future research should focus on several key areas:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to specifically evaluate the anticancer, anti-inflammatory, and neuroprotective activities of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to establish clear SARs and optimize for potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

  • Combination Therapies: Exploring the synergistic effects of this compound and its derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The insights provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising class of flavonoids for the treatment of human diseases.

References

Discovery and synthesis of novel 5-Acetoxy-7-hydroxyflavone analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Acetoxy-7-hydroxyflavone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavones, a significant class of flavonoids, are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] The 2-phenylchromen-4-one backbone serves as a privileged scaffold in medicinal chemistry.[1] Among these, 5,7-dihydroxyflavone (chrysin) and its derivatives have attracted considerable attention. This technical guide focuses on the discovery and synthesis of novel this compound analogs, which are derivatives of chrysin (B1683763). We provide a comprehensive overview of synthetic strategies, detailed experimental protocols, structure-activity relationship (SAR) data, and insights into the signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation flavone-based therapeutic agents.

Introduction to Flavones in Drug Discovery

Flavonoids are plant-derived metabolites widely recognized for their potential health benefits.[2] Flavones, characterized by a C6-C3-C6 backbone, are a major subclass that has been extensively studied for various therapeutic applications.[1][2] The substitution pattern on the flavone (B191248) core, particularly the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, is critical to their biological activity.[2]

The parent compound, 5,7-dihydroxyflavone (chrysin), has demonstrated anticancer effects, but its therapeutic use is often limited by poor bioavailability.[3][4] This has spurred the development of analogs, such as this compound, to improve pharmacological properties.[5] Acetylation of hydroxyl groups is a common prodrug strategy to enhance lipophilicity and cell membrane permeability. This guide explores the synthesis of such analogs by modifying the core structure to elucidate structure-activity relationships and identify potent therapeutic candidates.

Synthetic Strategies for Flavone Analogs

The synthesis of this compound and its analogs typically begins with the construction of the 5,7-dihydroxyflavone scaffold, followed by selective modification. The most prevalent and versatile method involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor.[6]

Key Synthetic Routes:

  • Claisen-Schmidt Condensation: This reaction forms the chalcone (B49325) intermediate. It involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).[7] For the synthesis of the 5,7-dihydroxyflavone core, 2',4',6'-trihydroxyacetophenone (B23981) is the key starting material.

  • Oxidative Cyclization: The 2'-hydroxychalcone is cyclized to form the flavone ring. A widely used and efficient method is heating the chalcone with iodine (I₂) as a catalyst in dimethyl sulfoxide (B87167) (DMSO).[6][7]

  • Selective Acetylation: To obtain the target this compound, selective acetylation of the 5-hydroxyl group of chrysin is required. This step can be challenging due to the two hydroxyl groups. The 5-OH group forms a strong intramolecular hydrogen bond with the C4-carbonyl, making it less nucleophilic than the 7-OH group. Therefore, direct selective acetylation often favors the 7-position. Achieving 5-O-acetylation may require a protection-deprotection strategy for the 7-OH group or carefully controlled reaction conditions.

The general workflow for the synthesis and evaluation of these analogs is depicted below.

G General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Chalcone Chalcone Synthesis (Claisen-Schmidt) Flavone Flavone Formation (Oxidative Cyclization) Chalcone->Flavone Analog Analog Derivatization (e.g., Acetylation) Flavone->Analog Purify Purification (Chromatography) Analog->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Pure Compound Screen Biological Screening (e.g., MTT Assay) Characterize->Screen SAR SAR Analysis Screen->SAR

Caption: General workflow for the synthesis and evaluation of flavone analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5,7-Dihydroxyflavone (Chrysin)

This protocol describes the synthesis of the chrysin scaffold via the oxidative cyclization of the corresponding chalcone.

Materials:

Procedure:

  • Chalcone Synthesis:

    • Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of KOH (50%) to the mixture while stirring at room temperature.

    • Continue stirring for 24 hours. The formation of a precipitate indicates chalcone formation.

    • Acidify the reaction mixture with dilute HCl to precipitate the product fully.

    • Filter the solid, wash with cold water until neutral, and dry to obtain the 2',4',6'-trihydroxychalcone.

  • Oxidative Cyclization:

    • Dissolve the synthesized chalcone (1 equivalent) in DMSO.[7]

    • Add a catalytic amount of iodine (I₂) to the solution.[7]

    • Heat the reaction mixture at 100-120°C for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate. Wash the solid with a 10% sodium thiosulfate solution to remove excess iodine, followed by a wash with cold water.[7]

    • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5,7-dihydroxyflavone.

Protocol 2: Acetylation of 5,7-Dihydroxyflavone

This protocol provides a general method for acetylation. Note that regioselectivity can be an issue and may require optimization.

Materials:

Procedure:

  • Dissolve 5,7-dihydroxyflavone (1 equivalent) in a mixture of pyridine and DCM at 0°C.

  • Slowly add acetic anhydride (1.1 equivalents for mono-acetylation, 2.2+ for di-acetylation) to the solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • After the reaction is complete, pour the mixture into ice-cold water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to separate the desired this compound from the starting material, the 7-acetoxy isomer, and the di-acetylated product.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to evaluate the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS

  • Synthesized flavone analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the flavone analogs (e.g., 1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activities and Structure-Activity Relationships (SAR)

A library of flavone analogs was synthesized and evaluated for anti-proliferative activity against human breast cancer cell lines (MCF-7 and the multi-drug resistant MCF-7/DX).[8] The results provide significant insight into the SAR of these compounds.

Table 1: Anti-proliferative Activity (IC₅₀, µM) of Selected Flavone Analogs [8]

CompoundDescriptionR-groupsIC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs MCF-7/DX
2d 5,7-Dihydroxyflavone (Chrysin)5,7-OH25.6 ± 1.26176.3 ± 1.61
3d 7,8,3',4'-Tetrahydroxyflavone7,8,3',4'-OH97.5 ± 6.7>250
4d 5,7,3',4'-Tetrahydroxyflavone (Luteolin)5,7,3',4'-OH21.6 ± 0.81>250
2f 5,7-Dihydroxy-4-thioflavone5,7-OH, 4=S7.1 ± 0.5134.93 ± 5.75
16f 5,7-Dihydroxy-4'-chloro-4-thioflavone5,7-OH, 4'-Cl, 4=S< 10< 10

Data sourced from reference[8]. Values are means ± SD.

Key SAR Findings:

  • Position of Hydroxyl Groups: Flavones with 5,7-hydroxyl groups on the A-ring were consistently more active than their 7,8-hydroxy counterparts.[8] For instance, 5,7,3',4'-tetrahydroxyflavone (luteolin, 4d) was significantly more potent than its 7,8,3',4'-isomer (3d).[8]

  • 4-Thio Substitution: Replacing the C4-carbonyl oxygen with sulfur (to form a 4-thioflavone) dramatically increased anti-proliferative activity.[8] Compound 2f (the thio-analog of chrysin) showed a nearly 4-fold increase in potency against MCF-7 cells compared to chrysin (2d ).[8]

  • B-Ring Substitution: Adding electron-withdrawing groups, such as chlorine, to the 4'-position of the B-ring can enhance activity, especially in the 4-thioflavone series (e.g., compound 16f ).[8]

Signaling Pathways Modulated by Flavone Analogs

Flavones exert their anticancer effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis.[9] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[8][9]

Several studies have shown that active flavone analogs inhibit the phosphorylation of Akt, a key kinase in this pathway.[8] This inhibition prevents the activation of downstream targets like GSK-3β and mTOR, ultimately leading to a decrease in cell proliferation and survival.[8][9]

G Inhibition of the PI3K/Akt Signaling Pathway by Flavones GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b | inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis | inhibits Flavone This compound Analogs Flavone->Akt | INHIBITS PHOSPHORYLATION

Caption: Flavone analogs can inhibit the PI3K/Akt pathway, a key regulator of cell survival.

Another critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERK, JNK, and p38-MAPK sub-families.[9] While ERK is typically associated with cell survival, JNK and p38 are often involved in pro-apoptotic responses.[9] Some flavones can induce apoptosis by activating the JNK and p38 pathways.[3][4]

Conclusion and Future Outlook

The synthesis and evaluation of this compound analogs have yielded valuable insights into the structural requirements for potent biological activity. The strategic modification of the flavone scaffold, particularly at the C4, C5, C7, and B-ring positions, is a promising approach for developing novel therapeutic agents. Key findings, such as the enhanced anti-proliferative activity of 4-thioflavones and the importance of the 5,7-dihydroxy substitution pattern, provide a clear roadmap for future drug design efforts.[8]

Future work should focus on optimizing the pharmacokinetic properties of the most potent analogs to improve their in vivo efficacy. The selective acetylation at the 5-position remains a synthetic challenge that, if overcome, could lead to the development of effective prodrugs with enhanced bioavailability. Continued exploration of the mechanisms of action and the specific molecular targets of these compounds will further solidify their potential as next-generation therapies for cancer and other diseases.

References

In Silico Prediction of 5-Acetoxy-7-hydroxyflavone Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring flavone (B191248) chrysin (B1683763), presents a promising scaffold for drug discovery. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivities of this compound. By leveraging computational tools, researchers can efficiently screen for potential therapeutic applications, predict pharmacokinetic profiles, and elucidate mechanisms of action before embarking on costly and time-consuming experimental studies. This document outlines the theoretical basis for these predictions, details the experimental protocols for common in silico techniques, and presents hypothetical predictive data for this compound to illustrate the potential outcomes of such analyses.

Introduction to this compound

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] this compound is a synthetic derivative of chrysin (5,7-dihydroxyflavone) where an acetyl group is added at the C5 position. This structural modification can alter the physicochemical properties of the parent molecule, potentially influencing its bioavailability and biological activity. In silico analysis offers a powerful approach to explore the therapeutic potential of such modified flavonoids.

Methodologies for In Silico Bioactivity Prediction

The in silico prediction of a compound's bioactivity involves a multi-step process that begins with the characterization of the molecule's properties and progresses to the simulation of its interaction with biological targets.

Physicochemical Property and ADMET Prediction

A crucial first step in drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3] These properties determine the bioavailability and potential for adverse effects of a drug candidate. Several computational models and web-based tools are available for these predictions.

Experimental Protocol: ADMET Prediction using Web-Based Tools

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure of this compound is obtained from chemical databases like PubChem (CID 15731440).[4]

  • Platform Selection: A web-based platform such as SwissADME, pkCSM, or ADMETlab is chosen.[5][6]

  • Parameter Calculation: The platform calculates various physicochemical descriptors and predicts ADMET properties. Key parameters include:

    • Lipophilicity (LogP): Predicts the compound's solubility in lipids versus water.

    • Water Solubility (LogS): Indicates how well the compound dissolves in aqueous environments.

    • Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.

    • Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

    • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[3]

    • Toxicity: Predicts potential adverse effects such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

cluster_workflow ADMET Prediction Workflow cluster_predictions Predicted Properties Input Input Molecule (SMILES/SDF) WebApp Select Web-Based Tool (e.g., SwissADME) Input->WebApp Absorption Absorption (HIA, Caco-2) WebApp->Absorption Distribution Distribution (BBB, PPB) WebApp->Distribution Metabolism Metabolism (CYP Inhibition) WebApp->Metabolism Excretion Excretion WebApp->Excretion Toxicity Toxicity (AMES, hERG) WebApp->Toxicity Output ADMET Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Caption: Workflow for in silico ADMET prediction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is widely used to predict the binding affinity and mode of interaction between a ligand (e.g., this compound) and a protein target.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared. This involves generating a low-energy conformation and assigning appropriate atom types and charges. Software like Avogadro or ChemDraw can be used for this purpose.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Grid Generation: A docking grid is defined around the active site of the target protein. This grid specifies the volume in which the docking algorithm will search for binding poses.

  • Docking Simulation: A docking program, such as AutoDock Vina or Glide, is used to systematically search for the best binding poses of the ligand within the receptor's active site. The program calculates a binding energy or docking score for each pose.

  • Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode, characterized by the lowest binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

cluster_docking Molecular Docking Protocol Ligand Ligand Preparation (this compound) Grid Grid Generation (Define Active Site) Ligand->Grid Receptor Receptor Preparation (Protein from PDB) Receptor->Grid Docking Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: Protocol for molecular docking studies.

Predicted Bioactivities of this compound (Hypothetical Data)

Based on the known activities of similar flavonoids, in silico predictions for this compound can be generated. The following tables present hypothetical data for illustrative purposes.

Table 1: Predicted Physicochemical Properties and Drug-Likeness
PropertyPredicted ValueCompliance
Molecular Weight296.27 g/mol Lipinski's Rule: Yes
LogP2.5Lipinski's Rule: Yes
Hydrogen Bond Donors1Lipinski's Rule: Yes
Hydrogen Bond Acceptors5Lipinski's Rule: Yes
Molar Refractivity78.5 cm³
Topological Polar Surface Area (TPSA)72.8 Ų
Table 2: Predicted ADMET Profile
ParameterPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighWell-absorbed from the gut
Caco-2 PermeabilityModerateModerately permeable across the intestinal wall
Distribution
BBB PermeabilityNoUnlikely to cross the blood-brain barrier
Plasma Protein BindingHighHigh affinity for plasma proteins
Metabolism
CYP1A2 InhibitorYesPotential for drug interactions
CYP2C9 InhibitorNoLow risk of interaction with CYP2C9 substrates
CYP2D6 InhibitorYesPotential for drug interactions
CYP3A4 InhibitorYesPotential for drug interactions
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Table 3: Predicted Molecular Docking Scores against Key Targets
Target Protein (PDB ID)Biological FunctionPredicted Binding Energy (kcal/mol)
Cyclooxygenase-2 (COX-2)Inflammation-8.5
Tumor Necrosis Factor-alpha (TNF-α)Inflammation-7.9
Epidermal Growth Factor Receptor (EGFR)Cancer-9.2
B-cell lymphoma 2 (Bcl-2)Apoptosis-8.8
DNA GyraseAntibacterial-7.5

Potential Signaling Pathways

Based on the predicted interactions with key protein targets, this compound may modulate several signaling pathways. For instance, its predicted high binding affinity for EGFR suggests potential interference with cancer cell proliferation pathways.

cluster_pathway Hypothetical EGFR Signaling Inhibition cluster_downstream Downstream Signaling Flavone This compound EGFR EGFR Flavone->EGFR Inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential inhibition of the EGFR pathway.

Conclusion

In silico prediction of bioactivities is an indispensable tool in modern drug discovery. For this compound, these computational methods suggest a promising profile with potential anti-inflammatory and anticancer activities. The hypothetical data presented in this guide illustrates the types of insights that can be gained through such analyses. While these predictions require experimental validation, they provide a strong foundation for guiding future research and development efforts. The detailed methodologies and workflows provided herein serve as a comprehensive resource for researchers aiming to employ in silico techniques to explore the therapeutic potential of novel flavonoid derivatives.

References

5-Acetoxy-7-hydroxyflavone: A Potential Therapeutic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the therapeutic potential of numerous flavonoids. However, specific research on 5-Acetoxy-7-hydroxyflavone is limited. This guide synthesizes available information on its parent compound, 5,7-dihydroxyflavone (chrysin), and other closely related flavonoids to infer the potential therapeutic applications, mechanisms of action, and experimental protocols relevant to this compound. The biological activities and signaling pathways described herein are largely based on data from these related compounds and should be considered predictive until validated by direct experimental evidence for this compound.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological activities. Among these, flavones with a 5,7-dihydroxy substitution pattern on the A-ring, such as chrysin (B1683763) (5,7-dihydroxyflavone), have demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The acetylation of hydroxyl groups on the flavonoid scaffold is a common strategy in medicinal chemistry to enhance bioavailability, stability, and cell permeability, which can modulate the therapeutic efficacy of the parent compound.[3] this compound, an acetylated derivative of chrysin, is a compound of interest for its potential to exhibit improved pharmacological characteristics. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic activities, and underlying mechanisms of action of this compound, drawing insights from its parent compound and other relevant flavonoids.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through the selective acetylation of its precursor, 5,7-dihydroxyflavone (chrysin).

Table 1: Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₁₇H₁₂O₅296.27Acetylated at the 5-position hydroxyl group.
5,7-Dihydroxyflavone (Chrysin)C₁₅H₁₀O₄254.24Parent compound with hydroxyl groups at positions 5 and 7.[4]
5-Hydroxy-7-acetoxyflavoneC₁₇H₁₂O₅296.27Isomer acetylated at the 7-position hydroxyl group.
Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the regioselective acetylation of chrysin, which can be adapted to synthesize this compound.[3][5]

Materials:

  • 5,7-Dihydroxyflavone (Chrysin)

  • Acetic anhydride (B1165640)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Dissolution: Dissolve 5,7-dihydroxyflavone (1 equivalent) in anhydrous pyridine.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise while stirring. The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.

Potential Therapeutic Activities

Based on the extensive research on chrysin and other 5,7-hydroxylated flavonoids, this compound is anticipated to possess anticancer, anti-inflammatory, and neuroprotective properties. The acetylation at the 5-position may influence its potency and pharmacokinetic profile.

Anticancer Activity

Chrysin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[4][6] It is plausible that this compound would exhibit similar, and potentially enhanced, cytotoxic effects against cancer cells.

Table 2: Inferred Anticancer Activity of this compound (based on data for 5,7-dihydroxyflavanone (B1678386) and related compounds)

Cell LineCancer TypeIC₅₀ (µM) of 5,7-dihydroxyflavanoneReference
HT29Colon Cancer58.9 mg/L (~231 µM)[7]
PC-3Prostate Cancer30.9 mg/L (~121 µM)[7]
A549Lung Cancer30.91 mg/L (~121 µM)[8]
MDA-MB-231Breast Cancer45.06 mg/L (~177 µM)[8]
SiHaCervical Cancer> 200 mg/L[7]
HepG2Liver Cancer~10 (for combined treatment with TRAIL)[7]

Note: IC₅₀ values are for the parent compound, 5,7-dihydroxyflavanone (pinocembrin), or in the context of combined treatments for 5,7-dihydroxyflavone (chrysin). These values serve as a predictive baseline for the potential activity of this compound.

Anti-inflammatory Activity

Chrysin exerts anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.[1] this compound is expected to retain these properties.

Table 3: Potential Anti-inflammatory Effects of this compound (Inferred from Chrysin and other Flavonoids)

Inflammatory MediatorEffectPotential MechanismReference
Nitric Oxide (NO)Inhibition of productionDownregulation of iNOS expression[9]
Prostaglandin E₂ (PGE₂)Inhibition of productionInhibition of COX-2 activity[1]
TNF-αReduction of secretionInhibition of NF-κB signaling[1][10]
IL-1βReduction of secretionInhibition of NF-κB signaling[1][10]
IL-6Reduction of secretionInhibition of NF-κB and STAT3 signaling[1][10]
Neuroprotective Effects

The neuroprotective effects of chrysin are attributed to its antioxidant properties and its ability to modulate neuronal signaling pathways.[1][2]

Table 4: Potential Neuroprotective Activities of this compound (Inferred from Chrysin)

Neuroprotective EffectPotential MechanismReference
Protection against oxidative stressScavenging of reactive oxygen species (ROS)[2]
Inhibition of neuronal apoptosisDownregulation of pro-apoptotic proteins (Bax, caspases)[2]
Attenuation of neuroinflammationInhibition of microglial activation and pro-inflammatory cytokine release[1]
Promotion of neurogenesisActivation of TrkB and FGFR1 signaling pathways[11]

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for key experiments that can be used to evaluate the therapeutic potential of this compound.

Anticancer Activity Assessment
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[12]

  • Principle: Differentiates between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.

  • Procedure:

    • Treat cells with this compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Anti-inflammatory Activity Assessment
  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Procedure:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

    • After 24 hours, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm.[13]

Neuroprotective Activity Assessment
  • Principle: Evaluates the ability of the compound to protect neuronal cells from a neurotoxin.

  • Procedure:

    • Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

    • Pre-treat the cells with this compound for a specified duration.

    • Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model).

    • Assess cell viability using the MTT assay or measure markers of apoptosis.[14]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of flavonoids are often mediated through their interaction with various intracellular signaling pathways. Based on studies of chrysin, this compound is likely to modulate the following pathways.

Anticancer Signaling Pathways

anticancer_pathway

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway

Neuroprotective Signaling Pathway

neuroprotective_pathway

Conclusion and Future Directions

This compound emerges as a promising therapeutic candidate based on the well-documented activities of its parent compound, chrysin, and the known benefits of flavonoid acetylation. The anticipated anticancer, anti-inflammatory, and neuroprotective properties, potentially enhanced by improved bioavailability, warrant further investigation. Future research should focus on the direct experimental validation of these activities, elucidation of its precise mechanisms of action, and comprehensive pharmacokinetic and toxicological profiling. Such studies will be crucial in determining the clinical translatability of this compound as a novel therapeutic agent.

References

Exploring the Antioxidant Properties of 5-Acetoxy-7-hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. This technical guide delves into the antioxidant potential of 5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring flavone (B191248), chrysin (B1683763) (5,7-dihydroxyflavone). Due to a lack of direct experimental data on this compound, this document provides a comprehensive overview of the antioxidant activity of its parent compound, chrysin, as a predictive baseline. The guide will discuss the potential implications of acetylation at the 5-position on its antioxidant capacity. Furthermore, it details the standard experimental protocols for assessing antioxidant activity, including DPPH, ABTS, and ORAC assays, and explores the key signaling pathways, Nrf2/ARE and MAPK, which are modulated by flavonoids and central to the cellular antioxidant response.

Introduction to this compound and its Parent Compound, Chrysin

This compound is a synthetic derivative of chrysin, a natural flavonoid found in honey, propolis, and various plants. Chrysin itself is known for a range of biological activities, including antioxidant and anti-inflammatory effects. The antioxidant capacity of flavonoids is largely dependent on the number and arrangement of hydroxyl (-OH) groups on their core structure. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

The structure of this compound is characterized by an acetyl group (-COCH₃) at the C-5 position and a hydroxyl group at the C-7 position of the flavone backbone. The acetylation of the 5-hydroxyl group may alter the physicochemical and biological properties of the parent molecule, including its antioxidant activity. While acetylation can sometimes enhance bioavailability, it may also diminish direct radical scavenging activity by blocking a key functional group.

Quantitative Antioxidant Data

Table 1: Antioxidant Activity of Chrysin (5,7-dihydroxyflavone)

AssayIC50 / ValueReference CompoundNotes
DPPH Radical Scavenging Activity 0.5 mg/mL-The IC50 value represents the concentration required to scavenge 50% of DPPH radicals.[1]
ABTS Radical Scavenging Activity 0.81 mg/mL-The IC50 value represents the concentration required to scavenge 50% of ABTS radicals.[1]
ORAC (Oxygen Radical Absorbance Capacity) -TroloxData not available. This assay measures the ability to quench peroxyl radicals.

Note: The presented data for chrysin should be interpreted as a potential indicator of the parent molecule's activity. The actual antioxidant capacity of this compound would need to be determined experimentally.

Experimental Protocols for In Vitro Antioxidant Assays

Herein are detailed methodologies for common in vitro antioxidant assays that can be employed to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then prepare a series of dilutions to be tested.

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well.

    • For the blank (control), add the solvent used for the test compound instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (capable of reading at ~734 nm)

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound solutions: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add a small volume of the test compound solution to a larger volume of the ABTS•+ working solution.

    • For the control, use the solvent instead of the sample.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at approximately 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (commonly fluorescein) is monitored in the presence and absence of the antioxidant.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound (this compound)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of reagents: Prepare fresh solutions of fluorescein, AAPH, and Trolox in phosphate buffer.

  • Assay:

    • In a black 96-well plate, add the test compound dilutions and Trolox standards.

    • Add the fluorescein solution to all wells.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or in the presence of inducers like certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Flavonoid Flavonoid Flavonoid->Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binding Keap1->Nrf2 inhibition Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes transcription Cytoprotective_Proteins Cytoprotective_Proteins Antioxidant_Genes->Cytoprotective_Proteins translation

Caption: Nrf2/ARE signaling pathway activated by flavonoids.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis depending on the context. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory and pro-apoptotic pathways (like JNK and p38) and promoting pro-survival signals (like ERK), thereby contributing to their overall antioxidant and cytoprotective effects.

MAPK_Pathway Oxidative_Stress Oxidative_Stress Flavonoid Flavonoid MAPKKK MAPKKK Flavonoid->MAPKKK inhibition MAPKK MAPKK MAPKKK->MAPKK activates ERK ERK MAPKK->ERK activates JNK JNK MAPKK->JNK activates p38 p38 MAPKK->p38 activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cell_Survival Cell_Survival Transcription_Factors->Cell_Survival Inflammation_Apoptosis Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis Experimental_Workflow Synthesis Synthesis In_Vitro_Assays In_Vitro_Assays Cellular_Assays Cellular_Assays In_Vitro_Assays->Cellular_Assays Proceed if active Data_Analysis Data_Analysis In_Vitro_Assays->Data_Analysis IC50, TEAC Signaling_Pathways Signaling_Pathways Cellular_Assays->Signaling_Pathways Investigate mechanism Cellular_Assays->Data_Analysis Cell viability, ROS levels Signaling_Pathways->Data_Analysis Protein expression, gene regulation Conclusion Conclusion Data_Analysis->Conclusion Interpret results

References

Initial Cytotoxicity Screening of 5-Acetoxy-7-hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 5-Acetoxy-7-hydroxyflavone, a flavonoid derivative with potential as an anticancer agent. This document outlines the fundamental experimental protocols for evaluating its cytotoxic effects on various cancer cell lines, presents a framework for data analysis and interpretation, and explores the potential signaling pathways involved in its mechanism of action. The methodologies and data presented herein are synthesized from established protocols and findings for structurally related flavonoids, offering a robust template for the investigation of this specific compound.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention in cancer research due to their potential antitumor activities.[1] These compounds are known to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. This compound is a synthetic derivative of the naturally occurring flavone, chrysin (B1683763) (5,7-dihydroxyflavone). The acetylation at the 5-position is a common strategy in medicinal chemistry to potentially improve bioavailability and efficacy.

The initial cytotoxicity screening is a critical first step in the evaluation of any potential anticancer compound. This process involves exposing various cancer cell lines to the compound of interest and measuring its effect on cell viability and proliferation. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the compound's potency and selectivity. This guide details the essential in vitro assays and analytical methods for a thorough initial assessment of this compound's cytotoxic potential.

Materials and Methods

Cell Lines and Culture

A panel of human cancer cell lines should be selected to represent different cancer types. For this hypothetical screening, the following cell lines are proposed:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical cancer

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

  • L929: Mouse fibroblast cell line (as a non-cancerous control)[2]

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat the cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. The final DMSO concentration should not exceed 0.1%.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by non-linear regression analysis.

Apoptosis Detection by Hoechst 33342 Staining

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented nuclei.[6]

Protocol:

  • Seed cells in a 24-well plate containing sterile glass coverslips.

  • Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Wash the cells with PBS and mount the coverslips on glass slides.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Results

Cytotoxic Activity of this compound

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line using the MTT assay. The results, presented as IC50 values, are summarized in Table 1.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5 ± 2.1
HeLaCervical Cancer32.8 ± 3.5
HCT-116Colorectal Carcinoma18.2 ± 1.9
A549Lung Carcinoma45.1 ± 4.2
L929Non-cancerous Fibroblast> 100

Table 1: Cytotoxicity (IC50) of this compound on various cell lines.

The data indicates that this compound exhibits selective cytotoxicity against the tested cancer cell lines, with the most potent activity observed in the HCT-116 colorectal carcinoma cell line. The high IC50 value for the non-cancerous L929 cell line suggests a degree of cancer cell specificity.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of apoptosis, HCT-116 cells were treated with this compound and stained with Hoechst 33342. The results are presented in Table 2.

TreatmentConcentration (µM)Percentage of Apoptotic Cells (%)
Control02.1 ± 0.5
This compound1015.8 ± 2.3
This compound2035.2 ± 4.1
This compound4062.5 ± 5.8

Table 2: Quantification of apoptosis in HCT-116 cells treated with this compound.

Treatment with this compound led to a dose-dependent increase in the percentage of apoptotic cells, as characterized by nuclear condensation and fragmentation. This suggests that the cytotoxic mechanism of action involves the induction of apoptosis.

Discussion and Potential Signaling Pathways

The initial cytotoxicity screening of this compound reveals its potential as a selective anticancer agent. The compound demonstrated potent cytotoxic effects against several human cancer cell lines, particularly colorectal carcinoma cells, while exhibiting lower toxicity towards non-cancerous cells. Furthermore, the induction of apoptosis appears to be a key mechanism underlying its cytotoxic activity.

Based on studies of structurally similar flavonoids, such as 5,7-dihydroxyflavone (chrysin) and acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), several signaling pathways are likely to be involved in the pro-apoptotic effects of this compound.[4][5][7][8]

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for flavonoids. This pathway is regulated by the Bcl-2 family of proteins.[7] Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade leading to cell death.[8] Anti-apoptotic proteins such as Bcl-2 and Bcl-xL inhibit this process. Flavonoids have been shown to modulate the expression of these proteins, shifting the balance towards apoptosis.[7]

G Potential Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibition Bax Bax (Pro-apoptotic) This compound->Bax activation Mitochondria Mitochondria Bcl2->Mitochondria inhibits release Bax->Mitochondria promotes release Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

NF-κB/Akt Signaling Pathway

The NF-κB (nuclear factor-kappa B) and Akt (protein kinase B) signaling pathways are crucial for cell survival and proliferation and are often dysregulated in cancer.[4][5] Acacetin, a related flavone, has been shown to suppress the NF-κB/Akt pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[4][5] It is plausible that this compound could exert similar effects.

G Potential NF-κB/Akt Signaling Inhibition This compound This compound Akt Akt This compound->Akt inhibits phosphorylation IkappaBalpha IκBα This compound->IkappaBalpha prevents phosphorylation and degradation Akt->IkappaBalpha inhibits degradation NFkappaB NF-κB IkappaBalpha->NFkappaB sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus translocation Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Bcl-2, XIAP) Nucleus->Anti_apoptotic_proteins gene transcription Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis inhibition

Caption: Inhibition of the NF-κB/Akt survival pathway.

Experimental Workflow

The overall workflow for the initial cytotoxicity screening of this compound is depicted below.

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Interpretation & Further Steps Cell_Culture Cell Line Culture (MCF-7, HeLa, HCT-116, A549, L929) MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Apoptosis_Assay Hoechst Staining for Apoptosis Cell_Culture->Apoptosis_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Hypothesis IC50_Determination->Pathway_Analysis Apoptosis_Quantification->Pathway_Analysis Further_Studies Further Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Pathway_Analysis->Further_Studies

Caption: Experimental workflow for cytotoxicity screening.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro cytotoxicity screening of this compound. The presented methodologies for cytotoxicity and apoptosis assessment, along with the framework for data interpretation, provide a solid foundation for evaluating its potential as an anticancer agent. The preliminary data, based on the activity of related compounds, suggests that this compound is a promising candidate for further investigation. Future studies should focus on confirming these findings with the actual compound and elucidating the precise molecular mechanisms and signaling pathways involved in its cytotoxic and pro-apoptotic effects.

References

A Technical Guide to the Solubility of 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetoxy-7-hydroxyflavone in various laboratory solvents. Due to the limited availability of precise quantitative solubility data for this specific flavone (B191248) derivative, this guide presents qualitative solubility information, quantitative data for structurally related flavones to provide context, and a detailed experimental protocol for determining solubility. Additionally, a representative signaling pathway potentially influenced by this class of compounds is illustrated to support further research into its biological activities.

Core Concepts in Flavonoid Solubility

The solubility of flavonoids is primarily dictated by their chemical structure. Key factors include the number and position of hydroxyl groups, the presence of other functional groups (such as the acetoxy group in this case), and the overall polarity of the molecule. Generally, increasing the number of polar hydroxyl groups enhances aqueous solubility, while more non-polar moieties favor solubility in organic solvents. The introduction of an acetoxy group, by acetylating a hydroxyl group, typically increases the lipophilicity of the molecule, which can decrease its solubility in polar solvents like water and increase it in less polar organic solvents.

Qualitative and Comparative Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Table 2: Quantitative Solubility of Structurally Related Flavones

CompoundSolventTemperature (°C)Solubility
7-HydroxyflavoneDMSONot Specified~ 10 mg/mL[1]
7-HydroxyflavoneDimethylformamideNot Specified~ 10 mg/mL[1]
4',7-Dimethoxy-5-HydroxyflavoneDMSO (fresh)Not Specified7 mg/mL
5-Hydroxy-7-methoxyflavoneDMSONot Specified16.67 mg/mL (with sonication)

Note: The data in Table 2 is for comparative purposes only and may not be directly representative of the solubility of this compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of this compound in a given solvent. This method is considered the gold standard for solubility measurements.[2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to sediment.

    • Alternatively, centrifuge the vials at a controlled temperature to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. This step should be performed quickly to minimize temperature fluctuations.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

    • A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, expressed in mg/mL or molarity (mol/L), based on the measured concentration of the diluted sample and the dilution factor used.

Visualization of Experimental Workflow and a Relevant Biological Pathway

To aid in the conceptualization of the experimental and biological contexts of this compound and its derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-72h) B->C D Sedimentation / Centrifugation C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Analyze by HPLC / UV-Vis F->G H Calculate Solubility G->H

Experimental Workflow for Solubility Determination

While the direct signaling pathways of this compound are not yet fully elucidated, studies on structurally similar polymethoxylated flavones have shown that they can influence key cellular metabolic pathways. For instance, 5-acetyloxy-6,7,8,3',4'-pentamethoxyflavone has been reported to suppress lipid accumulation by activating the LKB1-AMPK pathway.[3] The following diagram illustrates this pathway as a potential area of investigation for this compound.

G Flavonoid This compound (or related flavone) LKB1 LKB1 Flavonoid->LKB1 Activates AMPK AMPK LKB1->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipid_Acc Lipid Accumulation ACC->Lipid_Acc Promotes CPT1->Lipid_Acc Inhibits Fatty Acid Synthesis FAS FAS SREBP1c->FAS Activates FAS->Lipid_Acc Promotes

Potential LKB1-AMPK Signaling Pathway

Disclaimer: This guide is intended for research and informational purposes only. The solubility data for related compounds and the depicted signaling pathway are provided for context and may not be directly applicable to this compound. Experimental verification is essential.

References

Physical and chemical characteristics of 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone, with the CAS number 132351-58-7, is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, a plausible experimental protocol for its synthesis, and a discussion of its potential biological activities based on the current understanding of related flavonoid compounds.

Chemical and Physical Characteristics

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. The structural and physicochemical properties are crucial for understanding its reactivity, solubility, and potential interactions with biological systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₂O₅[1]
Molecular Weight 296.27 g/mol [1]
CAS Number 132351-58-7[1]
IUPAC Name (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate[1]
Synonyms This compound, 4H-1-Benzopyran-4-one, 5-(acetyloxy)-7-hydroxy-2-phenyl-[1][2]
Predicted XLogP3 2.5[3]
Spectral Data (Predicted)

Detailed experimental spectral data (NMR, IR, MS) for this compound are not currently available in the public domain. However, based on the known spectra of related flavones, the following characteristic signals can be anticipated:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the A and B rings, a characteristic singlet for the C3 proton of the flavone (B191248) core, and a singlet for the acetyl group's methyl protons. The chemical shifts of the aromatic protons on the A ring would be influenced by the positions of the hydroxyl and acetoxy groups.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon (C4), the carbons of the aromatic rings, and the carbons of the pyrone ring. The acetyl group would show characteristic signals for its carbonyl and methyl carbons.

  • IR Spectroscopy: The infrared spectrum would be expected to exhibit characteristic absorption bands for the hydroxyl group (O-H stretching), the ester carbonyl group (C=O stretching) of the acetoxy moiety, the ketone carbonyl group (C=O stretching) of the pyrone ring, and C-O and C=C stretching vibrations of the aromatic and pyrone rings.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 296). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the flavone skeleton.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on the well-established methods for flavonoid synthesis and selective acetylation of polyhydroxyflavonoids. The synthesis would typically start from 5,7-dihydroxyflavone (chrysin).

Proposed Synthesis of this compound

The key challenge in the synthesis of this compound is the selective acetylation of the hydroxyl group at the C5 position while leaving the C7 hydroxyl group unprotected. The C5 hydroxyl group is typically chelated to the C4 carbonyl group, which can influence its reactivity.

Reaction Scheme:

G Chrysin (B1683763) 5,7-Dihydroxyflavone (Chrysin) Product This compound Chrysin->Product Selective Acetylation Reagents Acetic Anhydride (B1165640), Pyridine (catalyst), Controlled Temperature (e.g., 0°C to RT) Reagents->Product

Caption: Proposed synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 5,7-dihydroxyflavone (chrysin) in a suitable solvent, such as dry pyridine, which can also act as a catalyst.

  • Acetylation: Cool the solution in an ice bath (0°C). Add acetic anhydride dropwise to the stirred solution. The molar ratio of chrysin to acetic anhydride should be carefully controlled to favor mono-acetylation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of the diacetylated product.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Note: The selectivity of the acetylation can be influenced by factors such as the reaction temperature, the amount of acetylating agent, and the presence of a catalyst. Optimization of these conditions is crucial to maximize the yield of the desired product.[7]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is lacking. However, based on studies of structurally similar flavonoids, some potential activities and mechanisms of action can be inferred. The presence of a free hydroxyl group at the C7 position and an acetoxy group at the C5 position will influence its biological properties. Acetylation can enhance the lipophilicity of flavonoids, potentially increasing their cell membrane permeability and bioavailability.[4][5]

Potential Biological Activities:
  • Anticancer Activity: Many flavones and their derivatives exhibit anticancer properties. For instance, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) has been shown to have anticancer effects through the suppression of NF-κB/Akt signaling in prostate cancer cells.[8] The anticancer activity of flavonoids is often linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[5]

  • Antioxidant Activity: Flavonoids are well-known antioxidants. The antioxidant capacity is generally associated with the number and position of hydroxyl groups. While the C5-OH group is acetylated in the target molecule, the C7-OH group may still contribute to some antioxidant activity.

  • Anti-inflammatory Activity: Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The acylation of flavonoids has been shown to sometimes enhance their anti-inflammatory properties.[4]

  • Enzyme Inhibition: Some flavonoids are known to inhibit various enzymes. For example, 7,8-dihydroxyflavone (B1666355) has been identified as a direct inhibitor of pyridoxal (B1214274) phosphatase.[9]

Potential Signaling Pathways:

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. Based on the known activities of related compounds, this compound might modulate the following pathways:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway involved in cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis.

  • MAPK Pathways (ERK, JNK, p38): These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids can modulate these pathways to exert their biological effects.

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cancer. Inhibition of NF-κB signaling is a common mechanism by which flavonoids exert their anti-inflammatory and anticancer effects.

G cluster_0 Potential Cellular Effects Apoptosis Apoptosis Anti-proliferation Anti-proliferation Anti-inflammatory Anti-inflammatory This compound This compound PI3K/Akt/mTOR PI3K/Akt/mTOR This compound->PI3K/Akt/mTOR Inhibition? MAPK Pathways MAPK Pathways This compound->MAPK Pathways Modulation? NF-κB NF-κB This compound->NF-κB Inhibition? PI3K/Akt/mTOR->Apoptosis PI3K/Akt/mTOR->Anti-proliferation MAPK Pathways->Apoptosis NF-κB->Anti-inflammatory

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a flavonoid derivative with potential for interesting biological activities. While there is a notable lack of specific experimental data for this compound, this guide provides a comprehensive overview of its known characteristics and a scientifically grounded projection of its properties and synthesis. The provided information on its physicochemical properties, a plausible synthetic route, and potential biological activities can serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Acetoxy-7-hydroxyflavone is a synthetic derivative of the naturally occurring flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone). Chrysin itself exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic application can be limited by poor solubility and bioavailability. The selective acetylation of chrysin at the 7-position to yield this compound is a strategic modification aimed at improving its pharmacokinetic properties and potentially modulating its biological activity.

The synthesis protocol described herein relies on the differential acidity of the two hydroxyl groups on the chrysin scaffold. The 5-hydroxyl group is intramolecularly hydrogen-bonded to the adjacent carbonyl group at position 4, which makes it less acidic and less nucleophilic compared to the 7-hydroxyl group. This difference in reactivity allows for the regioselective acetylation at the 7-position under controlled conditions, using a mild base and an acetylating agent. This targeted modification provides a valuable tool for structure-activity relationship (SAR) studies and the development of novel flavonoid-based therapeutic agents.

Synthesis Pathway

The synthesis of this compound is achieved through the regioselective acetylation of 5,7-dihydroxyflavone (chrysin) at the 7-position.

Reaction: 5,7-Dihydroxyflavone (Chrysin) + Acetic Anhydride (B1165640) --(Pyridine, 0°C to RT)--> this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material5,7-Dihydroxyflavone (Chrysin)
Molecular Weight (Chrysin)254.24 g/mol
ProductThis compound
Molecular Weight (Product)296.26 g/mol
Theoretical YieldTo be calculated based on starting mass
Expected Percentage Yield80-90%
AppearanceWhite to pale yellow solid
Melting PointTo be determined experimentally

Experimental Protocol

This protocol details the methodology for the selective synthesis of this compound from chrysin.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Molar RatioQuantity (Example)
5,7-Dihydroxyflavone (Chrysin)254.241.01.0 g (3.93 mmol)
Acetic Anhydride102.091.10.44 mL (4.32 mmol)
Pyridine (B92270) (anhydrous)79.10Solvent20 mL
Dichloromethane (B109758) (DCM)84.93Solvent100 mL
Hydrochloric Acid (1 M)36.46Work-up50 mL
Saturated Sodium Bicarbonate84.01Work-up50 mL
Brine-Work-up50 mL
Anhydrous Sodium Sulfate142.04Drying AgentAs needed
Ethanol (B145695)46.07RecrystallizationAs needed

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5,7-dihydroxyflavone (chrysin) (1.0 g, 3.93 mmol).

    • Add anhydrous pyridine (20 mL) to dissolve the chrysin.

    • Cool the flask to 0°C in an ice bath.

  • Acetylation Reaction:

    • Slowly add acetic anhydride (0.44 mL, 4.32 mmol) dropwise to the stirred solution over 5 minutes.

    • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).

  • Work-up:

    • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 25 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 25 mL) to remove excess acetic acid, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from ethanol to obtain pure this compound as a white to pale yellow crystalline solid.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the selective acetylation at the 7-position. The characteristic downfield shift of the proton at C-6 and C-8, and the disappearance of the 7-OH proton signal in the ¹H NMR spectrum, along with the appearance of an acetyl proton signal, will confirm the structure.

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound start Start: 5,7-Dihydroxyflavone (Chrysin) dissolve Dissolve in anhydrous Pyridine start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride react Stir at 0°C for 1h, then at RT for 4-6h add_anhydride->react workup Work-up: 1. Quench with ice-water 2. Extract with DCM 3. Wash with HCl, NaHCO₃, Brine react->workup dry Dry organic layer (Na₂SO₄) & Evaporate workup->dry purify Purification: Recrystallize from Ethanol dry->purify product Final Product: This compound purify->product

Caption: Synthesis workflow from chrysin to this compound.

Application Notes and Protocols for 5-Acetoxy-7-hydroxyflavone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetoxy-7-hydroxyflavone is a derivative of the naturally occurring flavone, chrysin (B1683763) (5,7-dihydroxyflavone). Due to the presence of an acetoxy group at the 5-position, it is plausible that this compound may act as a prodrug, being metabolized by intracellular esterases to yield its active form, chrysin. Chrysin has been extensively studied and is known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays, with the understanding that its biological effects are likely mediated through its conversion to chrysin.

Anti-Proliferative and Pro-Apoptotic Applications in Cancer Cell Lines

This compound, presumably through its conversion to chrysin, is anticipated to inhibit the proliferation of various cancer cell lines and induce apoptosis. Chrysin has been shown to exert cytotoxic effects and trigger programmed cell death in a dose- and time-dependent manner.[2][5]

Data Presentation: Anti-Proliferative Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of chrysin in different human cancer cell lines, providing an expected range of effective concentrations for this compound.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
PC-3Prostate Cancer48 h24.5[2][5]
PC-3Prostate Cancer72 h8.5[2][5]
U937LeukemiaNot Specified16[6]
HeLaCervical CancerNot Specified14.2[6]
T24Bladder Cancer24 h~40-80[7]
HepG2Hepatocellular Carcinoma24 hNot Specified[8]
QGY7701Hepatocellular Carcinoma24 hNot Specified[8]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Prepare a stock solution of this compound in DMSO and dilute it with the complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., PC-3, T24)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathway: Induction of Apoptosis

The pro-apoptotic effects of chrysin, the active metabolite of this compound, are often mediated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the activation of caspases.[7][8]

G This compound This compound Chrysin Chrysin This compound->Chrysin Cellular Stress (ROS) Cellular Stress (ROS) Chrysin->Cellular Stress (ROS) Bcl-2_down Bcl-2, Mcl-1, Bcl-xL (Anti-apoptotic) DOWN Cellular Stress (ROS)->Bcl-2_down Bax_up Bax (Pro-apoptotic) UP Cellular Stress (ROS)->Bax_up Mitochondria Mitochondria Bcl-2_down->Mitochondria Bax_up->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction Pathway

Anti-Inflammatory Applications

Through its active metabolite chrysin, this compound is expected to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in immune cells like macrophages.[9][10]

Data Presentation: Anti-Inflammatory Activity

The following table presents data on the anti-inflammatory effects of chrysin and its derivatives.

Cell LineStimulantMediator InhibitedEffective ConcentrationReference
RAW 264.7LPSNO, PGE2Not specified[10]
RAW 264.7LPSIL-6, TNF-α5 µM (derivatives)[9]
HT-29TNF-αICAM-1, MCP-1IC50 = 4.71 µM (derivative)[11]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This protocol measures the production of nitrite (B80452), a stable product of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway: Inhibition of Inflammation

Chrysin is known to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPKs, which are crucial for the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Chrysin Chrysin Chrysin->MAPK_pathway Chrysin->NFkB_pathway Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_genes NFkB_pathway->Pro_inflammatory_genes Inflammatory_response Inflammatory Response Pro_inflammatory_genes->Inflammatory_response

Anti-inflammatory Signaling

Antioxidant Applications

This compound, through its conversion to chrysin, is expected to possess antioxidant properties, which can be evaluated by its ability to scavenge free radicals.[3][12]

Data Presentation: Antioxidant Activity

The antioxidant activity of chrysin and its derivatives has been evaluated using various in vitro assays.

AssayCompoundActivityReference
DPPHChrysin derivativesHigher than chrysin[12]
ABTSChrysin derivativesHigher than chrysin[12]
FRAPChrysin derivativesHigher than chrysin[12]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

Procedure:

  • Prepare different concentrations of this compound and the positive control in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Experimental Workflow: Antioxidant Assay

The general workflow for assessing the antioxidant potential of a compound involves its reaction with a stable radical and subsequent measurement of the change in absorbance.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Compound Prepare this compound and control solutions Mix Mix compound and radical solution Compound->Mix Radical Prepare stable radical solution (e.g., DPPH in methanol) Radical->Mix Incubate Incubate in the dark Mix->Incubate Measure Measure absorbance (e.g., 517 nm for DPPH) Incubate->Measure Calculate Calculate scavenging activity Measure->Calculate

Antioxidant Assay Workflow

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone is a synthetic flavonoid derivative with potential applications in drug discovery due to its structural similarity to other biologically active flavones. Flavonoids as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. High-throughput screening (HTS) assays are essential for rapidly evaluating the biological activity of compounds like this compound against a multitude of targets, thereby accelerating the identification of potential therapeutic leads.

These application notes provide detailed protocols for a panel of HTS assays that can be employed to characterize the bioactivity of this compound. The protocols are designed to be adaptable to standard HTS automation and cover key areas of drug discovery, including cytotoxicity, enzyme inhibition, and cell signaling pathway modulation.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically for this compound in high-throughput screening assays. The following table summarizes the available data for a structurally related compound and provides a template for organizing future experimental results.

Note on Chemical Structure: The data point below is for 5-Hydroxy-7-acetoxyflavone (CAS 6674-40-4), an isomer of the target compound this compound. Due to the difference in the positions of the acetoxy and hydroxy groups, the biological activities of these two compounds may vary.

Assay TypeCell Line/TargetParameterValueReference
CytotoxicityH22 (Mouse Hepatoma)IC504290 µM[1]
Kinase InhibitionData Not AvailableIC50Data Not Available
Anti-inflammatoryData Not AvailableIC50Data Not Available
Reporter Gene AssayData Not AvailableEC50Data Not Available

Experimental Protocols

The following protocols are examples of how to assess the biological activity of this compound in an HTS format. Researchers should optimize these protocols for their specific cell lines, reagents, and laboratory equipment.

Cell Viability/Cytotoxicity HTS Assay (MTT-Based)

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler and plate reader

Protocol:

  • Cell Seeding: Using an automated dispenser, seed cells into 384-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 40 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to the final desired concentrations.

    • Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow for Cytotoxicity HTS Assay

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 384-well Plates incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h add_dmso Add DMSO (Solubilize) incubate_4h->add_dmso read_plate Read Absorbance @ 570nm add_dmso->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for a high-throughput cytotoxicity assay.

Kinase Inhibition HTS Assay (Generic Luminescent Assay)

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

Materials:

  • Recombinant protein kinases (e.g., PI3K, Akt, MAPK family members)

  • Kinase-specific substrates and ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound (stock solution in DMSO)

  • 384-well white, opaque plates

  • Automated liquid handler and luminometer

Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer nanoliter volumes of this compound at various concentrations into 384-well assay plates.

  • Enzyme/Substrate Addition:

    • Prepare a master mix containing the kinase, its specific substrate, and assay buffer.

    • Dispense the enzyme/substrate mix into the wells containing the compound.

  • Reaction Initiation:

    • Prepare an ATP solution in assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Include "no enzyme" and "vehicle" controls.

  • Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).

  • Detection:

    • Add Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow for Kinase Inhibition HTS Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate_compound Plate this compound add_enzyme Add Kinase & Substrate plate_compound->add_enzyme add_atp Add ATP to Initiate Reaction add_enzyme->add_atp incubate_rt Incubate at RT add_atp->incubate_rt add_kinase_glo Add Kinase-Glo® Reagent incubate_rt->add_kinase_glo incubate_10min Incubate 10 min add_kinase_glo->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a high-throughput kinase inhibition assay.

NF-κB Reporter Gene HTS Assay

Objective: To determine if this compound modulates the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene (HEK293/NF-κB-luc)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α) as a pathway activator

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, opaque cell culture plates

  • Automated liquid handler and luminometer

Protocol:

  • Cell Seeding: Seed HEK293/NF-κB-luc cells into 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells and incubate for 1 hour.

  • Pathway Activation: Add TNF-α to the wells to a final concentration known to induce a robust reporter signal (e.g., 10 ng/mL). Include wells with and without TNF-α as controls.

  • Incubation: Incubate the plates for 6-8 hours at 37°C.

  • Lysis and Detection: Add luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and determine the dose-dependent effect of this compound on NF-κB-driven luciferase expression to calculate IC50 (for inhibitors) or EC50 (for activators).

Potential Signaling Pathways

Based on the known activities of structurally similar flavones, this compound may modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential pathways.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Flavone This compound (Potential Inhibitor) Flavone->MAPK Flavone->NFkB

Caption: Potential inhibition of the TLR4/MAPK/NF-κB pathway.

Potential Anti-cancer Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Flavone This compound (Potential Inhibitor) Flavone->PI3K Flavone->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

5-Acetoxy-7-hydroxyflavone: Application Notes and Protocols for Enzyme Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Acetoxy-7-hydroxyflavone as a potential enzyme inhibitor for research and development. This document details its potential targets, summarizes inhibitory data of structurally related compounds, and provides detailed protocols for assessing its enzymatic inhibition.

Introduction

This compound is a synthetic flavone (B191248) derivative. Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A significant mechanism through which flavonoids exert these effects is the inhibition of key enzymes involved in various signaling pathways. While direct inhibitory data for this compound is limited in publicly available literature, its structural similarity to other known flavone inhibitors, such as 7-hydroxyflavone, suggests its potential as a modulator of enzymes involved in inflammation and other cellular processes. These notes are intended to guide researchers in the investigation of this compound as a novel enzyme inhibitor.

Potential Enzyme Targets and Signaling Pathways

Based on the known activities of structurally similar flavonoids, this compound is a candidate for inhibiting enzymes primarily involved in the inflammatory cascade. The primary targets of interest include Cyclooxygenases (COX) and Lipoxygenases (LOX).

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the arachidonic acid pathway that lead to the production of prostaglandins, which are pro-inflammatory mediators. Inhibition of COX enzymes is a major strategy for anti-inflammatory drugs.

Lipoxygenases (LOX) , particularly 5-LOX, are also crucial in the arachidonic acid cascade, leading to the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.

The inhibition of these enzymes by a compound like this compound would interfere with the production of these pro-inflammatory molecules, as depicted in the following signaling pathway.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 PLA₂ Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1/COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes PLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produce Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes produce Inflammation Inflammation Prostaglandins->Inflammation promote Leukotrienes->Inflammation promote Inhibitor 5-Acetoxy-7- hydroxyflavone Inhibitor->COX_Enzymes Inhibitor->LOX_Enzymes

Figure 1: Potential inhibition of inflammatory signaling by this compound.

Quantitative Data on Related Flavonoid Inhibitors

CompoundTarget EnzymeIC50 ValueReference
7-HydroxyflavoneCOX-227 µg/mL[1]
7-Hydroxyflavone5-LOX33 µg/mL[1]
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-onePDE113.55 µM
LuteolinPDE1-510-20 µM
ApigeninPDE1-310-25 µM
QuercetinPDE3 & PDE4< 10 µM

Experimental Protocols

To facilitate the investigation of this compound as an enzyme inhibitor, the following detailed protocols for cyclooxygenase and lipoxygenase inhibition assays are provided. These protocols are based on established methods for testing flavonoid compounds.

Experimental Workflow for Enzyme Inhibitor Screening

The general workflow for screening and characterizing a potential enzyme inhibitor like this compound is outlined below.

Enzyme_Inhibitor_Screening_Workflow Start Start: Compound (this compound) Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active End End: Characterized Inhibitor Primary_Screening->End Inactive IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Mechanism_of_Inhibition Selectivity_Assay Selectivity Assays (e.g., against related enzymes) Mechanism_of_Inhibition->Selectivity_Assay Cell_Based_Assay Cell-Based Assays Selectivity_Assay->Cell_Based_Assay Cell_Based_Assay->End

Figure 2: General workflow for screening and characterizing enzyme inhibitors.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Indomethacin or Celecoxib (positive controls)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in Tris-HCl buffer.

    • Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, heme, and TMPD in Tris-HCl buffer at the desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of Tris-HCl buffer (0.1 M, pH 8.0)

      • 10 µL of Heme solution

      • 10 µL of COX-1 or COX-2 enzyme solution

      • 10 µL of the test compound solution at various concentrations (or vehicle control - DMSO).

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of arachidonic acid solution.

    • Measure the absorbance at 595 nm using a microplate reader at time 0 and after 5 minutes of incubation at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and controls.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibition of 5-LOX by this compound.

Materials:

  • 5-Lipoxygenase from potato or human recombinant

  • Linoleic acid or arachidonic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • This compound (test compound)

  • Quercetin or Zileuton (positive controls)

  • DMSO (solvent for compounds)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in borate buffer.

    • Prepare a solution of 5-LOX enzyme and the substrate in borate buffer.

  • Assay Protocol:

    • In a quartz cuvette or a UV-transparent 96-well plate, add:

      • Borate buffer to a final volume of 1 mL.

      • 5-LOX enzyme solution.

      • The test compound solution at various concentrations (or vehicle control - DMSO).

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid).

    • Immediately monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The formation of hydroperoxides from the substrate by LOX activity leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound as described in the COX assay protocol.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

This compound represents a promising candidate for enzyme inhibition studies, particularly targeting key enzymes in the inflammatory pathway like COX and LOX. The provided protocols offer a robust framework for researchers to elucidate its inhibitory potential and mechanism of action. Further investigation into its effects on other enzyme families, such as phosphodiesterases and kinases, may also yield valuable insights into its broader pharmacological profile. The data from such studies will be crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Studies of 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone is a synthetic derivative of chrysin (B1683763) (5,7-dihydroxyflavone), a naturally occurring flavonoid. Flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Due to the limited in vivo data available for this compound, a structured and comprehensive experimental plan is essential to elucidate its pharmacokinetic profile, safety, and efficacy. These application notes provide a detailed framework for the in vivo investigation of this compound, with a primary focus on its potential anti-inflammatory and antioxidant activities.

Preclinical In Vivo Experimental Workflow

A logical and phased approach is critical for the successful in vivo evaluation of this compound. The following workflow outlines the key stages, from initial toxicity assessments to efficacy studies in relevant disease models.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy in Acute Inflammation cluster_2 Phase 3: Mechanistic & Antioxidant Studies A Acute Toxicity Study (OECD 423/425) B Pharmacokinetic (PK) & Bioavailability Study A->B Establish safe dose range C Carrageenan-Induced Paw Edema Model B->C Determine dosing for efficacy studies D LPS-Induced Systemic Inflammation Model C->D Evaluate dose-response E Tissue Collection for Biomarker Analysis D->E Select optimal model for mechanistic studies F In Vivo Antioxidant Assays E->F G Western Blot for Signaling Pathways E->G

Caption: Experimental workflow for this compound.

Safety and Toxicity Assessment

A preliminary acute toxicity study is mandatory to determine the safety profile of this compound and to establish a safe dose range for subsequent efficacy studies.

Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
  • Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and free access to food and water.

  • Procedure:

    • A stepwise procedure is used with 3 animals per step.

    • The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Given the lack of data, a conservative starting dose of 300 mg/kg is proposed.

    • The substance is administered orally by gavage.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Data Collection: All observations are systematically recorded for each animal.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.

Parameter Observation Period Frequency
Clinical Signs14 days30 min, 1, 2, 4 hours post-dosing, then daily
Body Weight14 daysDay 0, 7, and 14
Mortality14 daysDaily

Pharmacokinetic and Bioavailability Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicity data.

Protocol: Single-Dose Oral Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

  • Dosing: A single oral dose of this compound (e.g., 50 mg/kg) is administered by gavage. The dose should be informed by the acute toxicity study.

  • Blood Sampling: Blood samples (approximately 0.2 ml) are collected from the jugular vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its potential primary metabolite, 7-hydroxyflavone (B191518) (chrysin), are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Pharmacokinetic Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinity
t1/2Elimination half-life
CL/FApparent total clearance
Vd/FApparent volume of distribution

In Vivo Efficacy Studies: Anti-inflammatory Activity

Based on the known properties of similar flavonoids, a primary therapeutic target for this compound is inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Animal Model: Male Wistar rats (150-200 g).

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC in saline)

    • Positive Control: Indomethacin (10 mg/kg, oral)

    • This compound (e.g., 25, 50, 100 mg/kg, oral)

  • Procedure:

    • Animals are treated with the vehicle, indomethacin, or this compound 1 hour before carrageenan injection.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Time Point (hours) Vehicle Control (Paw Volume Increase, ml) Positive Control (Paw Volume Increase, ml) Test Compound (Low Dose, ml) Test Compound (Mid Dose, ml) Test Compound (High Dose, ml)
1
2
3
4
5
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammatory responses.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • LPS Control (LPS 1 mg/kg, i.p.)

    • This compound (e.g., 25, 50, 100 mg/kg, oral) + LPS

  • Procedure:

    • Mice are pre-treated orally with the test compound or vehicle 1 hour before LPS injection.

    • Systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS.

    • Animals are monitored for signs of sickness.

    • At 4-6 hours post-LPS injection, blood is collected via cardiac puncture for cytokine analysis, and tissues (liver, lung) are harvested.

  • Endpoints:

    • Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in plasma using ELISA.

    • Histopathological examination of tissues.

    • Myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.

Group TNF-α (pg/ml) IL-6 (pg/ml) IL-1β (pg/ml) Lung MPO Activity (U/g tissue)
Vehicle Control
LPS Control
Test Compound (Low Dose) + LPS
Test Compound (Mid Dose) + LPS
Test Compound (High Dose) + LPS

Mechanistic Insights: Signaling Pathways and Antioxidant Effects

To understand how this compound exerts its effects, key inflammatory and antioxidant signaling pathways should be investigated.

Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[1][2][3][4][5][6][7][8][9] Flavonoids are known to modulate these pathways.[10]

G cluster_0 cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK IKK IKK LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation IkB IκB IKK->IkB phosphorylates NFkB_p65_IkB NF-κB-IκB Complex IkB->NFkB_p65_IkB inhibits NFkB_p65 NF-κB (p65/p50) NFkB_p65->NFkB_p65_IkB NFkB_nuc NF-κB NFkB_p65->NFkB_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1_nuc->Genes activate transcription NFkB_nuc->Genes activate transcription Test_Compound This compound Test_Compound->MAPK inhibits Test_Compound->IKK inhibits

Caption: Key inflammatory signaling pathways.

Antioxidant Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[11][12][13][14][15]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activate transcription ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes cysteine residues Test_Compound This compound Test_Compound->Keap1 induces conformational change

Caption: The Nrf2 antioxidant response pathway.

Protocol: In Vivo Antioxidant and Mechanistic Assays
  • Tissue Preparation: Following the efficacy studies (e.g., LPS model), liver or other relevant tissues are homogenized.

  • Antioxidant Enzyme Assays:

    • Superoxide Dismutase (SOD) activity: Measured using commercially available kits.

    • Catalase (CAT) activity: Assessed by monitoring the decomposition of hydrogen peroxide.

    • Glutathione (B108866) Peroxidase (GPx) activity: Determined using a coupled reaction with glutathione reductase.

    • Reduced Glutathione (GSH) levels: Quantified using DTNB (Ellman's reagent).

  • Lipid Peroxidation Assay:

    • Malondialdehyde (MDA) levels: Measured as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

  • Western Blot Analysis:

    • Protein is extracted from tissues or cells.

    • Expression and phosphorylation status of key proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-p38, p-JNK, p-ERK) pathways are determined.

    • Nuclear and cytoplasmic fractions can be separated to analyze the translocation of Nrf2 and NF-κB p65.

Group Liver SOD (U/mg protein) Liver CAT (U/mg protein) Liver MDA (nmol/mg protein) Nuclear Nrf2 (relative expression) p-p65/p65 ratio
Vehicle Control
Model Control (e.g., LPS)
Test Compound + Model

Conclusion

This comprehensive experimental plan provides a robust framework for the in vivo characterization of this compound. By systematically evaluating its safety, pharmacokinetics, and efficacy in validated models of inflammation, and by probing the underlying molecular mechanisms, researchers can build a strong preclinical data package to support its further development as a potential therapeutic agent. The provided protocols and data tables offer a structured approach to executing and documenting these critical studies.

References

Application Notes and Protocols for the Quantification of 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Acetoxy-7-hydroxyflavone using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in various matrices, offering a balance of sensitivity and accessibility.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities.[1][2]

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Flavonoids typically exhibit strong absorbance between 250 nm and 370 nm.[3] For quantification, a wavelength corresponding to an absorbance maximum of this compound should be used. Based on structurally similar flavones, a wavelength of 268 nm is proposed. The full UV-Vis spectrum should be recorded by the DAD to confirm the peak identity and purity.

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from cell culture):

    • Harvest cells and media.

    • Perform liquid-liquid extraction with ethyl acetate (B1210297) or another suitable organic solvent.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

c. Data Presentation: HPLC-DAD Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2% (Intra-day), < 5% (Inter-day)

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Calibrate Calibration Curve Dilute->Calibrate Sample Sample Collection Extract Liquid-Liquid Extraction Sample->Extract Reconstitute Reconstitute & Filter Extract->Reconstitute Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection (268 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Calibrate->Quantify

Caption: HPLC-DAD analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.[4]

Experimental Protocol

a. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for fast and efficient separation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A fast gradient can be employed.

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.[4]

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

    • Predicted Precursor Ion [M-H]⁻: m/z 297.07

    • Potential Product Ions: Fragmentation will likely involve the loss of the acetyl group (CH₂CO, 42 Da) and retro-Diels-Alder fragmentation of the C-ring. Potential transitions to monitor include:

      • 297.07 -> 255.06 (Loss of acetyl)

      • 297.07 -> 151.00 (Retro-Diels-Alder fragmentation)

b. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-DAD method, but with a lower concentration range for the working standards (e.g., 0.01 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument. For biological samples, a protein precipitation step followed by centrifugation might be sufficient for sample clean-up.[5]

c. Data Presentation: LC-MS/MS Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 0.01 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.005 ng/mL
Limit of Quantification (LOQ) 0.01 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5% (Intra-day), < 10% (Inter-day)

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standards Inject Inject into LC Standard->Inject Sample Prepare Samples (e.g., Protein Precipitation) Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Source (Negative) Separate->Ionize Fragment Collision Cell (MRM) Ionize->Fragment Detect Mass Detector Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the quantification of this compound in pure solutions or simple mixtures.

Experimental Protocol

a. Instrumentation:

  • A UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.

b. Method:

  • Determine λmax: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or ethanol) and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the spectra of similar flavonoids, the λmax is expected to be around 268 nm .[3][6]

  • Prepare Standard Curve:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and determine the equation of the line and the correlation coefficient (r²).

  • Sample Measurement:

    • Dissolve the unknown sample in the same solvent used for the standards.

    • Measure the absorbance of the sample at the λmax.

    • Calculate the concentration of this compound in the sample using the equation from the standard curve.

c. Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters (Representative Data)

ParameterResult
λmax ~268 nm
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Molar Absorptivity (ε) To be determined experimentally

Logical Relationship Diagram

UVVis_Logic cluster_setup Method Setup cluster_measurement Measurement cluster_calculation Calculation Determine_Lambda_Max Determine λmax Measure_Standards Measure Absorbance of Standards Determine_Lambda_Max->Measure_Standards Measure_Sample Measure Absorbance of Sample Determine_Lambda_Max->Measure_Sample Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Standards Calibration_Curve Generate Calibration Curve Measure_Standards->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Measure_Sample->Calculate_Concentration Calibration_Curve->Calculate_Concentration

Caption: Logical workflow for UV-Vis spectrophotometric quantification.

References

Application Notes and Protocols for Testing 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anti-cancer and anti-inflammatory effects of 5-Acetoxy-7-hydroxyflavone in vitro. The protocols are designed for common cancer cell lines and focus on key cellular processes such as proliferation, apoptosis, and cell cycle progression, as well as the modulation of critical signaling pathways.

Introduction

This compound is a synthetic derivative of chrysin (B1683763) (5,7-dihydroxyflavone), a naturally occurring flavonoid with known biological activities. Flavonoids are a class of polyphenolic compounds widely distributed in plants and have garnered significant interest for their potential therapeutic properties, including anti-oxidant, anti-inflammatory, and anti-cancer effects. While direct extensive research on this compound is limited, studies on structurally similar flavonoids suggest that it may exhibit anti-proliferative, pro-apoptotic, and anti-inflammatory activities. It is hypothesized that these effects are mediated through the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

The following protocols provide a framework for testing these hypotheses in human breast adenocarcinoma (MCF-7), human cervical cancer (HeLa), and human lung carcinoma (A549) cell lines.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data on the effects of this compound. This data is based on typical results observed with structurally similar flavonoids and should be used as a guide for experimental design and data interpretation.

Table 1: Anti-proliferative Activity of this compound (IC50 Values)

Cell LineThis compound IC50 (µM) after 48h
MCF-775.8
HeLa92.3
A549115.6

Note: A study on a related compound, 5-Hydroxy-7-acetoxyflavone (B19386), reported a high IC50 value of 4290 µM against mouse H22 hepatoma cells, suggesting that cytotoxicity can be highly cell-line dependent.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48-hour treatment)

Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)62.5 ± 4.125.3 ± 2.812.2 ± 1.9
5055.1 ± 3.523.9 ± 2.121.0 ± 2.6
10048.7 ± 3.918.2 ± 1.733.1 ± 3.3

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (48-hour treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.1 ± 0.82.5 ± 0.6
5015.4 ± 2.15.8 ± 1.1
10028.9 ± 3.210.3 ± 1.5

Experimental Protocols

Cell Culture

a. MCF-7 Human Breast Adenocarcinoma Cells

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.[2][3]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Subculturing: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for passaging.[3] Media should be renewed 2-3 times per week.[2]

b. HeLa Human Cervical Cancer Cells

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4][5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Subculturing: At 80-90% confluency, wash with PBS and detach cells using Trypsin-EDTA. Stop the reaction with complete medium, pellet the cells, and resuspend for plating.[5] Renew media every 2-3 days.[4]

c. A549 Human Lung Carcinoma Cells

  • Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Subculturing: When cells are 70-90% confluent, rinse with PBS and detach with Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend cells for further culturing.[8]

Anti-proliferative Activity (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondria.[9][10]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.[1]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.[13]

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[14]

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15]

  • Procedure:

    • Treat cells in 6-well plates with this compound as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.[16]

  • Data Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways.[17]

  • Procedure:

    • Treat cells with this compound for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, p65, p-p65, IκBα) overnight at 4°C.[18]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on pathway activation.

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Flavone (B191248) 5-Acetoxy-7- hydroxyflavone Flavone->PI3K Inhibition? Flavone->Akt Inhibition?

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression Flavone 5-Acetoxy-7- hydroxyflavone Flavone->Raf Modulation? Flavone->MEK Modulation?

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB GeneTranscription Gene Transcription (Inflammation, Survival) NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->IKK Flavone 5-Acetoxy-7- hydroxyflavone Flavone->IKK Inhibition?

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture (MCF-7, HeLa, A549) Treatment Treat with this compound (Dose- and Time-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (PI3K/Akt, MAPK, NF-κB) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols for 5-Acetoxy-7-hydroxyflavone in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone is a synthetic derivative of the naturally occurring flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone). Flavonoids are a class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The acetylation of the hydroxyl group at the 5-position may enhance the bioavailability and membrane permeability of the parent compound, chrysin, potentially leading to improved anticancer efficacy.[3][4] Upon cellular uptake, it is hypothesized that the acetoxy group of this compound is hydrolyzed by intracellular esterases, releasing the active compound, chrysin. Therefore, these application notes and protocols are based on the extensive research conducted on the anticancer effects of chrysin.

Chrysin has been demonstrated to impede the growth of various cancer cell lines by inducing apoptosis (programmed cell death), promoting cell cycle arrest, and modulating key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[1][2][5][6] This document provides detailed protocols for investigating the anticancer properties of this compound, with the expectation that it will exhibit similar, if not enhanced, activities to chrysin.

Data Presentation: Anticancer Activity of Chrysin (5,7-dihydroxyflavone)

The following table summarizes the 50% inhibitory concentration (IC50) values of chrysin in various human cancer cell lines, providing a benchmark for evaluating the cytotoxic potential of this compound.

Cancer Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerMTT9.2 (72h)[2]
CT26Colon CancerMTT~80 µg/mL[7]

Note: The efficacy of this compound is expected to be in a similar or potentially lower concentration range due to enhanced cellular uptake.

Key Signaling Pathways Modulated by Chrysin

Chrysin exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for designing experiments and interpreting data when studying this compound.

AHF This compound (intracellular hydrolysis) Chrysin Chrysin (5,7-dihydroxyflavone) AHF->Chrysin PI3K PI3K Chrysin->PI3K Inhibits MAPK MAPK Chrysin->MAPK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Chrysin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Chrysin->Bax Upregulates CellCycle Cell Cycle Arrest (G2/M Phase) Chrysin->CellCycle Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24h, 48h, or 72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Calculate cell viability and IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[8][9]

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways affected by this compound.[11][12][13]

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anticancer potential of this compound. Based on the extensive research on its parent compound, chrysin, it is anticipated that this compound will exhibit significant cytotoxic, pro-apoptotic, and cell cycle-arresting activities in various cancer cell lines. The potential for enhanced bioavailability makes this compound a promising candidate for further preclinical and clinical development in cancer therapy.

References

Application Notes: In Vitro Assay Development for 5-Acetoxy-7-hydroxyflavone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 5-Acetoxy-7-hydroxyflavone is a derivative of the flavone (B191248) class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are widely recognized for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The development of robust in vitro assays is a critical first step in characterizing the pharmacological profile of this compound and identifying its potential therapeutic applications. These application notes provide detailed protocols for evaluating its anticancer, antioxidant, and anti-inflammatory activities.

General Workflow for Bioactivity Screening The initial assessment of a novel compound like this compound involves a tiered screening approach. This workflow ensures a systematic evaluation from broad cytotoxicity to more specific mechanisms of action.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Activity-Specific Assays cluster_2 Phase 3: Mechanism of Action A Prepare Stock Solution of this compound (e.g., in DMSO) B Cytotoxicity & Viability Assay (e.g., Trypan Blue, SRB) - Determine IC50/EC50 A->B Test various concentrations C Antioxidant Assays (e.g., DPPH, ABTS) B->C If cytotoxic D Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) B->D If non-toxic at relevant doses E Enzyme Inhibition Assays (e.g., Xanthine Oxidase) B->E Hypothesis-driven F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->F G Cell Cycle Analysis (Flow Cytometry) B->G H Signaling Pathway Analysis (Western Blot, Reporter Assays) C->H D->H E->H

Caption: General workflow for in vitro screening of this compound.

Anticancer and Cytotoxicity Assays

Application Note: Flavonoids have been extensively studied for their potential as anticancer agents.[4][5] They can impact cancer cells by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting proliferation.[4][5] A primary step is to determine the cytotoxic concentration of this compound against various cancer cell lines.

It is critical to select an appropriate viability assay. Tetrazolium-based assays like MTT and MTS are unreliable for many flavonoids, as these compounds can reduce the tetrazolium dyes in the absence of cells, leading to false-positive results indicating higher viability.[6] Therefore, assays based on different principles, such as the Trypan Blue exclusion method (membrane integrity) or the Sulforhodamine B (SRB) assay (total protein content), are recommended.[6]

1.1. Protocol: Trypan Blue Exclusion Assay for Cell Viability

This protocol details how to measure cell viability based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HeLa, HepG2)[7]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • 96-well cell culture plates

  • Hemocytometer or automated cell counter

Experimental Workflow:

G A 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells with this compound (serial dilutions) B->C D 4. Incubate (24, 48, or 72h) C->D E 5. Harvest Cells (Trypsinize) D->E F 6. Stain with Trypan Blue (1:1 ratio) E->F G 7. Count Cells (Hemocytometer) F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Workflow for the Trypan Blue Exclusion Assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest test concentration) and an untreated control.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully aspirate the medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes until cells detach.

    • Add 80 µL of complete medium to neutralize the trypsin. Resuspend the cells by gently pipetting.

  • Staining and Counting:

    • Transfer 10 µL of the cell suspension to a microcentrifuge tube.

    • Add 10 µL of 0.4% Trypan Blue solution and mix gently.

    • Load 10 µL of the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis:

    • Calculate the percentage of viable cells using the formula:

      • % Viability = (Number of viable cells / Total number of cells) x 100

    • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation Template:

Concentration (µM)Total Cells (Count)Viable Cells (Count)Non-Viable Cells (Count)% Viability
0 (Control)100
0 (Vehicle)
1
5
10
25
50
100

Antioxidant Activity Assays

Application Note: Many flavonoids exhibit potent antioxidant activity, which is attributed to their ability to scavenge free radicals.[8] This activity is a key mechanism in preventing cellular damage associated with oxidative stress, which is implicated in numerous chronic diseases.[8][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method to screen for radical scavenging activity.[10][11] It is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11]

2.1. Protocol: DPPH Free Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[8] The solution should be freshly made and protected from light.

    • Test Compound: Prepare a stock solution of this compound in methanol. Create serial dilutions to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare serial dilutions of ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the different concentrations of the test compound, positive control, or methanol (for the blank) to respective wells.[8]

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.[8]

    • Mix and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[8]

  • Measurement: Measure the absorbance of the solutions at 515-517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[11]

Data Presentation Template:

CompoundConcentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
Control (DPPH only)N/A0
This compound10
25
50
100
200
Ascorbic Acid (Control)10
25
50

Anti-inflammatory Activity Assays

Application Note: Inflammation is a key process in immunity but can become detrimental when dysregulated. Flavonoids are known to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[12][13][14] A standard in vitro model uses murine macrophages (e.g., RAW264.7 cells) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[13][14] The inhibitory effect of the test compound on NO production can be quantified by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

Potential Signaling Pathway for Inhibition: LPS stimulation in macrophages typically activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes like iNOS (which produces NO). Flavonoids may inhibit this pathway at various points.

Caption: Potential inhibition of the NF-κB pathway by this compound.

3.1. Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Materials:

  • This compound

  • RAW264.7 murine macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Griess Reagent System (Component A: Sulfanilamide solution; Component B: NED solution)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Viability First: Before the assay, determine the non-toxic concentration range of this compound on RAW264.7 cells using the Trypan Blue or SRB assay to ensure that any reduction in NO is not due to cell death.[13]

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include the following controls:

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Positive Control: Cells with LPS only.

    • Compound Control: Cells with the highest concentration of the compound only (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Carefully collect 50 µL of the supernatant from each well of the cell plate and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide) to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED) to each well. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Calculate the percentage of NO inhibition using the formula:

      • % NO Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100

      • Where NO_LPS is the nitrite concentration in the LPS-only wells and NO_sample is the concentration in the compound-treated wells.

    • Plot % NO Inhibition against concentration to determine the IC₅₀.

Data Presentation Template:

TreatmentConcentration (µM)Nitrite Conc. (µM)Cell Viability (%)% NO Inhibition
Control (No LPS)N/A100N/A
LPS Only (1 µg/mL)N/A~1000
This compound + LPS1
5
10
25
This compound Only25

References

Application Notes and Protocols for Studying Signal Transduction Pathways with 5-Acetoxy-7-hydroxyflavone and Related Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone is a derivative of 7-hydroxyflavone (B191518), belonging to the flavonoid class of natural compounds. While direct research on the specific effects of this compound on signal transduction is limited, the biological activities of its parent compound, 7-hydroxyflavone, and the structurally similar flavone (B191248), chrysin (B1683763) (5,7-dihydroxyflavone), have been more extensively studied. These compounds are known to modulate key cellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are critical in processes such as cell proliferation, apoptosis, inflammation, and neuroprotection.[1][2][3][4]

These application notes provide a comprehensive guide for researchers interested in investigating the potential effects of this compound on signal transduction, drawing upon the established knowledge of 7-hydroxyflavone and chrysin as predictive models. Detailed protocols for key experiments are provided to facilitate the study of this and other related flavones in various cellular contexts.

Key Signaling Pathways Modulated by Related Flavones

Flavonoids like 7-hydroxyflavone and chrysin have been shown to exert their biological effects by targeting multiple signaling cascades. Understanding these interactions is crucial for elucidating their therapeutic potential.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[5][6] Dysregulation of this pathway is a hallmark of many cancers. Chrysin has been demonstrated to inhibit the PI3K/Akt pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.[1][7][8] It can also modulate this pathway to improve glucose and lipid metabolism.[8][9]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in the regulation of a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[10] 7-hydroxyflavone has been shown to protect renal cells from cytotoxicity via the ERK/Nrf2/HO-1 pathway.[2][11] Chrysin has also been found to induce apoptosis in cancer cells through the MAPK pathway and regulate autophagy via ERK/mTOR signaling.[12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in the inflammatory response.[13] 7,8-dihydroxyflavone, another related compound, exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways.[10] Chrysin also demonstrates anti-inflammatory action by suppressing NF-κB translocation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on 7-hydroxyflavone and related compounds, providing a reference for expected potencies and concentrations for experimental design.

Table 1: Inhibitory Concentrations (IC50) of 7-Hydroxyflavone and Related Compounds

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
7-HydroxyflavonePKM2 Inhibition2.12 µM[2]
7-HydroxyflavoneCOX-2 Inhibition27 µg/mL[2]
7-Hydroxyflavone5-LOX Inhibition33 µg/mL[2]
ChrysinProliferation InhibitionMCF-719.5 µM (48h)[7]
ChrysinProliferation InhibitionMCF-79.2 µM (72h)[7]
7,8-DihydroxyflavoneCytotoxicityHUH-7177.6 µM (48h)[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their investigation of the effects of this compound on cellular signaling.

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the effect of a test flavone on the phosphorylation of Akt at Serine 473, a key indicator of PI3K/Akt pathway activation.[15][16]

1. Cell Culture and Treatment: a. Plate cells (e.g., a cancer cell line with an active PI3K/Akt pathway) at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to attach and grow overnight. c. Treat cells with various concentrations of the test flavone (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

2. Cell Lysis and Protein Extraction: a. After treatment, wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit. b. Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Immunoblotting: a. Prepare protein samples with Laemmli sample buffer and boil for 5 minutes. b. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[17] f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.

5. Signal Detection and Analysis: a. Prepare and add the ECL substrate to the membrane. b. Acquire the chemiluminescent signal using a digital imaging system. c. Strip the membrane and re-probe with an antibody against total Akt for normalization. d. Quantify band intensities using densitometry software.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test flavone.[18][19][20]

1. Cell Culture and Transfection: a. Plate cells (e.g., HEK293T) in a 96-well plate. b. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. c. Allow the cells to express the reporters for 24-48 hours.

2. Cell Treatment: a. Pre-treat the cells with various concentrations of the test flavone for 1-2 hours. b. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

3. Luciferase Assay: a. Lyse the cells using the luciferase assay lysis buffer. b. Add the firefly luciferase substrate to the lysate and measure the luminescence. c. Add the Renilla luciferase substrate (stop and glo) and measure the luminescence.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold change in NF-κB activity relative to the unstimulated control. c. Determine the inhibitory effect of the test flavone on TNF-α-induced NF-κB activation.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its investigation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Downstream Downstream Targets (Cell Survival, Growth, Proliferation) pAkt->Downstream Flavone This compound (or related flavones) Flavone->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK TranscriptionFactors Transcription Factors (Proliferation, Differentiation) pERK->TranscriptionFactors Flavone This compound (or related flavones) Flavone->Raf Modulation Flavone->MEK Modulation

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental_Workflow start Select Cell Line (e.g., cancer, neuronal, immune) treat Treat with this compound (Dose-response and time-course) start->treat lyse Cell Lysis and Protein Extraction treat->lyse quantify Protein Quantification lyse->quantify analyze Analyze Signaling Pathways quantify->analyze western Western Blot (p-Akt, p-ERK, etc.) analyze->western kinase Kinase Assay (e.g., PI3K activity) analyze->kinase reporter Reporter Assay (e.g., NF-κB luciferase) analyze->reporter data Data Analysis and Interpretation western->data kinase->data reporter->data

Caption: General experimental workflow for investigating flavone effects.

References

Application Notes: Fluorescent Labeling of 5-Acetoxy-7-hydroxyflavone for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

5-Acetoxy-7-hydroxyflavone is a derivative of the flavone (B191248) family, a class of polyphenolic compounds widely distributed in plants. Flavonoids, including 7-hydroxyflavone (B191518), have garnered significant interest in drug development due to their diverse biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Cellular imaging with fluorescently labeled small molecules is a powerful technique to study their uptake, subcellular localization, and mechanism of action. This document provides a detailed protocol for the chemical modification of this compound to enable fluorescent labeling and its subsequent application in cellular imaging to investigate its role in specific signaling pathways.

Recent studies have implicated 7-hydroxyflavone in the modulation of the ERK/Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][3] By fluorescently labeling this compound, researchers can visualize its distribution within cells and potentially correlate its location with the activation of this protective pathway.

Principle

The protocol described herein involves a two-step chemical modification of this compound to introduce a reactive primary amine. This is achieved by first attaching a linker to the 7-hydroxyl group via a Williamson ether synthesis, followed by deprotection to reveal the amine. The amine-functionalized flavone is then conjugated to an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester of a commercially available fluorophore. The resulting fluorescent probe can then be used for live-cell or fixed-cell imaging to study its cellular uptake and localization.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent Supplier Catalog No.
This compoundSigma-Aldriche.g., H4530
N-(3-Bromopropyl)phthalimideSigma-Aldrich164671
Potassium Carbonate (K₂CO₃), anhydrousFisher ScientificP211
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
Hydrazine (B178648) monohydrateSigma-Aldrich309400
Dichloromethane (DCM)Fisher ScientificD141
Ethanol (EtOH)Fisher ScientificE7023
Alexa Fluor™ 488 NHS Ester (or similar dye)Thermo FisherA20000
Dimethyl sulfoxide (B87167) (DMSO), anhydrousSigma-AldrichD8418
HeLa or HepG2 cellsATCCCCL-2 / HB-8065
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS)Gibco10010023
Paraformaldehyde (PFA)Electron Mic. Sci.15710
Hoechst 33342Thermo FisherH3570

Experimental Protocols

Part 1: Synthesis of Amine-Functionalized this compound

This part describes the synthesis of an amine-containing derivative of this compound, which is a prerequisite for conjugation with an amine-reactive fluorescent dye.

Step 1.1: Synthesis of 7-(3-Phthalimidopropoxy)-5-acetoxyflavone

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (3 equivalents) to the solution.

  • Add N-(3-Bromopropyl)phthalimide (1.5 equivalents) to the reaction mixture.

  • Heat the mixture at 80°C under a nitrogen atmosphere for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 1.2: Synthesis of 7-(3-Aminopropoxy)-5-acetoxyflavone

  • Dissolve the purified 7-(3-Phthalimidopropoxy)-5-acetoxyflavone (1 equivalent) from Step 1.1 in a mixture of DCM and ethanol.

  • Add hydrazine monohydrate (10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture to remove the phthalhydrazide (B32825) precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product to obtain the amine-functionalized flavone.

Synthesis_Workflow start1 This compound reagents1 N-(3-Bromopropyl)phthalimide, K₂CO₃, DMF, 80°C start1->reagents1 product1 7-(3-Phthalimidopropoxy)-5-acetoxyflavone reagents1->product1 reagents2 Hydrazine, DCM/EtOH, RT product1->reagents2 product2 7-(3-Aminopropoxy)-5-acetoxyflavone (Amine-Functionalized Flavone) reagents2->product2 end Fluorescent Dye Conjugation product2->end Ready for Labeling Imaging_Workflow A Plate Cells on Glass-bottom Dish B Culture to 60-70% Confluency A->B 24-48h D Incubate Cells with Fluorescent Flavone B->D C Prepare Fluorescent Flavone Solution C->D E Wash with PBS (3 times) D->E 30min - 4h F Optional: Nuclear Counterstain (Hoechst) E->F G Acquire Images with Fluorescence Microscope E->G Proceed directly if no counterstain is used F->G Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress (e.g., Nicotine) ERK ERK Stimulus->ERK pERK p-ERK ERK->pERK Nrf2 Nrf2 pERK->Nrf2 Phosphorylates & Releases Keap1 Keap1 Keap1->Nrf2 Inhibits (Ubiquitination) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Flavone Fluorescent Flavone Probe Flavone->pERK Modulates? ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Protection Cellular Protection (Antioxidant Response) HO1->Protection

References

Application Notes and Protocols for the Use of 5-Acetoxy-7-hydroxyflavone in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their significant antioxidant properties. These properties arise from their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in oxidative stress. 5-Acetoxy-7-hydroxyflavone is a synthetic derivative of the naturally occurring flavone, chrysin (B1683763) (5,7-dihydroxyflavone). The introduction of an acetoxy group at the 5-position may alter its physicochemical properties, such as solubility and cell permeability, potentially influencing its biological activity and antioxidant capacity.

These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound. Detailed protocols for common antioxidant assays, including DPPH, ABTS, ORAC, and FRAP, are provided to enable researchers to evaluate its efficacy. Furthermore, the potential involvement of this compound in modulating the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response, is discussed.

Data Presentation: Antioxidant Capacity of this compound

The following table summarizes hypothetical quantitative data for the antioxidant capacity of this compound as determined by various in vitro assays. It is critical to note that these values are for illustrative purposes only and must be determined experimentally.

AssayParameterThis compoundStandard (e.g., Trolox)
DPPH Radical Scavenging Assay IC₅₀ (µM)[Hypothetical Value][Reference Value]
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalents)[Hypothetical Value]1.0
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µmol TE/µmol)[Hypothetical Value]1.0
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II))[Hypothetical Value][Reference Value]

Note: IC₅₀ (half maximal inhibitory concentration) indicates the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox. ORAC values are also expressed as Trolox equivalents. FRAP values are expressed as the concentration of ferrous ions produced.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic Acid)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound or the standard to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a loss of color, which is measured spectrophotometrically at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate (B84403) Buffered Saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Standard (e.g., Trolox)

Protocol:

  • Preparation of ABTS•⁺ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: a. Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

  • Assay Procedure: a. Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate. b. Add 10 µL of the different concentrations of this compound or the standard to the wells. c. Incubate the plate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The TEAC value of the sample is then calculated from the standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

  • Standard (Trolox)

Protocol:

  • Preparation of Reagents: a. Prepare a stock solution of fluorescein in phosphate buffer. b. Prepare a fresh solution of AAPH in phosphate buffer before use. c. Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Also, prepare a series of Trolox standards.

  • Assay Procedure: a. To each well of a 96-well black microplate, add 150 µL of the fluorescein solution. b. Add 25 µL of the different concentrations of this compound, Trolox standards, or phosphate buffer (for the blank) to the wells. c. Incubate the plate at 37°C for 15 minutes in the microplate reader. d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells. e. Immediately start recording the fluorescence every minute for at least 60 minutes.

  • Calculation: The antioxidant capacity is determined by calculating the net area under the curve (AUC) of the fluorescence decay. The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 96-well microplate

  • Microplate reader

  • Standard (Ferrous sulfate, FeSO₄·7H₂O or Trolox)

Protocol:

  • Preparation of FRAP Reagent: a. Prepare the following solutions: i. 300 mM acetate buffer, pH 3.6. ii. 10 mM TPTZ in 40 mM HCl. iii. 20 mM FeCl₃·6H₂O in water. b. Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. c. Warm the FRAP solution to 37°C before use.

  • Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

  • Assay Procedure: a. Add 180 µL of the FRAP working solution to each well of a 96-well microplate. b. Add 20 µL of the different concentrations of this compound, standard, or solvent (for the blank) to the wells. c. Incubate the plate at 37°C for 4 minutes. d. Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of ferrous sulfate. The FRAP value of the sample is then calculated from the standard curve and expressed as µM of Fe(II).

Mandatory Visualizations

Signaling Pathway

Flavonoids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles (which some flavonoids can mimic), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby enhancing the cell's antioxidant capacity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binds Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Cul3_Rbx1->Nrf2 Ubiquitination Flavonoid 5-Acetoxy-7- hydroxyflavone Flavonoid->Keap1 Inactivates Nrf2_Keap1->Cul3_Rbx1 Recruits Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Release & Translocation ARE ARE Nrf2_n->ARE Binds Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions Plate_Setup Pipette Reagents, Compound, and Standards into 96-well Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) Reagent_Prep->Plate_Setup Standard_Prep Prepare Standard Curve Solutions (Trolox, etc.) Standard_Prep->Plate_Setup Incubation Incubate under Specific Conditions (Time, Temp, Light) Plate_Setup->Incubation Measurement Measure Absorbance or Fluorescence using a Microplate Reader Incubation->Measurement Calc_Inhibition Calculate % Inhibition or Scavenging Activity Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_Activity Determine IC50, TEAC, or other Antioxidant Metrics Plot_Curve->Determine_Activity

Application Notes and Protocols: Developing a Reporter Gene Assay for 5-Acetoxy-7-hydroxyflavone Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone is a derivative of chrysin, a naturally occurring flavonoid found in various plants. Flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Preliminary research suggests that many flavonoids exert their effects by modulating key cellular signaling pathways. One of the most critical pathways implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3] This pathway plays a pivotal role in regulating the expression of genes involved in immune responses, cell survival, and proliferation.[4][5]

This document provides a detailed protocol for the development and implementation of a luciferase-based reporter gene assay to screen for and characterize the inhibitory potential of this compound on the NF-κB signaling pathway. Reporter gene assays are a powerful tool in drug discovery for identifying and validating compounds that modulate specific cellular pathways.[6] They offer a quantitative measure of transcriptional activity, enabling the determination of a compound's potency and efficacy.[4][6]

The assay described herein utilizes a human embryonic kidney cell line (HEK293T) transiently transfected with a plasmid containing a firefly luciferase gene under the control of NF-κB response elements.[7][8] Upon activation of the NF-κB pathway by a stimulant such as Tumor Necrosis Factor-alpha (TNFα), the luciferase reporter gene is transcribed, leading to the production of luciferase enzyme. The enzymatic activity, which is proportional to NF-κB activation, can be quantified by measuring the luminescence produced upon the addition of the substrate, luciferin. The inhibitory effect of this compound is then determined by its ability to reduce the TNFα-induced luciferase activity.

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Transient Transfection and Compound Treatment

This protocol is designed for a 96-well plate format.

  • Day 1: Cell Seeding

    • Trypsinize and resuspend HEK293T cells in a complete culture medium.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of culture medium.[7][8]

    • Incubate overnight at 37°C with 5% CO₂.

  • Day 2: Transient Transfection

    • For each well, prepare a transfection mix in serum-free DMEM. A common ratio is 100 ng of NF-κB luciferase reporter plasmid and 10 ng of a control plasmid (e.g., Renilla luciferase for normalization) with a suitable transfection reagent according to the manufacturer's protocol.

    • Remove the culture medium from the wells and add the transfection mix.

    • Incubate for 4-6 hours at 37°C with 5% CO₂.

    • After incubation, replace the transfection mix with 100 µL of fresh, complete culture medium.

    • Incubate for 24 hours to allow for plasmid expression.

  • Day 3: Compound Treatment and Pathway Stimulation

    • Prepare serial dilutions of this compound in a culture medium.

    • Remove the medium from the cells and add 80 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C with 5% CO₂.

    • Add 20 µL of TNFα (final concentration of 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for 6-8 hours at 37°C with 5% CO₂.

Luciferase Assay
  • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

  • Remove the culture medium from the wells.

  • Add 50 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker to ensure complete cell lysis.

  • Add 50 µL of luciferase assay substrate to each well.

  • Immediately measure the firefly luciferase activity using a luminometer.

Data Presentation

The following tables represent hypothetical data for the inhibitory effect of this compound on NF-κB activation. This data is based on typical results observed for structurally similar flavonoids, such as apigenin (B1666066) and luteolin.[1]

Table 1: Dose-Dependent Inhibition of TNFα-induced NF-κB Luciferase Activity by this compound

TreatmentConcentration (µM)Relative Luciferase Units (RLU)% Inhibition
Vehicle Control (Unstimulated)-1,500 ± 120-
TNFα (10 ng/mL) + Vehicle-25,000 ± 2,1000%
TNFα + this compound121,250 ± 1,80015%
TNFα + this compound514,500 ± 1,30042%
TNFα + this compound108,750 ± 95065%
TNFα + this compound254,250 ± 50083%
TNFα + this compound502,000 ± 25092%

Table 2: IC₅₀ Value for this compound

CompoundIC₅₀ (µM)
This compound~ 7.5

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Release IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Nucleus Nucleus DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Gene_exp Gene Expression (e.g., Luciferase) DNA->Gene_exp Induces Flavonoid This compound Flavonoid->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and the putative inhibitory target of this compound.

G start Day 1: Seed HEK293T cells in a 96-well plate transfect Day 2: Transfect cells with NF-κB-luciferase and control plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Day 3: Pre-treat with this compound (1 hour) incubate1->treat stimulate Stimulate with TNFα (10 ng/mL) (6-8 hours) treat->stimulate lyse Lyse cells stimulate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure end Data Analysis: Calculate % inhibition and IC₅₀ measure->end

Caption: Experimental workflow for the NF-κB reporter gene assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Acetoxy-7-hydroxyflavone Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Acetoxy-7-hydroxyflavone in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in cell culture?

This compound is a synthetic flavone (B191248) derivative.[1] Flavonoids, a broad class of natural and synthetic compounds, are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] In cell culture, this compound and similar compounds are often investigated for their potential to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5][6][7]

Q2: How should I prepare a stock solution of this compound for my experiments?

Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions like cell culture media. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).

Recommended Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolving: Dissolve the powder in a minimal amount of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication can aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) should always be included in experiments.[8]

Q3: What is a typical working concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. Based on data from structurally similar flavonoids, a starting range of 1 µM to 50 µM is recommended for initial cytotoxicity and functional assays.

Q4: How stable is this compound in cell culture medium?

The stability of flavonoids in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[9][10] Acetoxy groups can be susceptible to hydrolysis. It is recommended to prepare fresh dilutions of the compound in culture medium for each experiment from a frozen DMSO stock. For longer-term experiments, the medium containing the compound may need to be replaced periodically (e.g., every 24-48 hours) to maintain a consistent concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of the compound in the culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of this compound. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Perform a solubility test with your specific medium and serum percentage.
High cell death in the vehicle control group. The final concentration of DMSO is too high and is causing cytotoxicity.Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. Test the cytotoxicity of a range of DMSO concentrations on your specific cell line.
Inconsistent or unexpected experimental results. Degradation of this compound in the culture medium over time. Inaccurate initial concentration due to improper stock solution preparation.Prepare fresh dilutions of the compound from a frozen stock for each experiment. For long-duration experiments, replenish the medium with fresh compound at regular intervals. Re-evaluate the stock solution preparation and ensure accurate weighing and dissolution.
No observable effect of the compound on the cells. The concentration used is too low to elicit a biological response. The compound may not be active in the chosen cell line or assay. The compound has degraded.Perform a dose-response experiment with a wider range of concentrations. Verify the reported activity of similar flavonoids in the literature for your cell type. Ensure the compound is stored correctly and used within its stable period.

Data Presentation

Cytotoxicity of Structurally Similar Flavonoids

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for flavonoids structurally related to this compound in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Compound Cell Line Cell Type Incubation Time (hours) IC50 (µM)
5,7-Dihydroxyflavone (Chrysin)HepG2Liver Cancer72~20 (in combination with TRAIL)[3]
5,6,7-TrihydroxyflavoneMDA-MB-231Breast CancerNot Specified3.23[6]
5,6,7-TrihydroxyflavoneMCF-7Breast CancerNot Specified6.14[6]
5,6,7-TrihydroxyflavoneHeLaCervical CancerNot Specified11.1[6]
6-HydroxyflavoneMDA-MB-231Breast CancerNot Specified3.4[11]
5,7,3',4'-Tetrahydroxyflavone (Luteolin)A549Lung Cancer4845.2[8]
7,8-DihydroxyflavoneHUH-7Liver Cancer48177.6[8]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all treatment groups and the vehicle control (≤ 0.5%).

  • Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Postulated Signaling Pathway Modulation

Based on studies of structurally similar flavonoids, this compound may modulate key inflammatory and cell survival pathways. A related compound, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has been shown to inhibit the TLR4/MyD88/MAPK and STAT3 signaling pathways.[5] Other flavonoids are known to influence the PI3K/Akt pathway.[6][12][13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB MAPK->NFkB PI3K PI3K Akt Akt PI3K->Akt Akt->NFkB STAT3 STAT3 Akt->STAT3 Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB->Gene_Expression STAT3->Gene_Expression Compound This compound Compound->TLR4 Inhibition Compound->MAPK Inhibition Compound->PI3K Modulation? Compound->Akt Modulation? Compound->STAT3 Inhibition

Caption: Postulated signaling pathways modulated by this compound.

References

Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetoxy-7-hydroxyflavone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize 5,7-dihydroxyflavone (chrysin), the precursor, is giving a low yield. What are the common pitfalls?

A1: Low yields in chrysin (B1683763) synthesis, often starting from phloroglucinol (B13840) or phloroacetophenone, can arise from several factors. One common method is the Baker-Venkataraman rearrangement. In this process, incomplete acylation of the starting phenol, side reactions due to moisture, and improper reaction temperatures can all lead to reduced yields. For instance, using wet solvents or reagents can hydrolyze the ester intermediates. It is crucial to use anhydrous solvents and freshly ignited potassium carbonate. Another critical factor is the reaction time; insufficient time may lead to incomplete reaction, while excessively long reaction times can promote the formation of side products.

Q2: I am struggling with the selective acetylation of the 5-hydroxyl group of chrysin. I am getting a mixture of products, including the diacetylated compound and unreacted starting material. How can I improve the selectivity?

A2: The selective acetylation of the 5-hydroxyl group of 5,7-dihydroxyflavone (chrysin) is challenging due to the similar reactivity of the two hydroxyl groups. However, the 5-hydroxyl group is known to be chelated with the carbonyl group at position 4, which can make it less reactive under certain conditions. Despite this, direct acetylation often leads to a mixture of this compound, 7-acetoxy-5-hydroxyflavone, 5,7-diacetoxyflavone, and unreacted chrysin.

To achieve higher selectivity for the 5-O-acetylation, a protection-deprotection strategy is recommended. This involves selectively protecting the more reactive 7-hydroxyl group, followed by acetylation of the 5-hydroxyl group, and subsequent deprotection of the 7-hydroxyl group. Benzyl (B1604629) ether is a suitable protecting group for this purpose.

Q3: I have a mixture of products after the acetylation reaction. How can I purify the desired this compound?

A3: Purification of this compound from a mixture containing chrysin, 5,7-diacetoxyflavone, and the isomeric 7-acetoxy-5-hydroxyflavone can be achieved using column chromatography on silica (B1680970) gel. A solvent system with a gradient of ethyl acetate (B1210297) in hexane (B92381) is typically effective. The polarity of the compounds decreases in the following order: chrysin > 7-acetoxy-5-hydroxyflavone ≈ this compound > 5,7-diacetoxyflavone. Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential to isolate the desired product.

Q4: During the deprotection of the 7-O-benzyl group, I am observing hydrolysis of the 5-acetoxy group. How can I prevent this?

A4: Hydrolysis of the acetyl group at the 5-position can occur under both acidic and basic conditions used for debenzylation[1][2][3][4]. To minimize this side reaction, it is crucial to use mild deprotection conditions. Catalytic hydrogenation (e.g., using Pd/C and H2 gas) is a common and often mild method for removing benzyl ethers[5]. It is important to perform the reaction at room temperature and atmospheric pressure and to monitor the reaction progress carefully by TLC to stop it as soon as the starting material is consumed. Over-running the reaction can lead to the hydrolysis of the ester.

Q5: How can I confirm the identity and purity of my final product, this compound, and identify the common impurities?

A5: The identity and purity of this compound and its potential impurities can be confirmed using a combination of analytical techniques:

  • 1H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the flavone (B191248) backbone, the acetyl group (a singlet around δ 2.4 ppm), and the remaining hydroxyl group. The chemical shifts of the aromatic protons on the A-ring can help distinguish between the 5-acetoxy and 7-acetoxy isomers.

  • 13C NMR Spectroscopy: The carbon NMR will provide information about all the carbon atoms in the molecule, including the carbonyls of the flavone and the acetyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and its fragments, helping to differentiate it from impurities with different masses (e.g., chrysin and diacetoxyflavone).

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of the product and to identify the presence of starting materials or byproducts based on their differing polarities.

The table below summarizes the expected molecular weights of the target compound and its common impurities.

Data Presentation

Table 1: Molecular Weights of Target Compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₇H₁₂O₅296.28
5,7-Dihydroxyflavone (Chrysin)C₁₅H₁₀O₄254.24[6]
5,7-DiacetoxyflavoneC₁₉H₁₄O₆338.31
7-Acetoxy-5-hydroxyflavoneC₁₇H₁₂O₅296.28
7-Benzyloxy-5-hydroxyflavoneC₂₂H₁₆O₄344.36

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dihydroxyflavone (Chrysin)

This protocol is based on the Baker-Venkataraman rearrangement starting from phloroacetophenone.

  • Benzoylation of Phloroacetophenone: To a solution of phloroacetophenone (1 equivalent) in anhydrous acetone (B3395972), add anhydrous potassium carbonate (10 equivalents) and benzoyl chloride (2.2 equivalents).

  • Reflux the mixture with stirring for 20-24 hours.

  • After cooling, evaporate the acetone under reduced pressure.

  • Add water to the residue and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Cyclization and Hydrolysis: The crude product from the previous step is then treated with a solution of potassium hydroxide (B78521) in ethanol (B145695) and heated to reflux for 30 minutes.

  • After cooling, the reaction mixture is poured into ice-cold water and acidified with concentrated hydrochloric acid to precipitate chrysin.

  • The crude chrysin is filtered, washed with water, and can be recrystallized from ethanol to yield a yellow crystalline solid.

Protocol 2: Synthesis of this compound via Protection-Deprotection Strategy

This protocol outlines a three-step synthesis starting from chrysin.

Step 1: Selective Benzylation of the 7-Hydroxyl Group of Chrysin [7][8]

  • Dissolve 5,7-dihydroxyflavone (chrysin) (1 equivalent) in anhydrous acetonitrile.

  • Add anhydrous sodium bicarbonate (5 equivalents) and benzyl chloride (1.1 equivalents).

  • Reflux the mixture for 20-24 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • The residue can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 7-benzyloxy-5-hydroxyflavone.

Step 2: Acetylation of the 5-Hydroxyl Group

  • Dissolve 7-benzyloxy-5-hydroxyflavone (1 equivalent) in a mixture of acetic anhydride (B1165640) and pyridine.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-acetoxy-7-benzyloxyflavone.

Step 3: Deprotection of the 7-O-Benzyl Group [5]

  • Dissolve 5-acetoxy-7-benzyloxyflavone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Chrysin 5,7-Dihydroxyflavone (Chrysin) ProtectedChrysin 7-O-Benzyl-5-hydroxyflavone Chrysin->ProtectedChrysin  1. Benzylation (Protection of 7-OH) AcetylatedProtected 5-Acetoxy-7-O-benzylflavone ProtectedChrysin->AcetylatedProtected  2. Acetylation (of 5-OH) FinalProduct This compound AcetylatedProtected->FinalProduct  3. Debenzylation (Deprotection of 7-OH) Troubleshooting_Impurities Start Acetylation Reaction Mixture Purification Column Chromatography Start->Purification Impurity1 Unreacted Chrysin (High Polarity) Purification->Impurity1 Elutes first (with more polar solvent) Impurity2 5,7-Diacetoxyflavone (Low Polarity) Purification->Impurity2 Elutes last (with less polar solvent) Impurity3 7-Acetoxy-5-hydroxyflavone (Isomer, Similar Polarity) Purification->Impurity3 Product This compound (Desired Product) Purification->Product

References

Technical Support Center: Formulation Strategies for 5-Acetoxy-7-hydroxyflavone in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Acetoxy-7-hydroxyflavone in preparation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a flavonoid with the molecular formula C₁₇H₁₂O₅ and a molecular weight of approximately 296.27 g/mol .[1] Its structure includes a relatively non-polar flavone (B191248) backbone with a hydroxyl and an acetoxy group, which contribute to its overall low aqueous solubility.

Q2: Why is this compound poorly soluble in water?

A2: Like many flavonoids, this compound has a rigid, planar ring structure that is largely hydrophobic.[2][3] While the hydroxyl and acetoxy groups provide some polarity, they are not sufficient to overcome the hydrophobicity of the larger aromatic structure, leading to poor water solubility.

Q3: What are the initial steps to improve the solubility of this compound for in vivo studies?

A3: A systematic approach is recommended, starting with simple solvent systems and progressing to more complex formulations if needed. The initial steps involve selecting a suitable, non-toxic solvent or co-solvent system that can dissolve the compound at the desired concentration for dosing. For a structurally similar compound, 7-hydroxyflavone, a solubility of approximately 10 mg/mL has been reported in organic solvents like DMSO and dimethylformamide.[4]

Q4: What are some common formulation strategies to enhance the aqueous solubility of flavonoids like this compound?

A4: Several strategies can be employed to improve the solubility and bioavailability of poorly water-soluble flavonoids:[2]

  • Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol 400).

  • Cyclodextrin (B1172386) Complexation: Encapsulating the flavonoid molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[2][[“]][6][7]

  • Nanoformulations: Reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution. This includes techniques like nanoemulsions, nanosuspensions, and solid lipid nanoparticles.[8][9][10][11]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve its dissolution rate.[4]

Troubleshooting Guides

Problem 1: My this compound precipitates out of solution when I add it to an aqueous buffer for my in vitro assay.

  • Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) in your final working solution is too low to maintain the solubility of the compound.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Ensure the final concentration of the organic co-solvent is sufficient to keep the compound dissolved. However, be mindful of the solvent's potential toxicity to your cells.

    • Use a Different Co-solvent: Test other biocompatible co-solvents such as ethanol or PEG 400.

    • Prepare a Higher Concentration Stock: Dissolve the compound at a higher concentration in your organic solvent and add a smaller volume to your aqueous buffer to minimize the final co-solvent concentration while achieving the desired working concentration.

Problem 2: The formulation for my in vivo study is too viscous for injection.

  • Possible Cause: The concentration of polymers or other excipients used to enhance solubility is too high.

  • Troubleshooting Steps:

    • Optimize Excipient Concentration: Systematically reduce the concentration of the viscosity-inducing agent to the minimum required for solubility.

    • Explore Alternative Formulations: Consider a different approach, such as a nanoemulsion or a cyclodextrin-based formulation, which may provide the required solubility with lower viscosity.

Problem 3: I am observing toxicity in my animal model that I suspect is due to the formulation vehicle.

  • Possible Cause: The co-solvent or surfactant used in the formulation is causing adverse effects at the administered dose.

  • Troubleshooting Steps:

    • Conduct a Vehicle Toxicity Study: Administer the formulation vehicle alone to a control group of animals to assess its toxicity.

    • Reduce Excipient Concentration: If the vehicle is toxic, try to reformulate with lower concentrations of the problematic excipients.

    • Use Generally Recognized as Safe (GRAS) Excipients: Whenever possible, use excipients that have a well-established safety profile for the intended route of administration.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in the public domain, the following table provides solubility information for the structurally similar compound, 7-hydroxyflavone, to serve as a starting point for formulation development.

SolventApproximate Solubility of 7-hydroxyflavoneReference
DMSO~ 10 mg/mL[4]
Dimethylformamide~ 10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

This protocol provides a general method for preparing a co-solvent-based formulation suitable for oral gavage in rodents.

  • Materials:

    • This compound

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Deionized Water

    • Glass vials

    • Magnetic stirrer and stir bar

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound and place it in a glass vial.

    • Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400, PG, and water. For example, a vehicle of 40% PEG 400, 10% PG, and 50% water can be prepared.

    • Add a small amount of the co-solvent vehicle to the vial containing the compound.

    • Vortex and sonicate the mixture until the compound is fully dissolved.

    • Gradually add the remaining volume of the co-solvent vehicle while stirring continuously.

    • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a flavonoid-cyclodextrin complex to enhance aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized Water

    • Magnetic stirrer and stir bar

    • Freeze-dryer (lyophilizer)

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Filter the suspension through a 0.22 µm filter to remove the undissolved compound.

    • The resulting clear solution contains the water-soluble this compound-HP-β-CD inclusion complex.

    • For a solid formulation, the solution can be freeze-dried to obtain a powder that can be reconstituted in water or saline before use.

Visualizations

experimental_workflow cluster_problem Problem Definition cluster_strategies Solubility Enhancement Strategies cluster_evaluation Formulation Evaluation cluster_invivo In Vivo Studies Problem Poor Aqueous Solubility of This compound CoSolvent Co-solvent Systems Problem->CoSolvent Select Strategy Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Select Strategy Nanoformulation Nanoformulations Problem->Nanoformulation Select Strategy SolidDispersion Solid Dispersions Problem->SolidDispersion Select Strategy SolubilityTest Solubility Testing CoSolvent->SolubilityTest Formulate Cyclodextrin->SolubilityTest Formulate Nanoformulation->SolubilityTest Formulate SolidDispersion->SolubilityTest Formulate Stability Stability Assessment SolubilityTest->Stability Optimize InVitro In Vitro Characterization Stability->InVitro Characterize InVivoStudy Animal Dosing InVitro->InVivoStudy Proceed to In Vivo

Caption: A workflow for selecting and evaluating a suitable solubility enhancement technique.

signaling_pathway cluster_nucleus Nuclear Events Flavonoid This compound IKK IKK Flavonoid->IKK Inhibits NFkB_p50_p65_IkB NF-κB (p50/p65) - IκB IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_p50_p65->Inflammatory_Genes Activates Transcription

Caption: A representative diagram of the NF-κB signaling pathway potentially modulated by flavonoids.

References

5-Acetoxy-7-hydroxyflavone stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetoxy-7-hydroxyflavone. The information is designed to address common stability and degradation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many flavonoids, is primarily influenced by several factors:

  • pH: The compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which can cleave the acetyl group. Flavonoids are generally more stable in acidic environments.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[1]

  • Light: Exposure to UV or visible light can lead to photodegradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.

  • Solvents: The choice of solvent can impact stability. Protic solvents, especially in combination with basic or acidic conditions, can facilitate hydrolysis.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation product analysis for this compound is not widely published, based on its structure, the following are potential degradation pathways and products:

  • Hydrolysis: The most probable degradation is the hydrolysis of the 5-acetoxy group to yield 5,7-dihydroxyflavone (chrysin). This can occur under acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group and the flavonoid ring system are susceptible to oxidation, which can lead to the opening of the heterocyclic C ring and the formation of smaller phenolic acids and other related compounds.[2][3]

  • Photodegradation: Light exposure can lead to complex reactions, potentially involving the formation of radical species and subsequent polymerization or cleavage of the flavonoid structure.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain a slightly acidic pH (e.g., pH 4-6) for aqueous solutions whenever possible. Avoid strongly basic or acidic conditions.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.

  • Inert Atmosphere: For sensitive experiments or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Selection: Use aprotic solvents for stock solutions if compatible with your experimental design. If aqueous solutions are necessary, prepare them fresh and use them promptly.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Steps
Degradation in stock solution 1. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C, protected from light.
Degradation in assay medium 1. Assess the pH and composition of your assay medium. If the medium is basic, the compound may be hydrolyzing to 5,7-dihydroxyflavone. 2. Perform a time-course experiment to determine the stability of the compound in the assay medium under your experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points by HPLC. 3. If degradation is significant, consider reducing the incubation time or adjusting the assay protocol.
Photodegradation during experiment 1. Minimize the exposure of your experimental setup (e.g., cell culture plates, cuvettes) to direct light. 2. Use plates with opaque walls or cover them with a light-blocking material.
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Hydrolysis to 5,7-dihydroxyflavone 1. The primary degradation product is likely 5,7-dihydroxyflavone. Run a standard of 5,7-dihydroxyflavone to confirm if the retention time matches the unknown peak. 2. If a standard is unavailable, analyze the peak by LC-MS to check for a mass corresponding to 5,7-dihydroxyflavone (M.W. 254.24 g/mol ).
Oxidative degradation 1. Ensure solvents are degassed to remove dissolved oxygen. 2. Add an antioxidant (e.g., ascorbic acid, BHT) to your sample if it does not interfere with your analysis.
Solvent-induced degradation 1. Investigate the stability of the compound in the mobile phase or sample diluent. 2. If the mobile phase is significantly acidic or basic, it may be causing on-column degradation. Consider using a mobile phase with a more neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase with a C18 column and gradient elution with a mobile phase of acetonitrile and water with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor for peak purity and identify the formation of degradation products.

  • Characterize significant degradation products using LC-MS.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 280 nm

  • Column Temperature: 30°C

Visualizations

StabilityFactors cluster_stressors Stress Factors Compound This compound (Stable Form) Degradation Degradation Products (e.g., 5,7-Dihydroxyflavone, Oxidized Species) Compound->Degradation Degrades To pH High/Low pH pH->Degradation Hydrolysis/Oxidation Temp High Temperature Temp->Degradation Accelerates Reactions Light Light Exposure Light->Degradation Photodegradation Oxidation Oxidizing Agents Oxidation->Degradation Oxidative Cleavage ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Outcome Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress HPLC HPLC-PDA Analysis Stress->HPLC LCMS LC-MS Characterization (for Degradants) HPLC->LCMS If degradants > threshold Assess Assess Stability HPLC->Assess Identify Identify Degradants LCMS->Identify

References

Technical Support Center: 5-Acetoxy-7-hydroxyflavone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Acetoxy-7-hydroxyflavone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield After Synthesis Incomplete acetylation of the starting material (5,7-dihydroxyflavone).Optimize the acetylation reaction conditions, including reaction time, temperature, and the molar ratio of acetic anhydride (B1165640) and catalyst (e.g., pyridine). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the product during workup.Use mild workup conditions. Avoid strong acids or bases that could catalyze the hydrolysis of the acetyl group. Maintain a low temperature during extraction and solvent removal.
Presence of Multiple Spots on TLC After Initial Purification Incomplete reaction, leading to a mixture of starting material, mono-acetylated, and di-acetylated products.Adjust the stoichiometry of the acetylating agent. A carefully controlled amount of acetic anhydride can favor the formation of the desired mono-acetylated product.
Co-elution of impurities with similar polarity during column chromatography.Optimize the solvent system for column chromatography. A gradient elution with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[1] Consider using a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity.
Hydrolysis of Acetyl Group During Purification Exposure to acidic or basic conditions. The acetyl group is susceptible to hydrolysis.Maintain a neutral pH throughout the purification process. If using reversed-phase HPLC, consider using a mobile phase modifier like 0.1% acetic acid, which is generally mild enough to avoid significant hydrolysis.[2]
Prolonged exposure to protic solvents like methanol (B129727) or ethanol, especially at elevated temperatures.Minimize the time the compound is in solution. Use aprotic solvents where possible for dissolution and chromatography if compatible with the chosen method. Evaporate solvents at low temperatures under reduced pressure.
Poor Resolution in Preparative HPLC Suboptimal mobile phase composition.Systematically vary the ratio of organic solvent (e.g., methanol or acetonitrile) to water. The addition of a small amount of acid (e.g., 0.1% acetic acid) can improve peak shape.[2]
Column overloading.Reduce the amount of sample injected onto the column. Determine the column's loading capacity for your specific compound through a loading study.[3]
Inappropriate stationary phase.For flavonoids, a C18 column is a common choice.[2] If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
Product Contaminated with Starting Material (5,7-dihydroxyflavone) Incomplete reaction or hydrolysis during purification.Re-purify the product using a chromatographic method with a different selectivity. For example, if silica (B1680970) gel chromatography was used initially, preparative HPLC on a C18 column might effectively separate the more polar dihydroxyflavone from the acetylated product.
Insufficient separation during column chromatography.Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.
Oily Product Instead of Solid After Final Evaporation Presence of residual solvents or low-melting impurities.Dry the product under high vacuum for an extended period. If impurities are suspected, attempt recrystallization from a suitable solvent system.
The compound itself may be an oil or have a low melting point.Verify the expected physical state from the literature. If it is an oil, confirm its purity using analytical techniques like HPLC and NMR.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing and purifying this compound?

A1: The most common impurities include unreacted 5,7-dihydroxyflavone (chrysin), the di-acetylated product (5,7-diacetoxyflavone), and residual reagents from the synthesis, such as acetic anhydride and pyridine. Hydrolysis of the target compound back to 5,7-dihydroxyflavone can also occur during workup and purification.

Q2: What is a good starting point for a solvent system in silica gel column chromatography for this compound?

A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297).[1] You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity (gradient elution) to elute your compound. Monitor the separation using TLC to find the optimal solvent ratio.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be an effective final purification step.[4][5] The choice of solvent is crucial. You will need to find a solvent or a solvent mixture in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for flavonoids include ethanol/water, acetone/water, or ethyl acetate/hexane.[5]

Q4: How can I avoid the hydrolysis of the acetyl group during purification?

A4: To prevent hydrolysis, it is critical to avoid both acidic and basic conditions. Work in neutral pH environments whenever possible. When using reversed-phase HPLC, a mobile phase with a low concentration of a mild acid like 0.1% acetic acid is generally acceptable.[2] Also, minimize exposure to high temperatures and protic solvents like methanol and water.

Q5: What analytical techniques are recommended to confirm the purity and identity of the final product?

A5: To confirm the purity and identity of this compound, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence and position of the acetyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate), and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the pure fractions containing the desired compound and evaporate the solvent under reduced pressure at a low temperature (<40°C).

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase n-Hexane/Ethyl Acetate (Gradient)
Initial Eluent 95:5 (n-Hexane:Ethyl Acetate)
Final Eluent 70:30 (n-Hexane:Ethyl Acetate)
Typical Loading Capacity 1-5% of silica gel weight
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes a general method for the final purification of this compound using preparative HPLC.

Materials:

  • Partially purified this compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Acetic acid

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the partially purified product in the initial mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase (e.g., 60% methanol in water with 0.1% acetic acid) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the compound using an isocratic or gradient method. For a gradient, you might increase the methanol concentration from 60% to 80% over 30 minutes.[2]

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Purity Check: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents by rotary evaporation followed by lyophilization or high-vacuum drying.

Parameter Value
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol with 0.1% Acetic Acid
Elution Mode Gradient: 60-80% B over 30 min
Flow Rate 15-20 mL/min
Detection Wavelength ~254 nm or ~340 nm

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from synthesis) col_chrom Silica Gel Column Chromatography start->col_chrom Initial Cleanup prep_hplc Preparative HPLC col_chrom->prep_hplc High Purity Separation recrystallization Recrystallization prep_hplc->recrystallization Final Polishing purity_check Purity & Identity Check (HPLC, NMR, MS) recrystallization->purity_check final_product Pure 5-Acetoxy-7- hydroxyflavone purity_check->final_product signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion flavone This compound receptor Receptor flavone->receptor ROS ROS flavone->ROS Induces LKB1 LKB1 receptor->LKB1 Activates AMPK AMPK LKB1->AMPK Activates Bax Bax (Pro-apoptotic) AMPK->Bax Promotes JNK JNK ROS->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Inhibits Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->Caspase3 Activates

References

Technical Support Center: Optimization of Enzymatic Assays with 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Acetoxy-7-hydroxyflavone in enzymatic assays. Given that this specific flavone (B191248) derivative is not extensively characterized in public literature, this guide combines its known properties with broader knowledge of challenges associated with flavonoid compounds in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic organic compound belonging to the flavone class of flavonoids.[1] Its chemical structure consists of a flavone backbone with an acetoxy group at position 5 and a hydroxyl group at position 7.[1] Flavonoids are known to interact with a wide range of biological targets, including enzymes, making them of interest in drug discovery and biochemical research.[2][3]

Q2: What are the key physicochemical properties of this compound?

Understanding the compound's properties is crucial for assay design. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₂O₅PubChem[1]
Molecular Weight 296.27 g/mol PubChem[1]
IUPAC Name (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetatePubChem[1]
Solubility As with many flavonoids, solubility in aqueous buffers is expected to be low. Stock solutions are typically prepared in organic solvents like DMSO.Inferred from flavonoid literature[4][5]

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the assay is consistent across all wells and typically does not exceed 1% (v/v), as higher concentrations can affect enzyme activity.

Q4: What types of enzymes are likely to be inhibited by this compound?

While specific targets for this compound are not well-documented, flavonoids as a class are known to inhibit various enzymes, including:

  • Kinases: Involved in cell signaling pathways.

  • Cytochrome P450 (CYP) enzymes: Key enzymes in drug metabolism.[2][6][7]

  • Cyclooxygenases (COX): Enzymes involved in inflammation.[2][5]

  • Tyrosinase: An enzyme involved in melanin (B1238610) production.[8]

  • Lipases and Amylases: Digestive enzymes.[4]

Screening against a panel of enzymes is the most effective way to identify specific targets.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound and related flavonoid compounds.

Signal & Data Interpretation Issues

Q5: My assay shows a high background signal or appears to give false positive results. What is the cause?

This is a frequent issue with flavonoids. Potential causes include:

  • Intrinsic Compound Color/Fluorescence: Flavonoids can absorb light or fluoresce in the same range as the assay's detection wavelength, artificially inflating the signal.[4]

  • Compound Precipitation: Poorly soluble compounds can form precipitates that scatter light, leading to inaccurate absorbance readings.[9]

Solutions:

  • Run Proper Controls: Always include a "sample blank" control containing the compound in the assay buffer without the enzyme or substrate.[4] Subtract this background reading from your experimental wells.[4]

  • Wavelength Scan: If possible, perform a wavelength scan of the compound to identify its absorbance or fluorescence peaks and choose an assay detection wavelength that minimizes this interference.[9]

  • Visual Inspection: Visually inspect the microplate for any signs of precipitation before reading.

Q6: I am seeing inconsistent or non-reproducible results between experiments. What should I check?

Inconsistency often points to issues with compound handling or assay setup.

  • Compound Aggregation: At higher concentrations, flavonoids can form aggregates, leading to non-stoichiometric inhibition and bell-shaped dose-response curves.[9]

  • Redox Interference: Flavonoids are known antioxidants and can interfere with assays that rely on redox chemistry (e.g., those using resazurin (B115843) or tetrazolium dyes like MTT).[9][10]

  • Pipetting Inaccuracy: Small volume errors can lead to large variations in final concentrations.[11]

Solutions:

  • Check for Aggregation: Test for aggregation using methods like dynamic light scattering or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to see if it restores activity.

  • Use Counter-Screens: Employ counter-screens to rule out non-specific mechanisms like redox cycling.[9]

  • Improve Pipetting Technique: Use calibrated pipettes, prepare a master mix for reagents whenever possible, and avoid pipetting very small volumes.[11]

Compound-Specific & Assay Compatibility Issues

Q7: My commercial assay kit (e.g., for Free Fatty Acids or Triglycerides) gives unexpectedly low readings in the presence of the flavone. Why?

Many commercial kits for measuring metabolites like FFA, TG, cholesterol, or glucose rely on a final detection step involving a peroxidase enzyme.[12] Flavonoids are known to directly interfere with and inhibit peroxidases, leading to an apparent (but false) reduction in the measured metabolite.[12][13]

Solutions:

  • Be Cautious: Exercise extreme caution when using peroxidase-based kits to study the effects of flavonoids.[12]

  • Use Alternative Methods: When possible, validate findings using orthogonal methods that do not rely on enzymatic detection, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC).[12]

Q8: I suspect my protein concentration measurement is inaccurate. Can flavonoids interfere with protein quantification assays?

Yes. Flavonoids, due to their reducing properties, can significantly interfere with common protein assays like the Bicinchoninic acid (BCA) and Lowry assays, often leading to a substantial overestimation of protein concentration.[10] This can, in turn, cause an underestimation of specific enzyme activity.[10]

Solutions:

  • Remove the Compound: Use a protein precipitation method, such as acetone (B3395972) precipitation, to separate the protein from the interfering flavonoid before performing the quantification assay.[10]

  • Use a Different Assay: The Bradford assay is sometimes less susceptible to interference from phenolic compounds, but should still be validated.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal Intrinsic compound color or fluorescence.[4]Run a "sample blank" control (compound + buffer, no enzyme/substrate) and subtract its value.[4]
Inconsistent Results Compound aggregation; Pipetting errors.[9][11]Check solubility limits; consider adding 0.01% Triton X-100; Prepare master mixes.[11]
False Inhibition in FFA/TG Kits Interference with peroxidase-based detection.[12]Validate results with a non-enzymatic method like LC-MS.[12]
Inaccurate Protein Levels Interference with BCA or Lowry assays.[10]Use acetone precipitation to remove the compound before protein quantification.[10]

Experimental Protocols & Workflows

General Protocol: Enzymatic Inhibition Assay (96-Well Plate Format)

This protocol provides a template for assessing the inhibitory activity of this compound against a generic enzyme that produces a colorimetric or fluorescent signal.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the buffer is at room temperature before use.[11]

  • Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. Dilute to a working concentration (2X final concentration) just before use.

  • Substrate Stock: Prepare a concentrated stock of the substrate. Dilute to a working concentration (2X final concentration) in assay buffer.

  • Inhibitor (this compound): Prepare a serial dilution series of the compound in assay buffer containing a fixed percentage of DMSO (e.g., 2% DMSO, for a final concentration of 1%).

2. Assay Plate Setup (Example per well):

  • Total Volume: 100 µL

  • Step 1: Add Inhibitor/Controls (25 µL)

    • Test Wells: Add 25 µL of the this compound serial dilutions.

    • Negative Control (0% Inhibition): Add 25 µL of assay buffer with DMSO (vehicle control).

    • Positive Control (100% Inhibition): Add 25 µL of a known inhibitor for the target enzyme.

    • Sample Blank: Add 25 µL of the this compound serial dilutions.

  • Step 2: Add Enzyme (50 µL)

    • Add 50 µL of the 2X enzyme working solution to all wells except the Sample Blank wells.

    • Add 50 µL of assay buffer to the Sample Blank wells.

    • Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature.[14] This allows the inhibitor to bind to the enzyme.

  • Step 3: Initiate Reaction with Substrate (25 µL)

    • Add 25 µL of the 2X substrate working solution to all wells to start the reaction.[14]

  • Step 4: Monitor Reaction

    • Immediately place the plate in a microplate reader set to the appropriate wavelength.

    • Measure the signal (absorbance or fluorescence) over time (kinetic assay) or after a fixed endpoint (e.g., 30 minutes).

3. Data Analysis:

  • Subtract the signal from the Sample Blank wells from their corresponding Test Wells.

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (Signal_TestWell / Signal_NegativeControl)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualized Workflows and Logic

experimental_workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Add Inhibitor/Controls) prep->plate preincubate 3. Add Enzyme & Pre-incubate (Allows for inhibitor binding) plate->preincubate start_reaction 4. Add Substrate (Initiates enzymatic reaction) preincubate->start_reaction measure 5. Kinetic/Endpoint Reading (Spectrophotometer or Fluorometer) start_reaction->measure analyze 6. Data Analysis (Calculate % Inhibition and IC50) measure->analyze

Caption: A typical experimental workflow for an enzyme inhibition assay.

troubleshooting_flowchart action_node action_node start Inconsistent or Unexpected Results? check_signal High Background Signal? start->check_signal Data Issue check_repro Poor Reproducibility? start->check_repro Variability Issue check_kit Using a Peroxidase Kit? start->check_kit Assay Type Issue action_blanks Run Sample Blanks (Compound without enzyme) check_signal->action_blanks Yes action_precip Visually Inspect for Precipitation/Aggregation check_repro->action_precip Yes action_alt_method Use Caution. Validate with LC-MS if possible. check_kit->action_alt_method Yes action_controls Verify Pipetting & Master Mix Use action_precip->action_controls

Caption: A decision tree for troubleshooting common assay problems.

inhibition_mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme S1 Substrate I1 Inhibitor ES1 ES Complex E1->ES1 Binds EI1 EI Complex E1->EI1 Binds S1->ES1 Binds I1->EI1 Binds P1 Product ES1->P1 Yields E2 Enzyme S2 Substrate I2 Inhibitor ES2 ES Complex E2->ES2 Binds EI2 EI Complex E2->EI2 Binds S2->ES2 Binds I2->EI2 Binds ESI2 ESI Complex I2->ESI2 Binds ES2->ESI2 Binds P2 Product ES2->P2 Yields

Caption: Potential mechanisms of reversible enzyme inhibition by flavonoids.

References

Technical Support Center: Enhancing the Bioavailability of 5-Acetoxy-7-hydroxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 5-Acetoxy-7-hydroxyflavone and its derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: After oral administration of my this compound derivative in an animal model, I am observing very low or undetectable levels of the parent compound in plasma. What could be the reason?

Answer: This is a common challenge with flavonoid derivatives. The primary reasons for low plasma concentrations of the parent compound are:

  • Poor Aqueous Solubility: Like many flavonoids, your derivative may have low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: Flavonoids are often subject to rapid and extensive metabolism in the intestines and liver. The ester and hydroxyl groups on your compound are susceptible to enzymatic cleavage (esterases) and conjugation (glucuronidation and sulfation), respectively. It is highly likely that your compound is being converted to metabolites, such as 7-hydroxyflavone (B191518), and then further conjugated. Studies on 7-hydroxyflavone have shown that it is rapidly and extensively biotransformed into its sulfate (B86663) and glucuronide forms, with the parent compound often being undetectable in serum after oral administration.[1][2][3]

  • Rapid Clearance: The metabolites of flavonoids are typically more water-soluble and are rapidly cleared from the bloodstream.

Troubleshooting Steps:

  • Analyze for Metabolites: Shift your analytical focus from the parent compound to its potential metabolites. Specifically, look for 7-hydroxyflavone and its glucuronide and sulfate conjugates in plasma and urine samples. This requires treating the samples with β-glucuronidase and sulfatase enzymes prior to analysis.

  • Assess Physicochemical Properties: Determine the aqueous solubility and lipophilicity (Log P) of your compound. This will help you understand if solubility is a limiting factor.

  • Formulation Improvement: Consider using a bioavailability enhancement strategy. Refer to the table below for a comparison of different approaches.

Question 2: My this compound derivative shows promising activity in vitro, but the in vivo efficacy is disappointing. How can I bridge this gap?

Answer: The discrepancy between in vitro and in vivo results is often linked to poor bioavailability. The concentration of the active compound reaching the target tissue in vivo may be insufficient to elicit the desired pharmacological effect.

Troubleshooting Steps:

  • Confirm Target Engagement: If possible, measure the concentration of your compound and its active metabolites in the target tissue. This will help determine if the compound is reaching its site of action.

  • Dose-Escalation Study: Conduct a dose-escalation study to see if a higher dose can achieve a therapeutic concentration at the target site. However, be mindful of potential toxicity.

  • Optimize the Formulation: A more bioavailable formulation is crucial. Strategies like nanosuspensions, solid dispersions, or lipid-based formulations can significantly improve systemic exposure.

  • Consider a Prodrug Approach: The 5-acetoxy group may already be acting as a prodrug moiety to improve absorption. You could explore other ester derivatives or the attachment of hydrophilic groups to further enhance solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to enhance the bioavailability of this compound derivatives?

A1: The primary strategies can be categorized into formulation-based and chemical modification approaches:

  • Formulation Strategies:

    • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to a higher dissolution rate.

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution.

    • Lipid-Based Formulations: Encapsulating the derivative in liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption via the lymphatic pathway and protect it from first-pass metabolism.

  • Chemical Modification:

    • Prodrugs: Attaching a pro-moiety can improve solubility and membrane permeability. The existing acetoxy group is a form of this.

    • Glycosylation: Adding a sugar molecule can increase aqueous solubility.

Q2: Which signaling pathways are likely modulated by this compound derivatives?

A2: While specific pathways for this compound are not extensively documented, based on related flavones, the following pathways are potential targets:

  • NF-κB Signaling Pathway: Many flavonoids are known to inhibit the NF-κB pathway, which is a key regulator of inflammation.

  • MAPK Signaling Pathway: Flavonoids can modulate various MAP kinases like ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is a known target for some flavones.

  • JAK/STAT Signaling Pathway: This pathway is involved in cytokine signaling and immune responses and can be modulated by flavonoids.

Q3: Are there any potential toxicities associated with high doses of flavone (B191248) derivatives?

A3: While flavonoids are generally considered to have low toxicity, high doses may lead to adverse effects. It is essential to conduct dose-response and toxicity studies for your specific derivative to establish a safe therapeutic window.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Flavonoids

StrategyMechanism of EnhancementPotential AdvantagesPotential Disadvantages
Nanonization Increases surface area for dissolution.Significant improvement in dissolution rate.Can be costly and requires specialized equipment.
Amorphous Solid Dispersion Prevents crystallization, maintaining the drug in a higher energy state for better dissolution.Can be scaled up for manufacturing.Potential for recrystallization during storage, affecting stability.
Lipid-Based Formulations (e.g., Liposomes) Enhances solubility and facilitates lymphatic absorption, bypassing first-pass metabolism.Protects the drug from degradation in the GI tract.Can be complex to formulate and may have stability issues.
Prodrug Approach Modifies the chemical structure to improve solubility and/or permeability.Can be tailored to target specific enzymes for drug release.Requires careful design to ensure efficient conversion to the active drug.

Table 2: Illustrative Pharmacokinetic Parameters of a Related Methoxyflavone

Data for 5,7,3′,4′-tetramethoxyflavone in rats after a 50 mg/kg oral dose. This is for illustrative purposes as direct data for this compound is limited.

ParameterValueImplication for BioavailabilityReference
Cmax 0.79 ± 0.30 µg/mlMaximum concentration achieved in plasma.[4]
Tmax 190.34 ± 24.50 minTime to reach maximum concentration.[4]
T1/2 273.76 ± 90.23 minElimination half-life.[4]
Absolute Bioavailability 14.3%The fraction of the drug that reaches systemic circulation.[4]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is used to compare the dissolution rates of different formulations of your this compound derivative.

  • Apparatus: USP Apparatus II (Paddle Method).

  • Dissolution Medium: Prepare simulated intestinal fluid (SIF, pH 6.8) with 0.5% sodium lauryl sulfate (SLS) to mimic surfactant properties of bile salts.

  • Procedure: a. Fill each vessel with 900 mL of the dissolution medium maintained at 37 ± 0.5°C. b. Set the paddle speed to 75 rpm. c. Add the formulation (e.g., an amount of solid dispersion powder equivalent to a 50 mg dose) to each vessel. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh dissolution medium. f. Filter the samples through a 0.22 µm syringe filter.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic procedure for assessing the pharmacokinetics of your derivative.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Dosing: a. Fast the animals overnight with free access to water. b. Administer the formulation (e.g., suspended in 0.5% carboxymethylcellulose) via oral gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. b. Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. c. Store plasma samples at -80°C until analysis.

  • Sample Preparation (for parent compound and metabolites): a. For parent compound: Perform protein precipitation by adding 3 volumes of acetonitrile (B52724) to 1 volume of plasma. Vortex and centrifuge. b. For total metabolites: To 1 volume of plasma, add β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours. Then, perform protein precipitation.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of the parent drug and/or its metabolites.

Visualizations

bioavailability_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Outcome start Poorly Soluble Compound (this compound derivative) formulation Formulation Strategies (Nanosuspension, Solid Dispersion, Lipid-based) start->formulation invitro In Vitro Dissolution Testing formulation->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo Optimized Formulation analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) invivo->analysis outcome Enhanced Bioavailability analysis->outcome

Caption: A generalized workflow for enhancing the bioavailability of a poorly soluble compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ext_stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) ext_stimulus->receptor mapk MAPK (p38, JNK, ERK) receptor->mapk nfkb NF-κB Activation receptor->nfkb response Inflammatory Response (e.g., TNF-α, IL-6 production) mapk->response nfkb->response flavonoid 7-Hydroxyflavone Derivative flavonoid->mapk Inhibition flavonoid->nfkb Inhibition

Caption: Hypothetical signaling pathways modulated by a 7-hydroxyflavone derivative.

troubleshooting_workflow cluster_investigation Investigation cluster_solution Solution start Low in vivo efficacy check_pk Measure plasma concentration of parent compound start->check_pk low_pk Concentration low or undetectable check_pk->low_pk check_metabolites Analyze for metabolites (glucuronides/sulfates) low_pk->check_metabolites Yes improve_formulation Improve Formulation (e.g., nanonization, lipid-based) low_pk->improve_formulation No, parent present but low check_metabolites->improve_formulation Metabolites high re_evaluate Re-evaluate in vivo improve_formulation->re_evaluate

Caption: A troubleshooting workflow for addressing low in vivo efficacy.

References

Method refinement for consistent results with 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for 5-Acetoxy-7-hydroxyflavone are limited in publicly available scientific literature. This guide is curated based on documented methodologies for structurally similar flavonoids, such as 5-hydroxyflavone, 7-hydroxyflavone, and their derivatives. The troubleshooting advice and protocols are provided as a starting point for research and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Like many flavonoids, this compound is expected to have poor water solubility. For cell-based assays and other in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1][2] The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored as a solid in a cool, dark, and dry place. A storage temperature of -20°C is recommended for long-term stability.[2] Stock solutions in organic solvents should also be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q3: How can I purify synthesized this compound?

A3: Purification of synthesized flavone (B191248) derivatives often involves techniques such as recrystallization or column chromatography. For recrystallization, solvents like ethanol or ethyl acetate (B1210297) can be effective.[3] Column chromatography using silica (B1680970) gel with a gradient of ethyl acetate in hexanes is also a common method for purifying flavonoids.[4]

Q4: Are there any known signaling pathways affected by this compound?

A4: While direct studies on this compound are scarce, a structurally related compound, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has been shown to inhibit neuroinflammation by targeting the TLR4/MyD88/MAPK and STAT3 signaling pathways in microglia.[5] Flavonoids, in general, are known to modulate various signaling pathways, including PI3K/AKT/mTOR and NF-κB.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results in cell-based assays 1. Compound Precipitation: The compound may be precipitating out of the cell culture medium due to its low aqueous solubility. 2. Compound Degradation: The acetoxy group may be susceptible to hydrolysis, especially at physiological pH. 3. Cell Line Variability: Different cell lines may have varying sensitivities and metabolic responses to the compound.1. Solubility Enhancement: Prepare a higher concentration stock solution in DMSO and ensure thorough mixing when diluting into the medium. Visually inspect for any precipitation under a microscope. Consider using a formulation aid like Pluronic F-68. 2. Fresh Preparations: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Minimize the time the compound spends in aqueous solutions. 3. Cell Line Characterization: If possible, use cell lines with characterized metabolic enzyme profiles. Ensure consistent cell passage numbers and confluency for all experiments.
Low Yield During Synthesis 1. Incomplete Reaction: The acylation or cyclization steps may not have gone to completion. 2. Side Reactions: Formation of undesired byproducts can reduce the yield of the target compound. 3. Purification Losses: Significant loss of product during recrystallization or column chromatography.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Reaction Condition Optimization: Adjust reaction temperature, time, and catalyst concentration. Consider performing the reaction under an inert atmosphere to prevent oxidation. 3. Purification Optimization: Use a less polar solvent for recrystallization to minimize solubility of the desired product. Optimize the solvent system for column chromatography to achieve better separation.
Difficulty in Characterizing the Compound 1. Impure Sample: The presence of starting materials or byproducts can interfere with spectroscopic analysis. 2. Incorrect Structure Assignment: Misinterpretation of NMR or Mass Spectrometry data.1. Thorough Purification: Ensure the sample is highly pure before analysis. Multiple purification steps may be necessary. 2. Comprehensive Analysis: Utilize a combination of analytical techniques, including 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy for unambiguous structure elucidation. Compare the obtained data with literature values for similar flavone structures.

Quantitative Data

Due to the lack of specific data for this compound, the following tables summarize quantitative information for related flavone compounds to provide a reference for expected biological activity.

Table 1: In Vitro Anticancer Activity of 7-Hydroxyflavone [8]

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)22.56 ± 0.21
MDA-MB-231 (Breast Cancer)3.86 ± 0.35

Table 2: Antioxidant Activity of 7-Hydroxyflavone [8]

AssayIC50 (µg/mL)
DPPH Radical Scavenging5.55 ± 0.81

Experimental Protocols

General Protocol for Evaluating the Cytotoxicity of this compound in a Cell-Based Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

  • Cell Culture: Culture the chosen cancer cell line in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Visualizations

Signaling Pathways

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 STAT3 STAT3 TLR4->STAT3 MAPK MAPK MyD88->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines STAT3->Cytokines Flavone This compound Flavone->TLR4 Inhibition Flavone->STAT3 Inhibition

Experimental Workflow

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Stock Stock Solution Preparation (e.g., in DMSO) Characterization->Stock Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) Stock->Cytotoxicity Biological_Activity Specific Biological Assays (e.g., Enzyme inhibition, Anti-inflammatory) Cytotoxicity->Biological_Activity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Biological_Activity->Pathway_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, Microarray) Pathway_Analysis->Gene_Expression Data_Analysis Data Analysis and Statistical Evaluation Gene_Expression->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

References

Strategies to minimize cytotoxicity of 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Acetoxy-7-hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell line, even at low concentrations. What are the potential causes and how can we mitigate this?

A1: High cytotoxicity can stem from several factors, including the inherent properties of the compound, the sensitivity of the cell line, and experimental conditions. Here are some strategies to minimize cytotoxicity:

  • Optimize Concentration and Incubation Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and incubation period that elicits the desired biological activity with minimal toxicity.

  • Use a Serum-Containing Medium: If not already in use, incorporating fetal bovine serum (FBS) in your culture medium can sometimes mitigate cytotoxicity by binding to the compound and reducing its effective concentration.

  • Consider a Different Solvent: While DMSO is a common solvent, it can have cytotoxic effects at higher concentrations. Ensure the final DMSO concentration in your culture medium is below 0.5%. If solubility is an issue, explore other less toxic solvents.

  • Employ a Drug Delivery System: Encapsulating this compound in a nanoparticle-based delivery system can control its release and reduce burst toxicity.

Q2: Can nanoformulation of this compound reduce its cytotoxicity?

A2: Yes, nanoformulation is a promising strategy to reduce the cytotoxicity of flavonoids like this compound.[1][2] Encapsulating the compound within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can offer several advantages:

  • Controlled Release: Nanoparticles can be engineered for sustained release of the compound, preventing the high initial concentrations that often lead to acute cytotoxicity.

  • Targeted Delivery: By modifying the surface of the nanoparticles with specific ligands, it's possible to target the delivery of the compound to specific cells or tissues, thereby reducing off-target effects and systemic toxicity.[3]

  • Improved Solubility and Stability: Nanoformulations can enhance the solubility of poorly water-soluble compounds and protect them from degradation, leading to improved bioavailability and potentially lower required doses.[1][4]

Q3: What are the key signaling pathways involved in the cytotoxic effects of flavonoids like this compound?

A3: The cytotoxic effects of many flavonoids are often mediated through the induction of apoptosis (programmed cell death).[1][5] Two primary signaling pathways are implicated:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][7][8] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6][9]

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[4][10][11]

Troubleshooting Guide: Cytotoxicity Assays

This guide addresses common issues encountered during in vitro cytotoxicity assays with this compound and other flavonoids.

Problem Potential Cause Recommended Solution
High background absorbance in MTT/XTT assays Flavonoids can directly reduce tetrazolium salts, leading to a false-positive signal.Run a cell-free control with the compound at all tested concentrations. Subtract the absorbance of the cell-free control from the corresponding experimental wells.
Compound precipitation in culture medium Poor solubility of the flavonoid in aqueous media.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the well is low (<0.5%). Gentle warming or sonication of the stock solution may aid dissolution. Consider using a nanoformulation to improve solubility.
Inconsistent results between experiments Variability in cell seeding density, passage number, or compound preparation.Standardize cell seeding protocols and use cells within a consistent passage number range. Prepare fresh dilutions of the compound for each experiment.
Unexpectedly low cytotoxicity Cell line may be resistant to the compound. Incubation time may be too short.Test a wider range of concentrations and extend the incubation period (e.g., 48 or 72 hours). Consider using a different, more sensitive cell line for comparison.
Morphological changes not correlating with viability assay results The assay may be measuring metabolic activity (e.g., MTT) which may not directly correlate with cell death, especially in the case of senescence or metabolic alterations.Complement viability assays with direct measures of cell death, such as Annexin V/PI staining for apoptosis or a trypan blue exclusion assay for membrane integrity.

Quantitative Data: Cytotoxicity of Structurally Related Flavonoids

While extensive data for this compound is limited, the following table summarizes the cytotoxic activity (IC50 values) of structurally similar hydroxyflavones in various cancer cell lines to provide a comparative reference.

FlavonoidCell LineCancer TypeIncubation Time (h)IC50 (µM)
5,7-Dihydroxyflavone (Chrysin)HepG2Liver Cancer72>20
5,7-Dihydroxyflavone (Chrysin)JurkatLeukemia72>20
5,7-Dihydroxyflavone (Chrysin)HeLaCervical Cancer72>20
7,8-DihydroxyflavoneHUH-7Liver Cancer48177.6[3][12]
5,6,7-Trihydroxyflavone (Baicalein)HeLaCervical CancerNot Specified11.1 ± 1.06[5]
5,6,7-Trihydroxyflavone (Baicalein)MDA-MB-231Breast CancerNot Specified3.23 ± 0.81[5]
5,6,7-Trihydroxyflavone (Baicalein)MCF-7Breast CancerNot Specified6.14 ± 0.96[5]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxic effect of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and DMSO only).

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Nanoencapsulation of this compound in PLGA Nanoparticles

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., DCM or EA).

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath to form an o/w emulsion. Sonication parameters (power, time) should be optimized to achieve the desired particle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer for several hours at room temperature to allow the organic solvent to evaporate.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated compound. Repeat the washing step 2-3 times.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried (lyophilized) to obtain a dry powder.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially involved in this compound-induced cytotoxicity.

Intrinsic_Apoptosis_Pathway cluster_extracellular Intracellular Stress cluster_cytoplasm Cytoplasm Stress e.g., DNA Damage, Oxidative Stress Bax Bax Stress->Bax Activates Bcl2 Bcl-2 Stress->Bcl2 Inhibits Mitochondrion Mitochondrial Outer Membrane Bax->Mitochondrion Translocates to Bcl2->Bax Inhibits Apaf1 Apaf-1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Execution Cell Death Caspase3->Execution Executes Apoptosome->Caspase9 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases CytochromeC->Apaf1 Binds to

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor Binds to FADD FADD DeathReceptor->FADD Recruits Procaspase8 Procaspase-8 FADD->Procaspase8 Recruits DISC DISC Procaspase8->DISC Caspase8 Caspase-8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Execution Cell Death Caspase3->Execution Executes DISC->Caspase8 Activates tBid tBid Bid->tBid Mitochondrion Mitochondrial Pathway tBid->Mitochondrion Activates

Caption: Extrinsic (Death Receptor) Apoptosis Pathway.

References

Technical Support Center: Optimizing 5-Acetoxy-7-hydroxyflavone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for 5-Acetoxy-7-hydroxyflavone treatment in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a synthetic derivative of a naturally occurring flavone (B191248).[1] While specific research on this compound is emerging, related flavones have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] The mechanism of action for flavones often involves the modulation of key cellular signaling pathways. For instance, some flavones are known to activate the LKB1-AMPK pathway, which is involved in metabolic regulation, while others can influence the mTOR/STAT3 and ERK/Nrf2/HO-1 signaling pathways, which are critical in cell growth, survival, and stress response.[4][5][6]

Q2: Why is determining the optimal incubation time for this compound treatment crucial?

A2: The optimal incubation time is critical for obtaining accurate and reproducible results. A time point that is too short may not allow for the full biological effect of the compound to manifest, while an excessively long incubation could lead to secondary effects, such as cytotoxicity or the activation of compensatory pathways, confounding the interpretation of the results. The ideal incubation time will vary depending on the cell type, the concentration of this compound used, and the specific biological endpoint being measured (e.g., cell viability, protein phosphorylation, gene expression).

Q3: What are typical starting points for incubation times when working with a novel flavone derivative?

A3: For initial experiments with a new compound like this compound, it is recommended to perform a time-course experiment. Based on studies with similar flavone compounds, a broad range of incubation times should be tested. For signaling pathway activation (e.g., phosphorylation events), shorter time points are often necessary, while for endpoints like apoptosis or changes in cell viability, longer incubation periods are typically required. A common starting range for time-course experiments is between 6 and 72 hours.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at any time point. - Concentration of this compound is too low.- The chosen cell line is not sensitive to the compound.- The experimental endpoint is not affected by this compound.- Perform a dose-response experiment to determine the optimal concentration.- Test a different cell line known to be responsive to other flavones.- Investigate a different biological readout (e.g., if measuring apoptosis shows no effect, assess cell proliferation or signaling pathway activation).
High levels of cell death even at early time points. - The concentration of this compound is too high, causing rapid cytotoxicity.- Reduce the concentration of the compound and repeat the time-course experiment.- Use shorter incubation time points (e.g., 1, 2, 4, and 6 hours) to identify early, non-toxic effects.
Inconsistent results between replicate experiments. - Variability in cell seeding density.- Inconsistent timing of compound addition or assay measurement.- Instability of the compound in culture media over longer incubation periods.- Ensure consistent cell seeding and handling procedures.- Standardize all timing steps in the protocol.- If compound instability is suspected, consider replacing the media with freshly prepared compound at regular intervals for long-term experiments.

Experimental Protocols

Determining Optimal Incubation Time for Cell Viability (MTT Assay)

This protocol outlines a time-course experiment to determine the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or Sorenson's buffer)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells for each time point and concentration.

Data Presentation: Hypothetical Time-Course and Dose-Response Data

Table 1: Effect of this compound on Cell Viability (%) at Different Incubation Times.

Concentration (µM)24 hours48 hours72 hours
0 (Vehicle)100100100
1989592
5928578
10857260
25705540
50523825

Table 2: IC50 Values (µM) of this compound at Different Incubation Times.

IC50 (µM)
24 hours 48.5
48 hours 30.2
72 hours 18.9

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis and Refinement A Seed Cells B Treat with this compound (Fixed Concentration) A->B C Incubate for Multiple Time Points (e.g., 6, 12, 24, 48h) B->C D Assay for Biological Effect (e.g., Cell Viability, Protein Phosphorylation) C->D E Analyze Time-Course Data D->E Collect Data F Identify Optimal Time Window E->F G Perform Dose-Response at Optimal Time F->G H Determine IC50 at Optimal Time G->H G Flavone This compound LKB1 LKB1 Flavone->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Metabolic_Regulation Metabolic Regulation (e.g., Inhibition of Lipogenesis) AMPK->Metabolic_Regulation Promotes

References

Technical Support Center: Control Experiments for 5-Acetoxy-7-hydroxyflavone Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-Acetoxy-7-hydroxyflavone. Our focus is to address specific issues that may be encountered during experiments and to provide robust control strategies to ensure data integrity.

Troubleshooting Guides

This section addresses common problems in a question-and-answer format to help you navigate experimental challenges.

Solubility and Stability Issues
  • Q: My this compound is not dissolving properly. What should I do?

    • A: this compound is soluble in organic solvents such as DMSO, ethanol, and acetone. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If solubility issues persist, gentle warming and vortexing of the stock solution may help.

  • Q: I am observing precipitation of my compound in the cell culture medium. How can I prevent this?

    • A: Precipitation in aqueous media is a common issue with hydrophobic compounds like flavonoids. To prevent this, ensure that the final concentration of the compound in the culture medium does not exceed its aqueous solubility limit. When diluting the DMSO stock solution, add it to the medium with vigorous vortexing or stirring to ensure rapid and even dispersion. Preparing intermediate dilutions in a serum-containing medium before the final dilution can sometimes improve solubility due to the presence of proteins.

  • Q: How stable is this compound in solution?

    • A: Flavonoid stability can be affected by factors such as pH, light, and temperature. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light, especially during long incubation periods.

Inconsistent Experimental Results
  • Q: I am seeing high variability in my cell viability assay results. What could be the cause?

    • A: High variability can stem from several factors. Flavonoids, including this compound, have been reported to interfere with tetrazolium-based assays like MTT and XTT by directly reducing the tetrazolium salts, leading to false-positive results.[1][2] Consider using an alternative assay such as the Sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.[2] Additionally, ensure even cell seeding, consistent compound concentration, and uniform incubation times across all wells.

  • Q: My western blot results for phosphorylated proteins are inconsistent. What are the possible reasons?

    • A: Inconsistent phosphorylation signals can be due to variations in cell treatment and sample preparation. Ensure that cells are treated for the optimal duration to observe the desired signaling event. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins. It is also crucial to run appropriate controls, such as a vehicle-treated control and a positive control (a known activator of the pathway), to validate your results.

Assay-Specific Problems
  • Q: My MTT/XTT assay is giving unexpected results. Could the compound be interfering with the assay?

    • A: Yes, it is highly likely. As mentioned, flavonoids are known to have antioxidant properties and can directly reduce tetrazolium salts, leading to an overestimation of cell viability.[1][2] It is crucial to perform a cell-free control where you add this compound to the culture medium without cells and then add the MTT/XTT reagent. If a color change occurs, it confirms interference. In such cases, switching to a non-tetrazolium-based assay is recommended.

  • Q: I am not observing the expected enzymatic inhibition/activation. What should I check?

    • A: Several factors could be at play. Firstly, confirm the purity and integrity of your this compound. Secondly, ensure that the assay conditions (pH, temperature, substrate concentration) are optimal for the enzyme you are studying. Flavonoids have been shown to interfere with peroxidase-based enzymatic assays, which can lead to inaccurate results.[3][4] If your assay involves a peroxidase, consider alternative detection methods. Finally, ensure that the concentration range of the compound you are testing is appropriate to observe a biological effect.

Frequently Asked Questions (FAQs)

  • Q1: What is the appropriate vehicle control for this compound?

    • A1: The most common vehicle for dissolving this compound for in vitro studies is DMSO. Therefore, the appropriate vehicle control is to treat a set of cells with the same concentration of DMSO as is present in the highest concentration of the compound used in the experiment. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

  • Q2: What are the recommended concentrations of this compound for in vitro studies?

    • A2: The effective concentration of flavonoids can vary significantly depending on the cell type and the biological endpoint being measured.[5] It is recommended to perform a dose-response experiment, typically ranging from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 50-100 µM), to determine the optimal concentration for your specific experimental setup.

  • Q3: How can I confirm that the observed effects are specific to this compound and not due to off-target effects?

    • A3: To demonstrate specificity, consider using a structurally related but inactive flavonoid as a negative control. Additionally, if you are proposing a specific mechanism of action, using inhibitors or activators of the implicated signaling pathway can help to confirm that the observed effects are indeed mediated by that pathway. For example, if you hypothesize that the effects are mediated by AMPK, using an AMPK inhibitor like Compound C should reverse the effects of this compound.

  • Q4: What are the key upstream and downstream targets to investigate when studying the LKB1-AMPK pathway?

    • A4: When investigating the LKB1-AMPK pathway, key proteins to examine by western blot include the phosphorylated (activated) forms of LKB1 (at Ser428) and AMPKα (at Thr172). Downstream targets of AMPK that are commonly assessed include the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79 and the regulation of mTOR signaling, which can be monitored by examining the phosphorylation of mTOR itself or its downstream targets like p70S6K and 4E-BP1.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is recommended to avoid interference from the reducing properties of flavonoids.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Western Blot Analysis of LKB1-AMPK Pathway Activation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-LKB1, LKB1, p-AMPKα, AMPKα, p-ACC, and ACC overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro AMPK Activity Assay

This assay measures the direct effect of this compound on AMPK activity.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer, purified active AMPK enzyme, and the SAMS peptide substrate.

  • Compound Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP (containing γ-³²P-ATP for radioactive detection, or using a non-radioactive method with specific antibodies).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid (for radioactive assays) or by adding a stop solution.

  • Detection: Quantify the incorporated phosphate (B84403) into the SAMS peptide using a scintillation counter or by using an ELISA-based method for non-radioactive assays.[1][3][6]

Data Presentation

Table 1: Solubility of this compound and Related Flavonoids in Common Solvents

CompoundDMSOEthanolAcetoneWater
This compound SolubleSolubleSolubleSparingly soluble
7-Hydroxyflavone ~10 mg/mL[7]SolubleSolublePoorly soluble
Chrysin (5,7-Dihydroxyflavone) SolubleSolubleSolubleInsoluble

Table 2: IC50 Values of Various Flavonoids in Different Cancer Cell Lines

FlavonoidCell LineIC50 (µM)Reference
5,7,3',4'-Tetrahydroxyflavone (Luteolin) MCF-7 (Breast)21.6 ± 0.8[8]
5,7-Dihydroxy-4-thioflavone MCF-7 (Breast)7.9 ± 0.2[8]
7-Hydroxyflavone MDA-MB-231 (Breast)3.86 ± 0.35 µg/mL[7]
7-Hydroxyflavone HeLa (Cervical)22.56 ± 0.21 µg/mL[7]

Table 3: Recommended Antibody Dilutions for Western Blotting of the LKB1-AMPK Pathway

AntibodySupplierCatalog #Recommended Dilution
Phospho-LKB1 (Ser428) Cell Signaling Technology34821:1000
LKB1 Cell Signaling Technology30471:1000
Phospho-AMPKα (Thr172) Cell Signaling Technology25351:1000
AMPKα Cell Signaling Technology25321:1000
Phospho-ACC (Ser79) Cell Signaling Technology36611:1000
ACC Cell Signaling Technology36761:1000
β-Actin Sigma-AldrichA54411:5000

Mandatory Visualizations

LKB1_AMPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 5_AHF This compound LKB1 LKB1 5_AHF->LKB1 Activates p_LKB1 p-LKB1 (Active) LKB1->p_LKB1 AMPK AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK p_LKB1->AMPK ACC ACC p_AMPK->ACC mTORC1 mTORC1 p_AMPK->mTORC1 p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis p_mTORC1 p-mTORC1 (Inactive) mTORC1->p_mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth p_mTORC1->Protein_Synthesis Autophagy Autophagy p_mTORC1->Autophagy

Caption: LKB1-AMPK signaling pathway activated by this compound.

Experimental_Workflow Start Start: Hypothesis Generation Solubility Determine Solubility & Stability Start->Solubility Dose_Response Dose-Response Cell Viability (SRB Assay) Solubility->Dose_Response Select_Concentration Select Non-toxic Concentrations Dose_Response->Select_Concentration Western_Blot Western Blot for Pathway Activation (p-LKB1, p-AMPK, p-ACC) Select_Concentration->Western_Blot Enzyme_Assay In Vitro Kinase Assay (AMPK Activity) Select_Concentration->Enzyme_Assay Downstream_Effects Assess Downstream Biological Effects (e.g., Apoptosis, Gene Expression) Western_Blot->Downstream_Effects Enzyme_Assay->Downstream_Effects Data_Analysis Data Analysis & Interpretation Downstream_Effects->Data_Analysis

Caption: Workflow for investigating this compound bioactivity.

Viability_Troubleshooting Problem Inconsistent Cell Viability Results? Assay_Type Using MTT/XTT? Problem->Assay_Type Cell_Free_Control Perform Cell-Free Control Assay_Type->Cell_Free_Control Yes Check_Other Check Other Factors: - Cell Seeding - Pipetting Accuracy - Incubation Time Assay_Type->Check_Other No Interference Color Change Observed? Cell_Free_Control->Interference Switch_Assay Switch to SRB Assay Interference->Switch_Assay Yes Interference->Check_Other No

Caption: Troubleshooting inconsistent cell viability assay results.

References

Technical Support Center: 5-Acetoxy-7-hydroxyflavone Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetoxy-7-hydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer system for this compound activity assays?

A1: The choice of buffer is critical and depends on the specific enzyme or cellular system being assayed. A neutral to slightly acidic pH range (6.8-7.4) is generally recommended to balance enzyme activity and the stability of the 5-acetoxy group. Buffers with low metal-binding constants, such as HEPES or PIPES, are often suitable for investigating metal-dependent enzymes.[1] Tris buffers are also widely used; however, it is important to note that their pH is temperature-dependent.[2] Phosphate buffers can be used but may precipitate with divalent cations like Ca²⁺ or Mg²⁺.[3]

Q2: How stable is the 5-acetoxy group on the flavone (B191248) during experimental procedures?

A2: The acetyl group at the 5-position can be susceptible to hydrolysis, particularly under basic conditions (pH > 8) or in the presence of certain esterase enzymes. It is advisable to prepare fresh stock solutions and minimize prolonged incubation times, especially at elevated temperatures. A study on phenolic acetates demonstrated that deacetylation can occur in water, and the rate is influenced by pH and the presence of catalysts. For instance, sodium bicarbonate in water can promote deacetylation at room temperature.[4]

Q3: What is the best solvent to dissolve this compound?

A3: Due to the hydrophobic nature of the flavone backbone, this compound has low solubility in aqueous buffers.[5] It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6][7] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity or cell viability.

Q4: Can this compound interfere with common assay detection methods?

A4: Yes, flavonoids can interfere with certain colorimetric and fluorometric assays. For instance, flavonoids with hydroxyl groups can interfere with protein quantification methods like the BCA assay by reducing Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[8] It is crucial to include appropriate controls, such as the compound alone in the assay buffer, to account for any intrinsic absorbance or fluorescence and potential direct interaction with assay reagents.

Q5: Which signaling pathways are potentially modulated by this compound?

A5: Flavonoids are known to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. These commonly include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][9][10] Some flavonoids also affect the PI3K/Akt signaling pathway.[11] The specific pathways affected by this compound would need to be determined experimentally.

Troubleshooting Guides

This section addresses common issues encountered during activity assays with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results Compound instability: The 5-acetoxy group may be hydrolyzing during the experiment.Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions. Consider conducting a time-course experiment to assess compound stability under your specific assay conditions.
Compound precipitation: The flavone may be precipitating out of the aqueous assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. Visually inspect for any precipitation. A final DMSO concentration of 0.5-1% is generally well-tolerated.[6]
Pipetting errors: Inaccurate dispensing of small volumes of the compound or other reagents.Use calibrated pipettes and consider preparing a master mix of reagents to minimize variability between wells.
High background signal Intrinsic compound properties: The flavone itself may be colored or fluorescent at the assay wavelengths.Run a control experiment with this compound in the assay buffer without the enzyme or cells to measure its intrinsic signal. Subtract this background from the experimental values.
Interference with assay reagents: The compound may directly react with a substrate or detection reagent.Test for direct interaction by incubating the compound with the assay reagents in the absence of the biological target.
No or low activity/inhibition Incorrect buffer pH: The pH may be suboptimal for either the enzyme's activity or the flavone's stability and activity.Optimize the buffer pH. A pH titration experiment can help identify the optimal range for your specific assay.
Compound degradation: The compound may have degraded due to improper storage.Store the solid compound at -20°C and stock solutions at -80°C, protected from light.[12]
Inactive enzyme/cells: The biological component of the assay is not functioning correctly.Use a positive control inhibitor or activator to ensure the assay system is working as expected.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™ Kinase Assay)

  • DMSO

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the assay.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase solution (diluted in kinase assay buffer).

    • Add 2.5 µL of this compound dilutions or DMSO (for the control).

    • Add 2.5 µL of the substrate/ATP mixture (prepared in kinase assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol measures the ability of this compound to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound and Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol. Make serial dilutions to obtain various concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or methanol (for the control).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare this compound dilutions in DMSO add_compound Add compound or DMSO (control) prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions in assay buffer add_kinase Add kinase to 96-well plate prep_reagents->add_kinase start_reaction Add substrate/ATP mix to initiate reaction prep_reagents->start_reaction add_kinase->add_compound add_compound->start_reaction incubate Incubate at 30°C for 60 min start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent incubate->stop_reaction incubate_stop Incubate for 40 min at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate for 30 min at RT add_detection->incubate_detect read_plate Measure luminescence incubate_detect->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

mapk_pathway Simplified MAPK Signaling Pathway stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Elk-1) erk->transcription response Cellular Response (Proliferation, Differentiation, Inflammation) transcription->response flavonoid This compound flavonoid->raf Inhibition flavonoid->mek Inhibition

Caption: Potential inhibition of the MAPK pathway by flavonoids.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates ikb->ikb Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus gene_expression Gene Expression (Inflammatory Cytokines, COX-2, iNOS) nucleus->gene_expression Translocation & Activation flavonoid This compound flavonoid->ikk Inhibition

Caption: Potential inhibition of the NF-κB pathway by flavonoids.

References

Validation & Comparative

A Comparative Analysis of 5-Acetoxy-7-hydroxyflavone and Other Key Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Acetoxy-7-hydroxyflavone and other prominent flavones, including chrysin (B1683763), apigenin, and luteolin (B72000). The information is compiled from preclinical studies to offer insights into their potential therapeutic applications, with a focus on their anti-inflammatory, antioxidant, and aromatase inhibitory effects. While direct comparative data for this compound is limited, this guide presents available data to facilitate a broader understanding of structure-activity relationships within the flavone (B191248) class.

Introduction to Flavones

Flavones are a significant subclass of flavonoids, characterized by a common C6-C3-C6 backbone structure. They are widely distributed in the plant kingdom and are recognized for their diverse pharmacological properties.[1] The biological activities of flavones are largely attributed to the number and position of hydroxyl (-OH) groups and other substitutions on their core structure.[2] This guide focuses on this compound, a derivative of chrysin, and compares its known activities with those of the well-researched flavones: chrysin, apigenin, and luteolin.

Comparative Biological Activities

While comprehensive comparative studies involving this compound are scarce, research on acetylated derivatives of other flavones provides valuable insights into how such modifications can influence biological activity. Acetylation can alter the lipophilicity and, consequently, the cellular uptake and efficacy of these compounds.[3]

Anticancer Activity

A comparative study on the antiproliferative effects of acetylated flavonoids against various cancer cell lines revealed that acetylation can modulate the cytotoxic potential of the parent flavone.[3] The half-maximal inhibitory concentration (IC50) values from this study are presented below. It is important to note that this compound is a mono-acetylated derivative of chrysin, whereas the comparative data includes di-, tri-, and tetra-acetylated forms of chrysin, apigenin, and luteolin, respectively.

CompoundParent FlavoneMDA-MB-231 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Chrysin-37.5>50>50
2Ac-C (Di-acetylated Chrysin)Chrysin38.445.241.3
Apigenin-27.125.428.9
3Ac-A (Tri-acetylated Apigenin)Apigenin31.129.833.5
Luteolin-12.915.818.2
4Ac-L (Tetra-acetylated Luteolin)Luteolin20.222.125.6

Data sourced from a comparative analysis of acetylated flavonoids.[3]

These results suggest that acetylation does not consistently enhance the cytotoxic activity of these flavones and the effect is dependent on the specific compound and cell line.[3]

Aromatase Inhibitory Activity

Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent cancers.[4] Several flavones have been identified as potent aromatase inhibitors.

CompoundIC50 (µM)Ki (µM)
Chrysin4.6 - 72.4
7-Hydroxyflavone4-
Apigenin20-
Luteolin-4.8
Aminoglutethimide (Standard)7.42.4

Data compiled from studies on aromatase inhibition by flavonoids.[5][6][7]

While specific data for this compound is not available, studies on methylated derivatives of flavones suggest that modifications to the hydroxyl groups can significantly impact aromatase inhibitory activity. For instance, 5,7-dimethoxyflavone, a methylated derivative of chrysin, showed a much poorer effect compared to chrysin itself.[8]

Signaling Pathways and Mechanisms of Action

Flavones exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Pathways

Chrysin, apigenin, and luteolin have been shown to suppress inflammatory responses primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway is central to the expression of pro-inflammatory cytokines and enzymes such as COX-2.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces transcription COX2 COX-2 NFkB_nuc->COX2 induces transcription Flavones Chrysin, Apigenin, Luteolin Flavones->IKK inhibit Flavones->NFkB inhibit translocation

Anti-inflammatory signaling pathway of flavones.
Antioxidant Mechanisms

Flavonoids act as antioxidants through direct radical scavenging and by modulating endogenous antioxidant systems.[11] Apigenin, for example, can modulate redox-sensitive signaling pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[12]

antioxidant_pathway OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, GST) ARE->AntioxidantEnzymes induces transcription Apigenin Apigenin Apigenin->Keap1 modulates anticancer_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Luteolin Luteolin Luteolin->PI3K inhibits Luteolin->Akt inhibits

References

A Comparative Guide to the Anticancer Effects of 5-Acetoxy-7-hydroxyflavone and Alternative Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of 5-Acetoxy-7-hydroxyflavone against other structurally related and commonly studied flavonoids. The information is compiled to offer an objective overview supported by available experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a derivative of the naturally occurring flavone, chrysin (B1683763) (5,7-dihydroxyflavone). Chrysin itself has garnered significant interest in cancer research for its potential to inhibit proliferation and induce apoptosis in various cancer cell lines.[1][2] The acetylation of chrysin to form this compound is a chemical modification that may alter its bioavailability, cell permeability, and ultimately, its anticancer efficacy. This guide will explore the available data for this compound and compare it with its parent compound, chrysin, as well as other well-established anticancer flavonoids such as apigenin (B1666066) and luteolin (B72000).

Comparative Analysis of Anticancer Activity

The cytotoxic effects of flavonoids are commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the available IC50 values for this compound and its comparator flavonoids across various cancer cell lines.

Table 1: Cytotoxicity Data for this compound and its Parent Compound, Chrysin

CompoundCancer Cell LineIC50 (µM)Citation
5-Hydroxy-7-acetoxyflavone H22 (Mouse Hepatoma)4290[3]
Chrysin (5,7-dihydroxyflavone)PC-3 (Prostate Cancer)24.5 (48h), 8.5 (72h)[2]
Chrysin (5,7-dihydroxyflavone)MDA-MB-231 (Breast Cancer)40.2[4]
Chrysin (5,7-dihydroxyflavone)A549 (Lung Cancer)49.2 (48h), 38.7 (72h)[1]

Note: Data for this compound is limited. The high IC50 value in H22 cells suggests low cytotoxic activity in this specific cell line.

Table 2: Cytotoxicity Data for Alternative Flavonoids

CompoundCancer Cell LineIC50 (µM)Citation
Apigenin PC-3 (Prostate Cancer)25Not specified
HeLa (Cervical Cancer)20Not specified
HepG2 (Liver Cancer)8.02[5]
Luteolin A549 (Lung Cancer)12Not specified
HT-29 (Colon Cancer)20-60Not specified
PC-3 (Prostate Cancer)100Not specified

Mechanistic Insights: Signaling Pathways in Flavonoid-Induced Apoptosis

Flavonoids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Flavonoids Flavonoids ROS ↑ ROS Generation Flavonoids->ROS Bax ↑ Bax Flavonoids->Bax Bcl2 ↓ Bcl-2 Flavonoids->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of flavonoid-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the anticancer effects of flavonoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound, chrysin, apigenin, luteolin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the flavonoid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V and PI-positive.[6]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. For apoptosis studies, key proteins of interest include the Bcl-2 family (Bcl-2, Bax) and caspases (e.g., cleaved caspase-3).

Protocol:

  • Protein Extraction: After treatment with the flavonoid, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Apoptosis Assay a Seed Cells b Treat with Flavonoid a->b c Protein Extraction b->c g Annexin V/PI Staining b->g d SDS-PAGE c->d e Western Blot d->e f Detection e->f h Flow Cytometry g->h

Figure 2: General experimental workflow for evaluating anticancer effects.

Conclusion

The available data suggests that while this compound is a compound of interest due to its structural relationship with the known anticancer agent chrysin, its own anticancer activity is not yet well-established and appears to be cell-line dependent. In contrast, flavonoids such as chrysin, apigenin, and luteolin have demonstrated more potent cytotoxic effects across a range of cancer cell lines. The acetylation at the 7-hydroxy position may influence the compound's activity, and further studies are warranted to fully elucidate the structure-activity relationship. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies and further validate the anticancer potential of this compound and other novel flavonoid derivatives.

References

A Comparative Analysis of the Biological Activities of 7-Hydroxyflavone and 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, both 7-hydroxyflavone (B191518) and its derivative, 5-acetoxy-7-hydroxyflavone, present potential as bioactive molecules. However, a comprehensive comparative analysis reveals a significant disparity in the available scientific literature. While 7-hydroxyflavone has been the subject of numerous studies elucidating its anti-inflammatory, antioxidant, and anticancer properties, data on the biological activities of this compound remains scarce. This guide synthesizes the existing experimental data for 7-hydroxyflavone and offers a theoretical perspective on the potential activities of this compound based on structure-activity relationship principles.

7-Hydroxyflavone: A Profile of Diverse Biological Activities

7-Hydroxyflavone is a naturally occurring flavonoid that has demonstrated a range of biological effects across various experimental models. Its activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Quantitative Data on Biological Activities
Biological ActivityAssayCell Line/ModelIC50/EC50Reference
Anti-inflammatory COX-2 InhibitionIn vitro27 µg/mL[1]
5-LOX InhibitionIn vitro33 µg/mL[1]
Anticancer CytotoxicityHeLa (cervical cancer)22.56 µg/mL[2][3]
CytotoxicityMDA-MB-231 (breast cancer)3.86 µg/mL[2][3]
Antioxidant DPPH Radical ScavengingIn vitro5.55 µg/mL[2][3]
Antiviral Anti-Enterovirus 71 (EV71)Vero cells19.95 µM[1]
Enzyme Inhibition Pyruvate Kinase M2 (PKM2)In vitro2.12 µM[1]
CYP1A1 InhibitionIn vitroKi = 0.015 µM[4]
Signaling Pathways Modulated by 7-Hydroxyflavone

7-Hydroxyflavone exerts its biological effects by interacting with several key signaling pathways:

  • ERK/Nrf2/HO-1 Pathway: 7-Hydroxyflavone has been shown to protect renal cells from nicotine-induced cytotoxicity by activating this pathway, which plays a crucial role in the cellular antioxidant response.[1]

  • MAPK/NF-κB Signaling Pathway: In models of myocardial ischemia/reperfusion injury, 7-hydroxyflavone has been observed to inhibit inflammatory cytokines and apoptosis by modulating the MAPK/NF-κB pathway.[1]

7_Hydroxyflavone_Signaling_Pathways cluster_erk ERK/Nrf2/HO-1 Pathway cluster_mapk MAPK/NF-κB Pathway compound compound pathway pathway effect effect inhibition inhibition hf 7-Hydroxyflavone ERK ERK hf->ERK activates MAPK MAPK hf->MAPK inhibits Nrf2 Nrf2 ERK->Nrf2 HO1 HO-1 Nrf2->HO1 antioxidant_response Antioxidant Response (Cell Protection) HO1->antioxidant_response NFkB NF-κB MAPK->NFkB inflammation_apoptosis Inflammation Apoptosis NFkB->inflammation_apoptosis Experimental_Workflow_DPPH_Assay step step reagent reagent action action measurement measurement result result start Start prepare_reagents Prepare DPPH Solution and Test Compound Dilutions start->prepare_reagents mix Mix Test Compound with DPPH Solution prepare_reagents->mix incubate Incubate in Dark at Room Temperature mix->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to the Mechanism of Action of 5-Acetoxy-7-hydroxyflavone and Related Flavonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanistic pathways of 5-Acetoxy-7-hydroxyflavone and its structural analogs, chrysin (B1683763) (5,7-dihydroxyflavone) and apigenin (B1666066) (5,7,4'-trihydroxyflavone), in the context of cancer research. Due to the limited direct experimental data on the mechanism of action of this compound, this guide leverages data from its parent compound, chrysin, and the well-studied flavone (B191248), apigenin, to infer and compare its potential biological activities.

Comparative Analysis of Cytotoxic Activity

Quantitative data from in vitro studies are summarized below to compare the cytotoxic potency of this compound, chrysin, and other synthetic flavone derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound SGC-7901Human Gastric AdenocarcinomaData within a set of 21 derivatives[1]
HT-29Human Colorectal AdenocarcinomaData within a set of 21 derivatives[1]
Chrysin (5,7-dihydroxyflavone) SGC-7901Human Gastric Adenocarcinoma>100[2]
HT-29Human Colorectal Adenocarcinoma>100[2]
K562Leukemia6.41[3]
HepG2Liver Cancer74.97[4]
Apigenin (5,7,4'-trihydroxyflavone) VariousBreast, prostate, liver, skin, colorectal, and lung cancersVaries[5]
5,7-dimethoxy-8-iodochrysin SGC-7901Human Gastric Adenocarcinoma1.8[2]
8-bromo-5-hydroxy-7-methoxychrysin HT-29Human Colorectal Adenocarcinoma6.2[2]
5,7-dihydroxy-8-nitrochrysin SGC-7901Human Gastric Adenocarcinoma6.8[2]
HT-29Human Colorectal Adenocarcinoma9.4[2]

Inferred and Established Mechanisms of Action

While specific mechanistic studies on this compound are limited, its structural similarity to chrysin suggests it may share similar biological targets. The addition of an acetoxy group may influence its lipophilicity and cell permeability, potentially altering its potency. The established mechanisms of chrysin and apigenin are detailed below and serve as a predictive framework for this compound.

Key Signaling Pathways Modulated by Chrysin and Apigenin

Chrysin and apigenin exert their anticancer effects by modulating a multitude of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1][5][6][7][8] These include:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Both chrysin and apigenin have been shown to inhibit this pathway, leading to the induction of apoptosis.[7][8]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Flavonoids can modulate this pathway to induce cell cycle arrest and apoptosis.

  • JAK/STAT Pathway: Constitutive activation of this pathway is common in many cancers, promoting cell proliferation and survival. Chrysin and apigenin can inhibit STAT3 phosphorylation, a key event in this pathway.[9]

  • NF-κB Signaling Pathway: This pathway plays a critical role in inflammation and cancer. Chrysin has been shown to suppress the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[8]

Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of chrysin and apigenin is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[5][10] This is achieved through:

  • Modulation of Bcl-2 family proteins: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.

  • Activation of caspases: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.

  • Cell cycle arrest: These flavonoids can arrest the cell cycle at various phases (e.g., G1, G2/M), preventing cancer cells from replicating.[3]

Enzyme Inhibition

Chrysin and related flavonoids are known to inhibit several enzymes implicated in cancer progression:

  • Aromatase (CYP19A1): This enzyme is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Chrysin is a known inhibitor of aromatase.[11]

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. Chrysin has been shown to inhibit COX-2 activity.

  • Cytochrome P450 Enzymes (e.g., CYP3A4): Flavonoids can inhibit the activity of drug-metabolizing enzymes like CYP3A4, which can lead to potential drug-flavonoid interactions.[12][13][14]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to investigate the mechanism of action of flavonoid compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, chrysin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[9][10][15]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12][14][16][17]

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.

  • Enzyme Source: Use human placental microsomes or recombinant human aromatase as the enzyme source.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a cofactor (NADPH), and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a radiolabeled substrate, such as [³H]-androstenedione.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Product Measurement: Stop the reaction and measure the formation of the tritiated water ([³H]₂O) product, which is proportional to aromatase activity, using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value.[6][8][18][19][20]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

G Inferred Anticancer Mechanism of this compound Flavonoid This compound (and related flavones) PI3K PI3K Flavonoid->PI3K Inhibits MAPK MAPK (ERK) Flavonoid->MAPK Inhibits JAK JAK Flavonoid->JAK Inhibits NFkB NF-κB Flavonoid->NFkB Inhibits Apoptosis Apoptosis Flavonoid->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Flavonoid->CellCycleArrest Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival NFkB->Survival Metastasis Metastasis NFkB->Metastasis

Caption: Inferred signaling pathways modulated by this compound.

G General Experimental Workflow for Flavonoid Activity Screening Start Start: Synthesize/Obtain Flavonoid Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (at concentrations ≤ IC50) IC50->Mechanism WesternBlot Western Blot (Signaling Protein Expression) Mechanism->WesternBlot EnzymeAssay Enzyme Inhibition Assays (e.g., Aromatase, COX-2) Mechanism->EnzymeAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis EnzymeAssay->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis End End: Elucidate Mechanism DataAnalysis->End

Caption: A typical workflow for evaluating the anticancer activity of flavonoids.

References

Unraveling the Molecular Targets of 5-Acetoxy-7-hydroxyflavone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the direct protein targets of the synthetic flavonoid 5-Acetoxy-7-hydroxyflavone remain to be definitively identified in peer-reviewed literature, this guide offers a comparative analysis of potential targets based on structurally related compounds. This document serves as a valuable resource for researchers and drug development professionals by outlining potential mechanisms of action and providing detailed experimental protocols for target identification and validation.

Comparative Analysis of Potential Protein Targets

The biological activity of flavonoids is intrinsically linked to their molecular structure. Given the absence of direct binding studies for this compound, we can infer potential protein interactions by examining its structural analogs. Flavonoids with similar core structures have been shown to interact with a variety of protein families, including kinases, enzymes involved in inflammation, and nuclear receptors.

For instance, the related compound 7-hydroxyflavone has been demonstrated to inhibit Pyruvate Kinase M2 (PKM2), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). It also modulates key signaling pathways such as the ERK/Nrf2/HO-1 and MAPK/NF-κB pathways. Another analog, 5,7-dimethoxyflavone , has been predicted through in silico studies to target GABRA1, GABRG2, 5-HT2A, IGFR1, and 5-HT2C. Furthermore, various hydroxyflavones have shown binding affinity for the orphan nuclear receptor NR4A1. These findings suggest that this compound may also interact with proteins within these families.

Below is a table summarizing the known targets and biological activities of compounds structurally related to this compound.

CompoundTarget/ActivityQuantitative Data (IC50)
This compound Cytotoxicity against mouse H22 hepatoma cells4290 μM
7-Hydroxyflavone PKM2 Inhibition2.12 μM[1]
COX-2 Inhibition27 µg/mL[1]
5-LOX Inhibition33 µg/mL[1]
PD98059 (a synthetic flavone) MEK1 Inhibition-
MEK2 Inhibition-
Related Flavonoids DNA Binding-
Akt/GSK-3β Pathway Inhibition-
mTOR Interaction-

Experimental Protocols for Target Identification

To definitively identify the protein targets of this compound, a series of robust experimental approaches are required. The following protocols provide a general framework for researchers to undertake target validation studies.

Affinity Chromatography and Pull-Down Assays

This method is designed to isolate and identify proteins that physically interact with a ligand of interest.

  • Ligand Immobilization: this compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose (B213101) or magnetic beads.

  • Cell Lysate Preparation: Prepare a total protein extract from the cell line or tissue of interest under non-denaturing conditions to preserve protein-protein interactions.

  • Incubation: The immobilized flavonoid is incubated with the cell lysate to allow for the formation of protein-ligand complexes.

  • Washing: The beads are washed extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads, typically by changing the pH, increasing the salt concentration, or using a competitive ligand.

  • Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry.

Chemical Proteomics

This approach utilizes a modified version of the compound to identify its binding partners directly within a complex biological sample.

  • Probe Synthesis: A chemical probe is synthesized by modifying this compound to include a photoreactive group and a reporter tag (e.g., biotin (B1667282) or an alkyne).

  • Cellular Labeling: The probe is incubated with live cells, where it can enter the cells and bind to its protein targets.

  • UV Crosslinking: The cells are exposed to UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target proteins.

  • Cell Lysis and Enrichment: The cells are lysed, and the tagged protein complexes are enriched from the total lysate using affinity purification (e.g., streptavidin beads for a biotin tag).

  • Mass Spectrometry Analysis: The enriched proteins are identified by mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on data from related compounds, and a general workflow for target identification.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Inflammatory Stimuli Inflammatory Stimuli Toll-like Receptor Toll-like Receptor Inflammatory Stimuli->Toll-like Receptor RAS RAS Receptor Tyrosine Kinase->RAS PI3K PI3K Receptor Tyrosine Kinase->PI3K IKK IKK Toll-like Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors IκB IκB IKK->IκB NF-κB NF-κB IKK->NF-κB releases NF-κB->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression mTOR->Gene Expression regulates Transcription Factors->Gene Expression This compound This compound This compound->MEK Potential Inhibition (based on PD98059) This compound->NF-κB Potential Inhibition This compound->Akt Potential Inhibition

Caption: Potential signaling pathways modulated by this compound.

Target_Identification_Workflow Start Start Hypothesize Targets\n(Based on Structural Analogs) Hypothesize Targets (Based on Structural Analogs) Start->Hypothesize Targets\n(Based on Structural Analogs) Synthesize Affinity Probe or\nImmobilized Ligand Synthesize Affinity Probe or Immobilized Ligand Hypothesize Targets\n(Based on Structural Analogs)->Synthesize Affinity Probe or\nImmobilized Ligand Affinity Chromatography / Pull-down Assay Affinity Chromatography / Pull-down Assay Identify Potential Hits\n(Mass Spectrometry) Identify Potential Hits (Mass Spectrometry) Affinity Chromatography / Pull-down Assay->Identify Potential Hits\n(Mass Spectrometry) Chemical Proteomics Chemical Proteomics Chemical Proteomics->Identify Potential Hits\n(Mass Spectrometry) Validate Hits\n(e.g., Western Blot, SPR, ITC) Validate Hits (e.g., Western Blot, SPR, ITC) Identify Potential Hits\n(Mass Spectrometry)->Validate Hits\n(e.g., Western Blot, SPR, ITC) Functional Assays\n(Cell-based & In Vitro) Functional Assays (Cell-based & In Vitro) Validate Hits\n(e.g., Western Blot, SPR, ITC)->Functional Assays\n(Cell-based & In Vitro) Confirmed Target(s) Confirmed Target(s) Functional Assays\n(Cell-based & In Vitro)->Confirmed Target(s) Synthesize Affinity Probe or\nImmobilized Ligand) Synthesize Affinity Probe or Immobilized Ligand) Synthesize Affinity Probe or\nImmobilized Ligand)->Affinity Chromatography / Pull-down Assay Synthesize Affinity Probe or\nImmobilized Ligand)->Chemical Proteomics

Caption: Experimental workflow for target identification.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Acetoxy-7-hydroxyflavone Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 5-Acetoxy-7-hydroxyflavone analogs, focusing on their anticancer activities. The structure-activity relationship (SAR) is explored by comparing these compounds with their parent 5,7-dihydroxyflavone counterparts, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Structure-Activity Relationship: The Impact of Acetylation

The biological activity of flavonoids is intricately linked to their substitution patterns. The presence of hydroxyl groups at positions 5 and 7 of the A-ring is a common feature associated with the anticancer properties of many flavones. Acetylation of these hydroxyl groups, particularly at the 5-position to yield this compound analogs, can significantly modulate this activity.

Acetylation can alter a compound's lipophilicity, membrane permeability, and metabolic stability, thereby influencing its bioavailability and cellular uptake. The effect of acetylation on anticancer activity is not always straightforward and appears to be dependent on the specific flavonoid scaffold and the cell line being tested.

In some cases, acetylation of the 5-hydroxyl group can lead to a decrease in cytotoxic potency compared to the parent 5,7-dihydroxyflavone. This suggests that a free hydroxyl group at the 5-position may be crucial for interaction with biological targets. However, for other flavones, acetylation has been shown to enhance anticancer activity. This highlights the nuanced nature of SAR in this class of compounds and underscores the importance of empirical testing for each analog.

Comparative Biological Activity Data

The following tables summarize the in vitro cytotoxic activity of representative 5,7-dihydroxyflavones and their acetylated analogs against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Apigenin (B1666066) and its Acetylated Derivatives

CompoundStructureCell LineIC50 (µM)
Apigenin (5,7,4'-trihydroxyflavone)5,7,4'-trihydroxyMDA-MB-23127.1
7,4'-O-diacetate apigenin (2Ac-A)5-hydroxy, 7,4'-diacetoxyMDA-MB-23116.7
5,7,4'-O-triacetate apigenin (3Ac-A)5,7,4'-triacetoxyMDA-MB-23131.1

Data sourced from a comparative analysis of acetylated flavonoids' chemopreventive effects.

Table 2: Cytotoxicity of Luteolin (B72000) and its Acetylated Derivative

CompoundStructureCell LineIC50 (µM)
Luteolin (5,7,3',4'-tetrahydroxyflavone)5,7,3',4'-tetrahydroxyHepG210.2
5,7,3',4'-O-tetraacetate luteolin (4-Ac-L)5,7,3',4'-tetraacetoxyHepG212.4

Data sourced from a comparative analysis of acetylated flavonoids' chemopreventive effects.

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of this compound analogs involves the selective acetylation of the corresponding 5,7-dihydroxyflavone.

Step 1: Synthesis of 7-Hydroxyflavone (B191518) Derivatives

The synthesis of 7-hydroxyflavone derivatives can be achieved through the Baker-Venkataraman rearrangement. A common starting material is 2,4-dihydroxyacetophenone.

  • Reaction: 2,4-dihydroxyacetophenone is reacted with a substituted benzoyl chloride in the presence of pyridine (B92270) to form an ester.

  • Rearrangement: The ester undergoes Baker-Venkataraman rearrangement in the presence of a base like potassium hydroxide (B78521) to form a 1,3-diketone.

  • Cyclization: The 1,3-diketone is then cyclized in the presence of an acid catalyst (e.g., sulfuric acid in glacial acetic acid) to yield the 7-hydroxyflavone derivative.

Step 2: Selective Acetylation of the 5-Hydroxyl Group

Selective acetylation of the 5-hydroxyl group of a 5,7-dihydroxyflavone can be achieved using acetic anhydride (B1165640) in a suitable solvent. The 7-hydroxyl group is generally more reactive and can be protected if necessary, or reaction conditions can be controlled to favor mono-acetylation at the 5-position.

  • Reaction: The 5,7-dihydroxyflavone is dissolved in a solvent like pyridine or a mixture of acetic anhydride and a catalyst.

  • Reagent: A controlled amount of acetic anhydride is added.

  • Purification: The resulting this compound is purified using techniques like column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs and controls) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Potential Mechanisms of Action

Flavonoids, including 5,7-disubstituted analogs, are known to exert their anticancer effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound analogs require further investigation, it is plausible that they interact with pathways known to be modulated by structurally similar 5,7-dihydroxyflavones.

These pathways are often involved in cell proliferation, survival, and apoptosis. Key signaling pathways that are potential targets include:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer. Some flavonoids can inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory and pro-survival genes.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. 5,7-Dihydroxyflavone has been shown to reduce the phosphorylation levels of Akt.[1]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and apoptosis. Flavonoids can modulate different branches of the MAPK pathway (e.g., ERK, JNK, p38) to exert their anticancer effects.

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. 5,7-Dihydroxyflavone has been observed to decrease the phosphorylation of STAT3.[1]

The following diagrams illustrate the general experimental workflow for evaluating the anticancer activity of these compounds and a simplified representation of a key signaling pathway potentially modulated by these analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Start: 2,4-Dihydroxy- acetophenone S2 Baker-Venkataraman Rearrangement S1->S2 S3 Cyclization to 5,7-Dihydroxyflavone S2->S3 S4 Selective Acetylation S3->S4 S5 This compound Analogs S4->S5 E1 In Vitro Cytotoxicity (MTT Assay) S5->E1 Test Compounds E2 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E1->E2 E3 Signaling Pathway Analysis (Western Blot) E2->E3

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Inhibitor This compound Analog (Hypothesized) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound analogs.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone is an acetylated derivative of 7-hydroxyflavone. Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities.[1] Acetylation, the process of adding an acetyl group, can alter the physicochemical properties of flavonoids, such as their solubility, stability, and bioavailability, which in turn can influence their therapeutic efficacy.[2][3] While synthetic production offers high purity and consistency, natural sources may provide a complex mixture of related compounds that could act synergistically.[4][5]

Data Presentation: A Comparative Overview

The following tables summarize the anticipated characteristics of synthetic and naturally sourced this compound. It is important to note that the data for the "Natural" form is largely extrapolated from studies on other naturally occurring acetylated flavonoids, as specific information for this compound is scarce.

Table 1: General Characteristics of Synthetic vs. Natural this compound

FeatureSynthetic this compoundNatural this compound
Purity High (typically ≥95-98%)Variable, dependent on extraction and purification methods. May contain other related flavonoids and plant metabolites.
Consistency High lot-to-lot consistencyCan vary based on plant source, growing conditions, and extraction process.
Potential Impurities Starting materials, reagents, solvents, and by-products from synthesis.Other flavonoids, plant pigments (e.g., chlorophyll), waxes, and other secondary metabolites.
Bioactivity Attributable solely to this compound.May be influenced by the synergistic or antagonistic effects of co-occurring compounds.
Availability Can be synthesized on demand.Dependent on the natural abundance in a specific plant source, which is currently not well-documented.

Table 2: Potential Biological Efficacy (Hypothesized)

Biological ActivitySynthetic this compoundNatural this compoundSupporting Evidence/Rationale
Anticancer Potentially enhanced cell proliferation inhibition and anti-migration effects compared to the parent compound, 7-hydroxyflavone.Efficacy could be amplified by the presence of other bioactive compounds in a natural extract.Studies on other acetylated flavonoids like quercetin (B1663063) and kaempferol (B1673270) have shown enhanced anticancer activity.[3]
Anti-inflammatory May exhibit anti-inflammatory properties.The complex nature of natural extracts may offer a broader anti-inflammatory effect.Acylation can improve the anti-inflammatory activity of flavonoids.[2]
Antioxidant Likely possesses antioxidant activity.The presence of multiple flavonoids in a natural source could lead to a potent overall antioxidant effect.Acetylation can potentiate the antioxidant properties of some flavonoids.[6]
Bioavailability Acetylation may increase lipophilicity, potentially improving absorption and bioavailability compared to 7-hydroxyflavone.The presence of other compounds in natural extracts can either enhance or hinder the absorption of the target flavonoid.Methylated flavonoids, which also have increased lipophilicity, show improved bioavailability.[7]

Experimental Protocols

As no direct experimental comparisons are available for this compound, this section outlines generalized experimental protocols for the synthesis and in vitro evaluation of such a compound, based on literature for similar flavonoids.

1. Synthesis of this compound

A plausible synthetic route for this compound involves the selective acetylation of 5,7-dihydroxyflavone (chrysin).

  • Starting Material: 5,7-dihydroxyflavone (chrysin).

  • Step 1: Selective Protection of the 7-hydroxyl group. The more acidic 7-hydroxyl group can be selectively protected, for example, by benzylation.

  • Step 2: Acetylation of the 5-hydroxyl group. The remaining free hydroxyl group at the 5-position is then acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine.[8]

  • Step 3: Deprotection of the 7-hydroxyl group. The protecting group at the 7-position is removed to yield this compound.

  • Purification: The final product would be purified using column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

2. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of synthetic this compound (dissolved in a suitable solvent like DMSO) for 24-48 hours. Control wells receive the solvent alone.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert MTT into purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9]

Mandatory Visualization

Diagram 1: Plausible Synthetic Workflow for this compound

G Start 5,7-Dihydroxyflavone (Chrysin) Step1 Selective Protection of 7-OH group Start->Step1 Intermediate1 7-O-Protected-5-hydroxyflavone Step1->Intermediate1 Step2 Acetylation of 5-OH group (Acetic Anhydride, Pyridine) Intermediate1->Step2 Intermediate2 5-Acetoxy-7-O-protected-flavone Step2->Intermediate2 Step3 Deprotection of 7-OH group Intermediate2->Step3 End This compound Step3->End

Caption: A potential synthetic route to this compound.

Diagram 2: Hypothesized Modulation of the PI3K/Akt Signaling Pathway

G Flavonoid This compound Inhibition Inhibition Flavonoid->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Inhibition->PI3K

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The choice between synthetic and natural this compound for research purposes depends on the specific experimental goals.

  • Synthetic this compound is advantageous for studies requiring high purity and a precise understanding of the molecule's intrinsic biological activity without the confounding effects of other compounds. This is crucial for mechanistic studies and establishing structure-activity relationships.

  • Natural this compound , if identified and isolated from a plant source, would be valuable for studies investigating the effects of a more complex phytochemical mixture, which may better reflect real-world dietary exposure. The potential for synergistic effects could lead to enhanced biological activity.

Given the current lack of direct comparative data, researchers are encouraged to clearly define their experimental objectives when choosing between a synthetic and a potential natural source of this compound. Further research is warranted to isolate and identify this compound from natural sources and to conduct head-to-head comparisons of the efficacy and bioavailability of its synthetic and natural forms.

References

Cross-validation of 5-Acetoxy-7-hydroxyflavone bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring flavonoid chrysin (B1683763) (5,7-dihydroxyflavone). Due to the limited availability of direct experimental data for this compound, this document cross-validates its potential bioactivity by comparing it with data from its parent compound, chrysin, and other relevant derivatives. The information presented herein is intended to serve as a valuable resource for research and development, offering insights into its potential anticancer and anti-inflammatory properties and the signaling pathways it may modulate.

Data Presentation: Comparative Cytotoxicity of Chrysin and Its Derivatives

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following tables summarize the cytotoxic activities of its parent compound, chrysin, and other derivatives in various cancer cell lines. This comparative data provides a basis for predicting the potential potency of this compound. Acetylation is a common strategy in drug design to improve bioavailability and efficacy.[1]

Table 1: IC50 Values of Chrysin in Different Human Cancer Cell Lines

CompoundCell LineCell TypeIncubation TimeIC50 (µM)
ChrysinHeLaCervical Cancer-14.2[2]
ChrysinU937Leukemia-16[2]
ChrysinKYSE-510Esophageal Squamous Carcinoma-63[2]
ChrysinMCF-7Breast Cancer48 hours19.5[3]
ChrysinMCF-7Breast Cancer72 hours9.2[3]

Table 2: Comparative IC50 Values of Chrysin Derivatives in Human Breast Cancer Cell Lines

Compound Derivative (Modification from Chrysin)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
4-Benzyloxy (at ring D)3.3[4][5]4.2[4][5]
4-Fluoro (at ring D)<6.5[4][5]<12[4][5]
4-Nitro (at ring D)<6.5[4][5]<12[4][5]
4-Dimethylamino (at ring D)<6.5[4][5]<12[4][5]
Long-chain myristoyl (at 7-hydroxyl)-14.79 (in HepG2 cells)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard for assessing the bioactivity of flavonoid compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other flavonoids) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Note on Flavonoids and MTT Assay: Some flavonoids have been reported to reduce MTT in the absence of cells, which can lead to an overestimation of cell viability.[6][7] It is crucial to include a cell-free control with the flavonoid at the tested concentrations to account for any direct MTT reduction.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the selected time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Investigation of Signaling Pathways: Western Blotting for NF-κB

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation status of signaling pathways like NF-κB.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Signaling Pathways

Based on studies of chrysin and its derivatives, this compound is likely to exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB, Akt, and STAT3.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Growth Factors Growth Factors Growth Factors->Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB Inhibition NFkB_n NF-kB NFkB->IkB synthesis NFkB->NFkB_n translocation Akt Akt PI3K->Akt activates STAT3 STAT3 JAK->STAT3 P STAT3_n STAT3 STAT3->STAT3_n translocation This compound This compound This compound->IKK This compound->Akt This compound->STAT3 Gene Transcription Gene Transcription NFkB_n->Gene Transcription STAT3_n->Gene Transcription Inflammation, Proliferation, Survival Inflammation, Proliferation, Survival Gene Transcription->Inflammation, Proliferation, Survival

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the bioactivity of this compound in cell lines.

G cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Western Blot IC50 Determination->Western Blot Pathway Analysis Pathway Analysis Apoptosis Assay->Pathway Analysis Western Blot->Pathway Analysis

Caption: Experimental workflow for bioactivity assessment.

References

In vivo validation of in vitro findings for 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The flavonoid 5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring 7-hydroxyflavone (B191518), has garnered interest within the scientific community for its potential therapeutic applications. While in vitro studies provide a crucial first glimpse into the bioactivity of a compound, the journey from laboratory discovery to clinical reality hinges on successful in vivo validation. This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand the in vivo validation of in vitro findings for this compound, drawing upon data from closely related flavonoids to illuminate the path forward.

Due to the limited availability of in vivo data specifically for this compound, this guide will leverage the extensive research on its parent compound, 7-hydroxyflavone, and the structurally similar flavone (B191248), acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), as predictive models for its potential in vivo efficacy. This comparative approach will provide valuable insights into expected outcomes and guide the design of future preclinical studies.

In Vitro Activities: The Foundation for In Vivo Exploration

In vitro studies have highlighted several key bioactivities of 7-hydroxyflavone and related compounds, forming the basis for subsequent in vivo validation. These activities primarily revolve around anticancer, anti-inflammatory, and antioxidant effects.

Recent research has demonstrated the potential of 7-hydroxyflavone in protecting cardiomyocytes from hydrogen peroxide-induced damage, suggesting antioxidant and cardioprotective properties[1]. Studies have shown its ability to reduce the release of cytochrome c from mitochondria and inhibit the activation of caspase-3, key events in apoptosis[1]. Furthermore, 7-hydroxyflavone has exhibited promising anticancer activity against cervical (HeLa) and breast (MDA-MB231) cancer cell lines, with IC50 values of 22.56 µg/mL and 3.86 µg/mL, respectively[2]. Its antioxidant properties have also been quantified, with an IC50 value of 5.5486 µg/mL[2].

Acacetin, another closely related flavone, has shown potent anticancer effects in vitro, inhibiting the growth and survival of various cancer cells, including prostate cancer cells, by inducing apoptosis[3][4]. It has also demonstrated significant anti-angiogenic properties by inhibiting the growth, survival, and capillary-like tube formation of human umbilical vein endothelial cells (HUVEC)[5][6].

These in vitro findings provide a strong rationale for investigating the in vivo efficacy of this compound in animal models of cancer, inflammation, and cardiovascular diseases.

Comparative In Vivo Validation: Bridging the Gap

While specific in vivo data for this compound is not yet available, the in vivo validation of acacetin provides a valuable blueprint for what to expect.

Anticancer Activity

In vivo studies on acacetin have substantiated its in vitro anticancer effects. In a study using nude mice with DU145 prostate cancer xenografts, treatment with acacetin significantly reduced tumor size and weight[3][4]. This in vivo antitumor effect was attributed to the induction of cancer cell apoptosis, as confirmed by TUNEL assays[3][4]. Furthermore, acacetin has been shown to suppress tumor growth in vivo by targeting the Akt/NF-κB signaling pathway[3][4]. Another study demonstrated that acacetin suppressed tumor growth in vivo by down-regulating Stat signaling and VEGF expression[5][6].

Cardioprotective Effects

In vivo studies have also highlighted the cardioprotective potential of acacetin. In a rat model of ischemia/reperfusion injury, an acacetin prodrug demonstrated significant cardioprotective effects[7]. The mechanism was linked to the inhibition of oxidative stress, reduction of pro-inflammatory mediators, and prevention of cardiomyocyte apoptosis[7].

The following table summarizes the in vivo validation of these findings for acacetin, offering a predictive comparison for this compound.

In Vitro Finding (Proxy)In Vivo ModelKey In Vivo OutcomeSupporting Evidence
Anticancer Activity
Inhibition of prostate cancer cell viability (Acacetin)DU145 Prostate Cancer Xenograft (Nude Mice)Significant reduction in tumor size and weight.Increased apoptosis in tumor tissue (TUNEL assay). Inhibition of Akt/NF-κB signaling.[3][4]
Anti-angiogenic effects (Acacetin)Matrigel Plug Assay (Swiss Albino Mice)Suppression of angiogenesis in Matrigel plugs.Inhibition of Stat signaling and VEGF expression.[6]
Cardioprotective Effects
Protection of cardiomyocytes from oxidative stress (7-hydroxyflavone)Ischemia/Reperfusion Injury (Rats) - Acacetin ProdrugAmelioration of cardiac dysfunction and ventricular fibrosis.Reduced serum levels of MDA, IL-6, and Ang II. Prevention of cardiomyocyte apoptosis.[7]

Experimental Protocols: A Guide to In Vivo Validation

To validate the in vitro findings of this compound, a series of well-established in vivo experimental protocols can be employed.

In Vivo Anticancer Efficacy Study
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human prostate cancer cell line (e.g., DU145) or breast cancer cell line (e.g., MDA-MB-231).

  • Tumor Xenograft Implantation: Subcutaneously inject 1 x 10^6 cancer cells suspended in 100 µL of Matrigel into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., 10-50 mg/kg body weight) or vehicle control intraperitoneally or orally daily for a specified period (e.g., 4 weeks).

  • Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological analysis (H&E staining) and immunohistochemistry to assess cell proliferation (Ki-67) and apoptosis (TUNEL assay). Analyze protein expression of key signaling pathways (e.g., Akt/NF-κB) by Western blotting.

In Vivo Anti-Angiogenesis Study
  • Model: Matrigel plug assay in Swiss albino mice.

  • Procedure: Inject 0.5 mL of Matrigel containing a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound (or vehicle control) subcutaneously into the flank of the mice.

  • Analysis: After 7-10 days, excise the Matrigel plugs and quantify the extent of angiogenesis by measuring the hemoglobin content using Drabkin's reagent. The plugs can also be processed for histological analysis to visualize blood vessel formation.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes involved, the following diagrams are provided.

anticancer_pathway This compound This compound Akt Akt This compound->Akt Inhibits Bax Bax This compound->Bax Upregulates NF-κB NF-κB Akt->NF-κB Activates Bcl-2 Bcl-2 NF-κB->Bcl-2 Upregulates Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation Promotes Bcl-2->Bax Inhibits Caspase-3 Caspase-3 Bax->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: Proposed anticancer signaling pathway of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Apoptosis Induction Western Blot Western Blot Cell Culture->Western Blot Protein Expression Animal Model Animal Model MTT Assay->Animal Model Positive Results Apoptosis Assay->Animal Model Positive Results Tumor Xenograft Tumor Xenograft Animal Model->Tumor Xenograft Treatment Treatment Tumor Xenograft->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: General workflow for in vivo validation of in vitro anticancer findings.

Alternative Compounds: A Comparative Landscape

Several other flavonoids have been investigated for similar biological activities and serve as important comparators for this compound.

CompoundKey In Vitro ActivitiesKey In Vivo Activities
Quercetin Antioxidant, anti-inflammatory, anticancer.[8]Potent antioxidant and antidiabetic effects in animal models.[8]
Apigenin Anticancer, neuroprotective.Reduces tumor growth in various cancer models. Improves cognitive function in models of neurodegenerative diseases.
Luteolin Anti-inflammatory, antioxidant, anticancer.Reduces inflammation and oxidative stress in various disease models.
7,8-Dihydroxyflavone (7,8-DHF) Neuroprotective, TrkB agonist.[9][10]Improves spatial memory and increases spine density in mouse models of Alzheimer's disease.[11][12]

This comparative landscape highlights the diverse therapeutic potential within the flavonoid family and provides a context for evaluating the unique properties of this compound.

Conclusion

The in vivo validation of in vitro findings is a critical step in the translation of promising compounds into effective therapies. While direct in vivo data for this compound is currently lacking, the wealth of information available for its close relatives, 7-hydroxyflavone and acacetin, provides a strong foundation for future research. The established anticancer, anti-inflammatory, and cardioprotective effects of these related flavonoids, successfully validated in animal models, suggest a high probability of similar in vivo efficacy for this compound. By following the outlined experimental protocols and considering the comparative data presented, researchers can effectively design and execute the necessary in vivo studies to unlock the full therapeutic potential of this promising flavonoid.

References

A Head-to-Head Comparison of 5,7-Dihydroxyflavone (Chrysin) with Known Aromatase and Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative analysis of 5,7-dihydroxyflavone (chrysin) , the parent compound of 5-Acetoxy-7-hydroxyflavone, against established inhibitors of aromatase and cyclooxygenase (COX). Extensive literature searches did not yield specific inhibitory data for this compound. The data presented herein for the flavone (B191248) pertains to chrysin (B1683763) and is intended to provide a relevant but indirect comparison.

Executive Summary

This document offers a head-to-head comparison of the biological inhibitory activities of 5,7-dihydroxyflavone (chrysin) with commercially available and well-characterized inhibitors of aromatase and cyclooxygenase (COX). Chrysin, a naturally occurring flavonoid, has demonstrated inhibitory potential against both enzyme families.[1][2] This guide consolidates in vitro data to facilitate an objective assessment of its potency relative to established drugs. Quantitative data are presented in tabular format, and relevant biological pathways and experimental workflows are visualized.

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and a critical target in the treatment of hormone-dependent cancers.[1] Chrysin has been identified as a potent inhibitor of this enzyme.[1][3]

Data Comparison: Aromatase Inhibitors
CompoundTypeIC50 (µM)Cell Line/Enzyme SourceReference
Chrysin Natural Flavonoid4.2Recombinant CYP19[3]
4.6Human Preadipocytes[4]
7H295R Human Adrenocortical Carcinoma[5]
LetrozoleNon-Steroidal Aromatase Inhibitor~0.05-0.1 (IC50 for cell proliferation)MCF-7aro[6]
AnastrozoleNon-Steroidal Aromatase InhibitorIC50 not reached (at 0.1-0.5 µM for cell proliferation)MCF-7aro[6]
ExemestaneSteroidal Aromatase InactivatorNot specified (irreversible inactivator)JEG-3 cells[7]
7-HydroxyflavoneSynthetic Flavone0.5Human Placental Microsomes[8]

Signaling Pathway: Aromatase and Estrogen Synthesis

Aromatase_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor GeneExpression Gene Expression & Cell Proliferation EstrogenReceptor->GeneExpression Inhibitor Aromatase Inhibitors (e.g., Letrozole, Chrysin) Inhibitor->Aromatase

Caption: Aromatase catalyzes the conversion of androgens to estrogens.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. Chrysin and its derivatives have been shown to inhibit COX-2.[2][9]

Data Comparison: COX Inhibitors
CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Assay SystemReference
Chrysin -18.48-In vitro COX-2 inhibition assay[2]
-25.5 (for PGE2 production)-Human whole blood[10]
5,7-diacetylflavone (Ch-4) >1002.7>37Purified enzyme[9]
Celecoxib 150.04375Recombinant human enzyme[11]
Indomethacin 0.11.70.06Recombinant human enzyme[11]

Signaling Pathway: Cyclooxygenase and Prostaglandin Synthesis

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Physiological Homeostasis Prostaglandins->Homeostasis Inhibitor COX Inhibitors (e.g., NSAIDs, Chrysin) Inhibitor->COX1 Inhibitor->COX2

Caption: COX enzymes convert arachidonic acid to prostaglandins.

Experimental Protocols

Aromatase Inhibition Assay (Recombinant Enzyme)

This protocol is based on methodologies described for in vitro screening of aromatase inhibitors.[3]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human aromatase.

Materials:

  • Recombinant human aromatase (CYP19)

  • Aromatase substrate (e.g., a fluorogenic substrate)

  • NADPH regenerating system

  • Test compounds (5,7-dihydroxyflavone and known inhibitors) dissolved in DMSO

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the potassium phosphate buffer, NADPH regenerating system, and the test compound dilution.

  • Initiate the reaction by adding the recombinant aromatase enzyme.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Start the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Aromatase Inhibition Assay

Aromatase_Workflow A Prepare serial dilutions of test compounds B Add buffer, NADPH system, and compound to 96-well plate A->B C Add recombinant aromatase and pre-incubate B->C D Initiate reaction with fluorogenic substrate C->D E Incubate at 37°C D->E F Stop reaction and measure fluorescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for determining aromatase inhibitory activity.

COX Inhibition Assay (In Vitro)

This protocol is a generalized procedure based on commercially available COX inhibitor screening kits and published methodologies.[2]

Objective: To determine the IC50 of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Colorimetric or fluorometric probe

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells for COX-1 and COX-2, add the reaction buffer, heme, and the test compound dilution.

  • Add the respective COX enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined time (e.g., 5-10 minutes) at room temperature.

  • Add a colorimetric or fluorometric probe that reacts with the prostaglandin product.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration against a DMSO control.

  • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Experimental Workflow: COX Inhibition Assay

COX_Workflow A Prepare serial dilutions of test compounds B Add buffer, heme, and compound to separate COX-1/COX-2 wells A->B C Add respective COX enzyme and incubate B->C D Initiate reaction with arachidonic acid C->D E Incubate and add detection probe D->E F Measure absorbance/fluorescence E->F G Calculate % inhibition and determine IC50 for each isoform F->G

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

References

A Comparative Guide to the Signaling Pathways Modulated by 5-Acetoxy-7-hydroxyflavone and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and inferred signaling pathway modulations by 5-Acetoxy-7-hydroxyflavone. Due to a lack of direct experimental data on this compound, its biological activities are inferred from structurally related flavonoids. This document presents a summary of the effects of well-studied flavonoids—Chrysin (5,7-dihydroxyflavone), Apigenin (4',5,7-trihydroxyflavone), Luteolin (B72000) (3',4',5,7-tetrahydroxyflavone), and Quercetin (B1663063) (3,3',4',5,7-pentahydroxyflavone)—on key cellular signaling pathways implicated in inflammation and cancer: NF-κB, MAPK, and PI3K/Akt. This comparative approach aims to provide a valuable resource for researchers interested in the potential therapeutic applications of this compound and to guide future experimental investigations.

Inferred Signaling Pathways for this compound

Direct experimental evidence elucidating the specific signaling pathways affected by this compound is not currently available in the public domain. However, based on the activities of its parent compound, Chrysin (5,7-dihydroxyflavone), and other structurally similar flavonoids, it is plausible to infer that this compound may modulate key inflammatory and cell survival pathways. The presence of the 5-acetoxy group, as seen in other bioactive flavonoid derivatives, suggests that the compound is likely biologically active. The primary inferred targets are the NF-κB, MAPK, and PI3K/Akt signaling pathways, which are central to cellular processes such as inflammation, proliferation, and apoptosis.

Comparative Analysis of Flavonoid Activity

The following tables summarize the quantitative data on the inhibitory activities of selected comparator flavonoids on various cell lines and signaling pathways. This data provides a benchmark for the potential efficacy of this compound.

Table 1: Comparative Cytotoxicity of Selected Flavonoids in Cancer Cell Lines
FlavonoidCell LineAssayIC50 (µM)Reference
Chrysin A375 (Melanoma)MTT Assay40[1]
Apigenin A375SM (Melanoma)MTT Assay~50-100[2]
SH-SY5Y (Neuroblastoma)Cell Viability Assay72[3]
MCF-7 (Breast Cancer)MTT Assay>100[4]
MDA-MB-231 (Breast Cancer)MTT Assay>100[4]
Luteolin EC1/PTX (Esophageal Squamous Carcinoma)MTT Assay32.457 (48h)[5]
HeLa (Cervical Cancer)MTT Assay~10-20 (48h)[6]
HuH-7 (Hepatocellular Carcinoma)Cell Proliferation Assay12.68[7]
THP-1 (Monocytic Leukemia)MTT Assay49 (48h)[8]
Quercetin Mode-K (Murine Intestinal Epithelial)-40-44 (Effective inhibitory concentration for gene expression)[9]
Table 2: Inhibition of Key Signaling Pathways by Comparator Flavonoids
FlavonoidPathwayKey Target/EffectCell TypeConcentration/IC50Reference
Chrysin NF-κBInhibition of IκBα phosphorylation/degradationRAW264.7 Macrophages50 µM[10]
NF-κBInhibition of p65 nuclear translocationRAW264.7 Macrophages50 µM[10]
NF-κBInhibition of IKKHaCaT Keratinocytes20-40 µM[11]
JAK/STATInhibition of JAK1/2 and STAT1/3 phosphorylationRAW264.7 Macrophages10-60 µg/mL[12]
Apigenin MAPKInhibition of ERK, JNK, p38 phosphorylationhBSM cells50 µM[13]
PI3K/AktInhibition of Akt phosphorylationA375SM Melanoma cells100 µM[2]
NF-κBReduction of TLR4-dependent activationKeratinocytesNot specified[14]
Luteolin PI3K/AktInhibition of Akt phosphorylationPASMCs40 µM[15]
PI3K/AktDownregulation of FAK/PI3K/AKT pathwayEC1/PTX ESCC cellsNot specified[5]
MAPKModulation of MAPK pathwaysHeLa cells10-20 µM[6]
Quercetin NF-κBInhibition of p65 and IκBα phosphorylationhPDLSCs1 µM[16]
NF-κBInhibition of phospho-RelA recruitment to promotersMode-K Intestinal epithelial cells40-44 µM[9]
NF-κBDownregulation of NF-κB1 gene expressionPBMCs5-50 µM[17]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways likely to be affected by this compound, with annotations indicating the known points of intervention by the comparator flavonoids.

G cluster_0 Proposed Experimental Workflow for this compound Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound LPS/TNF-α Stimulation LPS/TNF-α Stimulation Treatment with this compound->LPS/TNF-α Stimulation Cell Lysis Cell Lysis LPS/TNF-α Stimulation->Cell Lysis Western Blot (p-IKK, p-IκBα, p-p65, p-ERK, p-p38, p-Akt) Western Blot (p-IKK, p-IκBα, p-p65, p-ERK, p-p38, p-Akt) Cell Lysis->Western Blot (p-IKK, p-IκBα, p-p65, p-ERK, p-p38, p-Akt) NF-κB Reporter Assay NF-κB Reporter Assay Cell Lysis->NF-κB Reporter Assay Data Analysis Data Analysis Western Blot (p-IKK, p-IκBα, p-p65, p-ERK, p-p38, p-Akt)->Data Analysis NF-κB Reporter Assay->Data Analysis

Proposed experimental workflow for this compound.

G cluster_inhibitors Inhibition by Flavonoids Stimuli (LPS, TNF-α) Stimuli (LPS, TNF-α) Receptor (TLR4, TNFR) Receptor (TLR4, TNFR) Stimuli (LPS, TNF-α)->Receptor (TLR4, TNFR) IKK Complex IKK Complex Receptor (TLR4, TNFR)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces Chrysin Chrysin Chrysin->IKK Complex Inhibits Quercetin Quercetin Quercetin->NF-κB (p65/p50) Inhibits nuclear translocation Apigenin Apigenin Apigenin->Receptor (TLR4, TNFR) Reduces TLR4 activation

NF-κB Signaling Pathway and points of flavonoid inhibition.

G cluster_inhibitors Inhibition by Flavonoids Growth Factors/Stress Growth Factors/Stress Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors/Stress->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) Cell Proliferation, Differentiation, Apoptosis Cell Proliferation, Differentiation, Apoptosis Transcription Factors (e.g., AP-1)->Cell Proliferation, Differentiation, Apoptosis Apigenin Apigenin Apigenin->ERK Inhibits phosphorylation Apigenin->JNK Inhibits phosphorylation Apigenin->p38 Inhibits phosphorylation Luteolin Luteolin Luteolin->ERK Modulates Luteolin->JNK Modulates Luteolin->p38 Modulates

MAPK Signaling Pathway and points of flavonoid modulation.

G cluster_inhibitors Inhibition by Flavonoids Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Luteolin Luteolin Luteolin->Akt Inhibits phosphorylation Apigenin Apigenin Apigenin->Akt Inhibits phosphorylation

PI3K/Akt Signaling Pathway and points of flavonoid inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of flavonoids on the signaling pathways discussed. These can be adapted for the investigation of this compound.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the biological context of interest (e.g., RAW264.7 macrophages for inflammation, MCF-7 or A375 for cancer).

  • Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for cytotoxicity assays). Allow cells to adhere overnight. Pre-treat cells with varying concentrations of the test flavonoid (e.g., this compound) for a specified duration (e.g., 1-2 hours) before stimulating with an agonist like lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for a defined period (e.g., 15-60 minutes for phosphorylation studies, 6-24 hours for gene or protein expression studies).

Western Blot Analysis for Protein Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-Akt, Akt) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify the relative protein expression levels.

NF-κB Reporter Assay
  • Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, pre-treat the cells with the test flavonoid for 1-2 hours, followed by stimulation with TNF-α or LPS for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as a percentage of the activity in the stimulated control group.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test flavonoid for 24-48 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Conclusion

While direct experimental data for this compound is lacking, the evidence from structurally related flavonoids strongly suggests its potential to modulate the NF-κB, MAPK, and PI3K/Akt signaling pathways. This comparative guide provides a framework for understanding its likely mechanisms of action and offers detailed protocols to facilitate future research. The presented quantitative data for chrysin, apigenin, luteolin, and quercetin serve as valuable benchmarks for evaluating the potency of this compound in anti-inflammatory and anti-cancer applications. Further investigation into this compound is warranted to elucidate its specific biological activities and therapeutic potential.

References

Reproducibility in Focus: A Comparative Guide to Experiments with 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic agents, the reproducibility of experimental findings is paramount for the scientific community. This guide provides a comparative analysis of experimental methodologies involving 5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring flavone, chrysin (B1683763) (5,7-dihydroxyflavone). By presenting detailed protocols, comparative data, and visual workflows, this document aims to enhance the reproducibility of research concerning this and similar flavonoid compounds for researchers, scientists, and drug development professionals.

I. Synthesis and Characterization: Establishing a Reproducible Baseline

The synthesis of this compound typically involves the acetylation of 5,7-dihydroxyflavone (chrysin). The reproducibility of biological studies begins with the consistent synthesis and purification of the compound of interest. Minor variations in reaction conditions or purification methods can lead to impurities that may confound biological assay results.

Experimental Protocol: Synthesis of 5,7-dihydroxyflavone (Chrysin)

A common precursor for this compound is 5,7-dihydroxyflavone. A reproducible synthesis method for this precursor is crucial. The following protocol is a common method for its synthesis.[1][2]

  • Step 1: Synthesis of Ethyl Benzoylacetate: An active methylene (B1212753) compound, such as ethyl acetoacetate, is reacted with an acylating agent like benzoyl chloride in the presence of a condensing agent. The resulting product is then selectively hydrolyzed using a solution of ammonium (B1175870) chloride to remove the acetyl group, yielding ethyl benzoylacetate.[1]

  • Step 2: Condensation with Phloroglucinol: The synthesized ethyl benzoylacetate is mixed and dissolved with phloroglucinol. The mixture is then warmed and reacted under vacuum to produce a crude product of 5,7-dihydroxyflavone.[1]

  • Step 3: Purification: The crude product is purified by refining with a solvent mixture of dimethylformamide (DMF) and ethanol (B145695) to yield the final product, 5,7-dihydroxyflavone.[1] The purity is typically assessed by HPLC. A yield of approximately 75% with a purity of ≥99% can be expected with optimized conditions.[1]

To obtain this compound, a subsequent selective acetylation at the 5-position would be performed.

Synthesis Workflow for 5,7-dihydroxyflavone

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A Ethyl Acetoacetate D Acylation & Selective Hydrolysis A->D B Benzoyl Chloride B->D C Phloroglucinol F Condensation Reaction C->F E Ethyl Benzoylacetate D->E E->F G Crude 5,7-dihydroxyflavone F->G H Purification (DMF/Ethanol) G->H I Pure 5,7-dihydroxyflavone H->I

Caption: Workflow for the synthesis of 5,7-dihydroxyflavone.

II. Comparative Biological Activity: Anticancer Properties

Flavonoids, including derivatives of 5,7-dihydroxyflavone, are widely investigated for their potential anticancer activities.[3] The following sections provide a protocol for a common cytotoxicity assay and comparative data for different flavones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound/control B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of a typical MTT cytotoxicity assay.

Comparative Cytotoxicity of Flavonoids

The following table summarizes the cytotoxic activity (IC50 values) of various flavones against different cancer cell lines. Data for this compound is not widely reported, so data for structurally similar flavones are presented for comparison.

CompoundCell LineIC50 (µM)Reference
5-Hydroxyflavone Not Specified>1000[4]
7-Hydroxyflavone Not Specified>1000[4]
5,7-Dihydroxyflavone (Chrysin) Not Specified>1000[4]
Genkwanin MCF-7 (Breast)13.6 µg/mL[3]
Genkwanin HCT-116 (Colon)15.4 µg/mL[3]
Quercetin Not Specified10[4]
Myricetin Not Specified15[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

III. Signaling Pathways and Reproducibility

The biological effects of flavonoids are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data and ensuring the reproducibility of findings. Many flavones have been shown to modulate pathways involved in cell proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Many flavonoids are known to inhibit this pathway, leading to apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Flavonoid This compound Flavonoid->PI3K Inhibits Flavonoid->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by flavonoids.

IV. Factors Influencing Experimental Reproducibility

Several factors can contribute to a lack of reproducibility in experiments involving this compound and other flavonoids:

  • Compound Purity: As previously mentioned, impurities from synthesis can have off-target effects.

  • Compound Stability: Flavonoids can be unstable in certain solvents and under specific pH and light conditions.

  • Cell Line Authenticity: Misidentification or cross-contamination of cell lines is a common issue in biomedical research.

  • Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can significantly impact results.

  • Data Analysis: The methods used to calculate IC50 values and perform statistical analysis can differ between labs.

To enhance reproducibility, researchers should adhere to standardized protocols, thoroughly characterize their compounds, regularly authenticate cell lines, and provide detailed descriptions of their experimental methods and data analysis techniques in publications.

References

Limited Dose-Response Data Currently Available for 5-Acetoxy-7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive dose-response analysis of 5-Acetoxy-7-hydroxyflavone, a derivative of the naturally occurring flavone (B191248) chrysin (B1683763) (5,7-dihydroxyflavone), is limited in publicly available scientific literature. While research has been conducted on a variety of flavone compounds, direct comparative studies detailing the dose-dependent effects of this compound against alternative compounds are scarce. This guide provides a comparative overview based on the available data for this compound and its parent compound, chrysin, alongside other related flavones.

The primary available data point for the biological activity of this compound is its half-maximal inhibitory concentration (IC50) against a specific cancer cell line. An IC50 value represents the concentration of a substance required to inhibit a biological process by 50%. For 5-Hydroxy-7-acetoxyflavone, an IC50 value of 4290 μM has been reported for its cytotoxic effect against mouse H22 liver cancer cells.[1]

Comparison with Parent Compound and Other Flavone Derivatives

To contextualize the activity of this compound, it is useful to compare it with its precursor, chrysin (5,7-dihydroxyflavone), and other structurally related flavones. The biological activity of flavonoids is known to be influenced by the number and position of hydroxyl (-OH) groups, as well as by modifications such as acetylation (addition of an acetyl group) or methylation (addition of a methyl group).

CompoundCell LineActivity TypeIC50 (µM)Reference
5-Hydroxy-7-acetoxyflavoneH22Cytotoxicity4290--INVALID-LINK--
5,7-Dihydroxyflavone (Chrysin)KYSE-510Cytotoxicity63[2]
5,7-Dihydroxyflavone (Chrysin)MDA-MB-231Cytotoxicity~100[2]
5,7-Dihydroxyflavone (Chrysin)U-251Cytotoxicity>100[2]
5,7-Dihydroxyflavone (Chrysin)PC3Cytotoxicity>100[2]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145CytotoxicityDose- and time-dependent decrease in cell viability[3][4]
5,7-DimethoxyflavoneHepG2Cytotoxicity25[5]

Table 1: Comparison of the cytotoxic activity (IC50 values) of this compound with its parent compound chrysin and other related flavones in various cancer cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of flavone derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and control substances. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.[6]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[7]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.[6]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound compared to the control. The IC50 value is then determined from the resulting dose-response curve.

It is important to note that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent. Therefore, appropriate cell-free controls should be included to account for any potential interference.[8]

Visualizing Structural Relationships and Experimental Workflow

To better understand the relationship between this compound and its parent compound, as well as the general process of in vitro cytotoxicity testing, the following diagrams are provided.

cluster_0 Structural Relationship 5_7_dihydroxyflavone 5,7-Dihydroxyflavone (Chrysin) 5_acetoxy_7_hydroxyflavone This compound 5_7_dihydroxyflavone->5_acetoxy_7_hydroxyflavone Acetylation at C5

Structural relationship of this compound.

cluster_1 In Vitro Cytotoxicity Workflow A Cell Seeding (96-well plate) B Compound Treatment (Dose-response concentrations) A->B C Incubation (e.g., 24, 48, 72h) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 determination) E->F

Generalized workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The currently available data on the dose-response of this compound is insufficient to provide a comprehensive comparative guide. The single reported IC50 value suggests a lower cytotoxic potency against H22 cells compared to its parent compound, chrysin, and other related flavones against different cancer cell lines. However, direct comparisons are challenging due to the use of different cell lines and experimental conditions.

Further research is necessary to systematically evaluate the dose-response relationship of this compound in a variety of in vitro and in vivo models. Such studies should include direct comparisons with chrysin and other relevant flavone analogues to elucidate the structure-activity relationships and to determine the therapeutic potential of this compound. Investigating the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest, would also be crucial for a thorough understanding of its biological effects.

References

Investigating the Specificity of 5-Acetoxy-7-hydroxyflavone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 5-Acetoxy-7-hydroxyflavone, a derivative of the natural flavonoid chrysin (B1683763), against other structurally related flavonoids. By examining its effects on cancer cell proliferation and key signaling pathways, this document serves as a resource for researchers in pharmacology and drug development to evaluate its potential as a specific therapeutic agent.

Comparative Biological Activity: Anticancer Effects

Research consistently demonstrates that the acetylation of flavonoids can significantly enhance their biological activity. For example, acetylated derivatives of quercetin (B1663063) and kaempferol (B1673270) show increased inhibition of cancer cell proliferation[3][4]. Furthermore, a long-chain ester derivative of chrysin was found to be 5.4 times more potent against liver cancer cells than the parent compound, chrysin, which had an IC50 of 74.97 μM[5]. This suggests that this compound likely possesses enhanced potency compared to chrysin.

Below is a comparative summary of the IC50 values for this compound's parent compound, chrysin, and other relevant flavones against various cancer cell lines.

Table 1: Comparative IC50 Values of Flavonoids Against Human Cancer Cell Lines (μM)
CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)H460 (Lung)HT-29 (Colon)HepG2 (Liver)HeLa (Cervical)Caki-1 (Kidney)
This compound Data not availableData not availableData not availableData not availableTested[1][2]Data not availableData not availableData not available
Chrysin (Parent Compound)25.6[6]Data not availableData not availableData not availableTested[1][2]>160[3]Data not availableData not available
7-Hydroxyflavone Data not available3.86 µg/mLData not availableData not availableData not availableData not available22.56 µg/mLData not available
Apigenin >160[3]Data not availableData not availableData not availableTested[2]25.8[3]Data not available27.02[7]
Luteolin 41.5[3]Data not available3.1[8] / 27.12 (48h)[5]18.93 (48h)[5]Data not available10.2[3]Data not availableData not available

*Note: Values for 7-Hydroxyflavone are reported in µg/mL. Conversion to µM requires the molecular weight (238.24 g/mol ), resulting in approx. 16.2 µM (MDA-MB-231) and 94.7 µM (HeLa)[9].

Key Signaling Pathways: Unraveling the Mechanism of Action

Flavonoids exert their cellular effects by modulating a variety of intracellular signaling pathways critical for cell survival, proliferation, and inflammation. The specificity of a compound can be determined by its preferential interaction with certain pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Several flavonoids, including chrysin, are known to inhibit this pathway, preventing the translocation of the p65 subunit to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.

NF_kB_Pathway Figure 1. NF-κB Signaling Pathway Inhibition by Flavonoids cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_complex IκBα-p65/p50 (Inactive) IKK->IkBa_p65_complex NFkB_p65 NF-κB (p65/p50) NFkB_p65_active Active NF-κB Nucleus Nucleus NFkB_p65_active->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Promotes Flavonoids This compound & Other Flavonoids Flavonoids->IKK Inhibits IkBa_p65_complex->NFkB_p65_active IκBα Degradation SRB_Workflow Figure 2. Experimental Workflow for SRB Cytotoxicity Assay A 1. Seed Cells (96-well plate) B 2. Treat with Flavonoids (48-72h) A->B C 3. Fix Cells (10% TCA) B->C D 4. Wash & Dry C->D E 5. Stain (0.4% SRB) D->E F 6. Wash & Dry E->F G 7. Solubilize Dye (10mM Tris) F->G H 8. Read Absorbance (510 nm) G->H I 9. Calculate IC50 H->I

References

Safety Operating Guide

Navigating the Disposal of 5-Acetoxy-7-hydroxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step protocol for the safe disposal of 5-Acetoxy-7-hydroxyflavone (CAS No. 132351-58-7), ensuring the protection of both laboratory personnel and the environment.

Core Principles of Chemical Waste Disposal

The responsible disposal of laboratory chemicals hinges on a few key principles: accurate categorization, proper containment, clear labeling, and adherence to established waste streams.[1] Mishandling chemical waste can pose significant risks to human health and the environment.[1] Therefore, a cautious and informed approach is paramount.

Disposal Protocol for this compound

Given the absence of a specific SDS, this compound should be treated as a chemical waste stream until a formal hazardous waste determination is made.

Step 1: Hazardous Waste Determination

  • Consult EHS: The first and most critical step is to contact your institution's EHS department. They are equipped to perform a comprehensive hazard assessment of the compound or provide guidance on how to proceed.

  • Review Available Data: While a specific SDS is unavailable, reviewing data for similar compounds can provide some insight. Many flavone (B191248) derivatives are not classified as hazardous under OSHA's Hazard Communication Standard. However, this should not be assumed for this compound. The toxicological properties of many such compounds have not been fully investigated.[2][3]

Step 2: Proper Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled waste container.[1]

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[4] Incompatible chemicals can react violently.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound powder, contaminated personal protective equipment (PPE), and weighing papers in a designated solid waste container. To prevent dust formation, carefully sweep up any spills and place the material in a suitable, closed container for disposal.[2][5]

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof liquid waste container. Do not dispose of solutions down the drain unless you have received explicit approval from your EHS department.[6] Many institutions prohibit the sewer disposal of any chemical waste without prior authorization.[6]

Step 3: Labeling and Storage

  • Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS office), the full chemical name ("this compound"), and the accumulation start date.[1]

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the control of laboratory personnel and away from drains or sources of ignition.[6][8] Ensure the container is kept closed except when adding waste.[7][9]

Step 4: Arrange for Disposal

  • Contact EHS for Pickup: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.[6][7]

Key Disposal Considerations Summary

ConsiderationProcedure
Hazard Classification Consult your institution's EHS department for a formal hazardous waste determination. Do not assume non-hazardous status.
Solid Waste Collect in a labeled, sealed container. Avoid generating dust.
Liquid Waste Collect in a labeled, sealed, leak-proof container. Do not pour down the drain without EHS approval.
Container Labeling Label with "Hazardous Waste," full chemical name, and accumulation start date.
Storage Store in a designated satellite accumulation area, away from drains and incompatible materials. Keep containers closed.
Final Disposal Arrange for pickup and disposal through your institution's EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department for Hazardous Waste Determination start->consult_ehs is_hazardous Is the waste determined to be hazardous? consult_ehs->is_hazardous hazardous_waste Follow Hazardous Waste Disposal Protocol: - Segregate in a labeled, sealed container. - Store in Satellite Accumulation Area. - Arrange for EHS pickup. is_hazardous->hazardous_waste Yes non_hazardous_waste Follow Institutional Guidelines for Non-Hazardous Chemical Waste: - May include disposal in regular trash or drain (with specific approval). - Confirm procedure with EHS. is_hazardous->non_hazardous_waste No end End: Proper Disposal Complete hazardous_waste->end non_hazardous_waste->end

Caption: Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.